Technical Documentation Center

Morphinan, 3-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Morphinan, 3-methoxy-
  • CAS: 1531-25-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Enigmatic Pharmacology of 3-Methoxymorphinan

For distribution to: Researchers, scientists, and drug development professionals. Abstract 3-Methoxymorphinan (3-MM) is an active metabolite of the widely used antitussive drug, dextromethorphan.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-Methoxymorphinan (3-MM) is an active metabolite of the widely used antitussive drug, dextromethorphan. Formed through N-demethylation, 3-MM occupies a unique yet historically under-investigated position in the metabolic cascade of its parent compound. While dextromethorphan and its primary metabolite, dextrorphan, have been extensively studied for their interactions with NMDA and sigma-1 receptors, the precise mechanism of action for 3-methoxymorphinan remains largely unquantified in publicly accessible literature. This guide synthesizes the current understanding of 3-MM, detailing its metabolic origins, and reported pharmacological effects, while transparently addressing the conspicuous absence of comprehensive receptor binding data. We will explore its known biological activities, including its antitussive and local anesthetic properties, and provide a framework for future research by outlining a robust experimental protocol to elucidate its receptor binding profile.

Introduction: The Metabolic Context of 3-Methoxymorphinan

3-Methoxymorphinan is a morphinan derivative that emerges from the metabolism of dextromethorphan (DXM), a commonly used ingredient in cough and cold remedies[1][2]. Dextromethorphan primarily undergoes two metabolic pathways in humans. The major pathway is O-demethylation by the cytochrome P450 enzyme CYP2D6 to form dextrorphan (DXO), which is a potent NMDA receptor antagonist. A minor, yet significant, pathway involves N-demethylation by CYP3A4 and CYP3A5 to produce 3-methoxymorphinan[3][4]. Subsequently, 3-MM is further metabolized by CYP2D6 to 3-hydroxymorphinan[3][4].

The metabolic fate of dextromethorphan is crucial to its overall pharmacological effect, and the relative contributions of its metabolites are of significant interest in drug development and clinical practice. While the pharmacology of dextrorphan is well-characterized, 3-methoxymorphinan's role has been described as "not significant" in some literature, with a lack of major behavioral side effects noted[2]. However, other studies indicate that it is an active metabolite with distinct pharmacological properties[3].

Known Pharmacological Activities of 3-Methoxymorphinan

Despite the scarcity of detailed mechanistic data, several pharmacological effects have been attributed to 3-methoxymorphinan.

Antitussive and Opioid-like Properties

3-Methoxymorphinan has been reported to possess opioid-like antitussive (cough-suppressing) properties[3]. This is noteworthy as its parent compound, dextromethorphan, is a well-established antitussive. However, it is purported to have minimal opioidergic analgesic (pain-relieving) effects[3]. This separation of antitussive from analgesic and euphoric effects is a desirable characteristic for cough suppressants, as it reduces the potential for abuse and side effects associated with classical opioids. The enantiomer of dextromethorphan, levomethorphan, is a potent narcotic analgesic, highlighting the stereochemical intricacies of this class of molecules[5].

Local Anesthetic Effects

A study in rats demonstrated that 3-methoxymorphinan, along with dextromethorphan and dextrorphan, exhibits local anesthetic effects[6]. When administered via sciatic nerve blockade, 3-methoxymorphinan produced a dose-dependent blockade of motor function, proprioception, and nociception. In terms of potency, it was found to be less potent than lidocaine and dextromethorphan, but more potent than dextrorphan[6]. Interestingly, on an equi-potent basis, 3-methoxymorphinan and dextrorphan exhibited a longer duration of action than lidocaine[6]. This suggests a potential, albeit unexplored, therapeutic application for 3-MM in local anesthesia.

Potential NMDA Receptor Inhibition

There are suggestions that 3-methoxymorphinan may have inhibitory effects at the N-methyl-D-aspartate (NMDA) receptor[3]. This is a plausible hypothesis given that its parent compound, dextromethorphan, and its major metabolite, dextrorphan, are known NMDA receptor antagonists[1]. However, to date, no publicly available studies have presented quantitative binding affinity data (such as Ki or IC50 values) to confirm the extent of this interaction.

The Unresolved Receptor Binding Profile: A Critical Knowledge Gap

A thorough investigation of publicly available scientific literature and databases did not yield specific binding affinities of 3-methoxymorphinan for key central nervous system receptors, including NMDA, sigma-1, and various opioid receptor subtypes. This absence of quantitative data represents a significant chasm in our understanding of its mechanism of action. Without these values, a detailed discussion of its direct molecular targets and downstream signaling pathways remains speculative.

The table below highlights the available binding data for dextromethorphan and dextrorphan, underscoring the missing information for 3-methoxymorphinan.

CompoundNMDA Receptor (Ki, nM)Sigma-1 Receptor (Ki, nM)Opioid Receptors
Dextromethorphan Low affinityModerate affinityLow affinity
Dextrorphan High affinityModerate affinityLow affinity
3-Methoxymorphinan Data Not Available Data Not Available Data Not Available

Table 1: Comparison of Receptor Binding Affinities. This table illustrates the current knowledge gap regarding the specific binding affinities of 3-methoxymorphinan compared to its parent compound and major metabolite.

Proposed Experimental Workflow: Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic in vitro pharmacological profiling of 3-methoxymorphinan is imperative. A competitive radioligand binding assay is a foundational technique to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of 3-methoxymorphinan for the NMDA receptor.

Materials:

  • Test Compound: 3-Methoxymorphinan

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Receptor Source: Rat brain cortical membranes

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: A high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801)

  • Instrumentation: Scintillation counter, filter manifold

Methodology:

  • Membrane Preparation: Isolate cortical membranes from rat brains through a series of homogenization and centrifugation steps.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801, and varying concentrations of 3-methoxymorphinan.

  • Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]MK-801 against the concentration of 3-methoxymorphinan. The IC50 (the concentration of 3-methoxymorphinan that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • [³H]MK-801 as Radioligand: MK-801 is a well-characterized, high-affinity uncompetitive antagonist that binds within the ion channel of the NMDA receptor, making it an excellent tool for probing this site.

  • Rat Cortical Membranes: The cerebral cortex has a high density of NMDA receptors, providing a robust source for the binding assay.

  • Competitive Binding Format: This design allows for the determination of the affinity of an unlabeled compound (3-methoxymorphinan) by measuring its ability to displace a labeled compound with known binding characteristics.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation with [³H]MK-801 Membrane_Prep->Incubation Receptor Source Compound_Dilution 3-MM Serial Dilution Compound_Dilution->Incubation Test Compound Filtration Separation of Bound/Unbound Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50/Ki Calculation Scintillation->Data_Analysis

Figure 1: Workflow for NMDA Receptor Binding Assay. This diagram outlines the key steps in determining the binding affinity of 3-methoxymorphinan for the NMDA receptor.

Hypothetical Signaling Pathway and Future Directions

Should experimental data confirm that 3-methoxymorphinan is an NMDA receptor antagonist, its mechanism would involve the blockade of glutamatergic neurotransmission. By binding to the NMDA receptor, it would prevent the influx of Ca²⁺ ions, thereby reducing neuronal excitability. This is the same general mechanism attributed to dextrorphan.

Signaling_Pathway cluster_membrane Neuronal Membrane NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates MMM 3-Methoxymorphinan MMM->NMDA_R Blocks Neuronal_Excitation ↓ Neuronal Excitation Ca_Influx->Neuronal_Excitation

Figure 2: Hypothetical NMDA Receptor Antagonism by 3-MM. This diagram illustrates the potential mechanism if 3-methoxymorphinan acts as an NMDA receptor antagonist.

Future research should prioritize a comprehensive receptor binding screen of 3-methoxymorphinan against a panel of central nervous system targets. This would provide a complete picture of its pharmacological profile and could uncover unexpected activities. Functional assays, such as electrophysiology or second messenger analysis, would then be necessary to determine whether it acts as an agonist, antagonist, or modulator at any identified targets.

Conclusion

3-Methoxymorphinan remains an enigmatic metabolite of dextromethorphan. While it is known to be pharmacologically active, possessing antitussive and local anesthetic properties, its precise mechanism of action at the molecular level is poorly defined due to a lack of quantitative binding data. This guide has summarized the current state of knowledge and has proposed a clear experimental path forward to elucidate its receptor interaction profile. A deeper understanding of 3-methoxymorphinan's pharmacology is not only of academic interest but could also inform the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Taylor & Francis. (n.d.). 3-Methoxymorphinan – Knowledge and References. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (2024, January 22). Dextromethorphan. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Shin, E. J., Bach, J. H., Lee, S. Y., Kim, J. M., Lee, J., Hong, J. S., & Nabeshima, T. (2011). Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans. Biomolecules & Therapeutics, 19(3), 265–275. [Link]

  • Hou, C. H., Tzeng, J. I., Chen, Y. W., Lin, C. N., Lin, M. T., Tu, C. H., & Wang, J. J. (2006). Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats. European Journal of Pharmacology, 544(1-3), 10–16. [Link]

  • Park, J. Y., Kim, H. J., Lee, J. Y., Choi, H. J., Kim, H. S., Chung, H., & Lee, S. (2009). Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA. Archives of Pharmacal Research, 32(10), 1363–1368. [Link]

  • Wikipedia. (2023, December 29). 3-Methoxymorphinan. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Witkin, J. M., Johnson, K. M., Popov, P., Giera, M., Gasior, M., & Cerne, R. (2021). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats. Pharmacology, Biochemistry, and Behavior, 203, 173154. [Link]

  • Taylor & Francis. (n.d.). 3-Hydroxymorphinan – Knowledge and References. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 3-Methoxymorphinan

Introduction 3-Methoxymorphinan (3-MM), a significant metabolite of the widely used antitussive dextromethorphan, presents a multifaceted pharmacological profile that extends beyond its role as a metabolic byproduct.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxymorphinan (3-MM), a significant metabolite of the widely used antitussive dextromethorphan, presents a multifaceted pharmacological profile that extends beyond its role as a metabolic byproduct.[1][2] Structurally a morphinan alkaloid, this compound has demonstrated distinct physiological effects, including local anesthetic, antiplatelet, and anti-inflammatory activities, suggesting a potential for therapeutic applications in its own right.[3] This technical guide provides a comprehensive overview of the current scientific understanding of 3-methoxymorphinan, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic origins, explore its pharmacodynamic actions and underlying mechanisms, and provide detailed experimental protocols for its investigation.

Chemical and Physical Properties

3-Methoxymorphinan is a polycyclic compound with a four-ring skeleton, characteristic of the morphinan class.[2]

PropertyValueSource
Chemical Formula C₁₇H₂₃NO[3]
Molecular Weight 257.37 g/mol [3]
IUPAC Name (1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trienePubChem
CAS Number 1531-25-5[1]

Metabolism and Pharmacokinetics

3-Methoxymorphinan is primarily formed in the liver as a metabolite of dextromethorphan through N-demethylation, a process predominantly mediated by the cytochrome P450 enzyme CYP3A4.[1][3] It is subsequently metabolized, mainly through O-demethylation by another critical cytochrome P450 enzyme, CYP2D6, to form 3-hydroxymorphinan.[1] The metabolic pathway is crucial in determining the overall pharmacological effect of dextromethorphan, as the parent drug and its metabolites, including dextrorphan and 3-methoxymorphinan, possess distinct activities.[3]

The pharmacokinetics of 3-methoxymorphinan are intrinsically linked to the genetic polymorphism of the CYP2D6 enzyme. In individuals who are poor metabolizers for CYP2D6, the conversion of 3-methoxymorphinan to 3-hydroxymorphinan is decreased, leading to an increased plasma concentration and urinary recovery of 3-methoxymorphinan.

Dextromethorphan Metabolism DXM Dextromethorphan MM 3-Methoxymorphinan DXM->MM CYP3A4 (N-demethylation) DOR Dextrorphan DXM->DOR CYP2D6 (O-demethylation) HM 3-Hydroxymorphinan MM->HM CYP2D6 (O-demethylation) DOR->HM CYP3A4 (N-demethylation)

Metabolic pathway of dextromethorphan.

Pharmacodynamics

While often referred to as an "inactive metabolite," this designation primarily pertains to its lack of significant activity at opioid receptors, in stark contrast to other morphinans.[1] However, 3-methoxymorphinan exerts notable effects through other mechanisms.

Receptor Binding Profile

Quantitative data on the binding affinity of 3-methoxymorphinan to key central nervous system receptors, such as opioid, NMDA, and sigma receptors, is notably limited in publicly available literature. While its parent compound, dextromethorphan, and its fellow metabolite, dextrorphan, have been extensively characterized in this regard, 3-methoxymorphinan remains less understood. This represents a significant knowledge gap and an area ripe for future investigation.

For context, the receptor binding affinities for dextromethorphan and dextrorphan are presented below.

CompoundNMDA (MK-801 site) Ki (nM)σ1 Ki (nM)μ-Opioid Receptor Ki (nM)
Dextromethorphan2120–8945142–6521280
Dextrorphan486–906118–481420
Source:[3]
Local Anesthetic Effects

3-Methoxymorphinan exhibits a dose-dependent local anesthetic effect.[3] In preclinical models utilizing rat sciatic nerve blockade, it has been shown to impede motor function, proprioception, and nociception.[3] Its potency is ranked below that of lidocaine and dextromethorphan but greater than dextrorphan.[3] Notably, on an equipotent basis, the duration of action of 3-methoxymorphinan is longer than that of lidocaine.[4]

Antiplatelet Activity

3-Methoxymorphinan has demonstrated potent antiplatelet activity, proving to be a more potent inhibitor of platelet aggregation induced by arachidonic acid or collagen than dextromethorphan itself.[5] The mechanisms underlying this effect are multifaceted and involve:

  • Inhibition of intracellular calcium mobilization: A critical step in platelet activation.[5]

  • Suppression of glycoprotein IIb/IIIa expression: This receptor is essential for platelet aggregation.[5]

  • Decreased formation of thromboxane B₂: A potent vasoconstrictor and platelet agonist.[5]

  • Enhanced platelet membrane fluidity. [5]

Antiplatelet Mechanism MM 3-Methoxymorphinan Ca Intracellular Ca²⁺ Mobilization MM->Ca Inhibits GPIIbIIIa Glycoprotein IIb/IIIa Expression MM->GPIIbIIIa Suppresses TXB2 Thromboxane B₂ Formation MM->TXB2 Decreases Aggregation Platelet Aggregation Ca->Aggregation GPIIbIIIa->Aggregation TXB2->Aggregation

Antiplatelet mechanism of 3-Methoxymorphinan.

Analgesic and Anti-inflammatory Effects

In models of inflammatory pain, such as carrageenan-induced thermal hyperalgesia in rats, 3-methoxymorphinan has been shown to possess analgesic properties.[5] It dose-dependently increases paw withdrawal latency, indicating a reduction in pain sensitivity.[5] This analgesic effect is coupled with potent anti-inflammatory actions, including the reduction of edema and the attenuation of pro-inflammatory mediators such as:

  • Tumor necrosis factor-alpha (TNF-α)[5]

  • Interleukin-1 beta (IL-1β)[5]

  • Interleukin-6 (IL-6)[5]

  • Nitric oxide (NO)[5]

  • Prostaglandin E₂ (PGE₂)[5]

  • Neutrophil infiltration[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a test compound, such as 3-methoxymorphinan, to a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (e.g., 3-methoxymorphinan).

  • Incubate the plate to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a filter mat to trap the membranes with bound radioligand.

  • Wash the filters with cold buffer to remove unbound radioligand.

4. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Rat Sciatic Nerve Blockade for Local Anesthetic Effect

This in vivo assay evaluates the local anesthetic properties of a compound.[4]

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats.

  • Acclimatize the animals to the testing environment to minimize stress.

2. Drug Administration:

  • Inject the test compound (e.g., 3-methoxymorphinan) perineurally to the sciatic nerve.

3. Assessment of Nerve Blockade:

  • Motor Function: Assess by observing for limb paralysis and measuring grip strength.

  • Proprioception: Evaluate by observing postural and gait abnormalities.

  • Nociception: Measure the withdrawal latency to a thermal or mechanical stimulus applied to the paw.

4. Data Collection:

  • Record the onset, duration, and intensity of the nerve blockade for each parameter.

Carrageenan-Induced Thermal Hyperalgesia for Analgesic and Anti-inflammatory Effects

This model is used to assess the efficacy of compounds in reducing inflammatory pain.[6]

1. Induction of Inflammation:

  • Inject a solution of carrageenan into the plantar surface of one hind paw of a rat.

2. Drug Administration:

  • Administer the test compound (e.g., 3-methoxymorphinan) systemically (e.g., intraperitoneally or orally) at a predetermined time before or after the carrageenan injection.

3. Assessment of Hyperalgesia:

  • At various time points after carrageenan injection, measure the paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source). A longer withdrawal latency indicates an analgesic effect.

4. Assessment of Inflammation:

  • Measure the paw volume (edema) using a plethysmometer.

  • At the end of the experiment, tissue samples can be collected from the paw to measure the levels of pro-inflammatory mediators.

Conclusion

3-Methoxymorphinan, while historically viewed as a minor metabolite of dextromethorphan, possesses a distinct and compelling pharmacological profile. Its demonstrated local anesthetic, antiplatelet, and anti-inflammatory properties, mediated through mechanisms independent of classical opioid receptor agonism, highlight its potential as a lead compound for the development of novel therapeutics. The significant gap in our understanding of its receptor binding affinities presents a clear opportunity for further research that could unlock new avenues for drug discovery in the fields of pain management, cardiovascular disease, and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this intriguing morphinan derivative.

References

  • 3-Methoxymorphinan. Wikipedia. Link

  • Showing metabocard for 3-Methoxymorphinan (HMDB0014045). Human Metabolome Database. Link

  • Dextromethorphan. Wikipedia. Link

  • Mechanisms of the antiplatelet and analgesic effects of dextromethorphan and its metabolites. PubMed. Link

  • Buprenorphine. Wikipedia. Link

  • Radioligand Binding Assay. Gifford Bioscience. Link

  • Opioid Pharmacology. Pain Physician. Link

  • Metabolic scheme of dextromethorphan. The enzyme responsible for the formation of each metabolite and the metabolite/parent pair used as an in vivo activity measure for the specified P450 isoform is indicated. UGT indicates proposed UDP-glucuronosyltransferase metabolism. ResearchGate. Link

  • Mechanisms of the antiplatelet and analgesic effects of dextromethorphan and its metabolites. PMC - NIH. Link

  • Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia. PMC - PubMed Central. Link

  • Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. NIH. Link

  • Neurologic evaluation of the rat during sciatic nerve block with lidocaine. PubMed. Link

  • Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors. PubMed. Link

  • Radioligand-binding studies. Bio-protocol. Link

  • Lack of Interaction of the NMDA Receptor Antagonists Dextromethorphan and Dextrorphan with P-Glycoprotein. ResearchGate. Link

  • Dextromethorphan Exhibits Anti-Inflammatory and Immunomodulatory Effects in a Murine Model: Therapeutic Implication in Psoriasis. MDPI. Link

  • Metabolism pathways of dextromethorphan. DEM: dextromethorphan, DOR: dextrorphan, 3-MM: 3-methoxymorphinan, 3-OH: 3-hydroxymorphinan. ResearchGate. Link

  • Carrageenan-Induced Inflammatory Pain Model. Creative Bioarray. Link

  • Dextromethorphan differentially affects opioid antinociception in rats. PMC - NIH. Link

  • Implemented dextromethorphan metabolic pathways. Dextromethorphan is... ResearchGate. Link

  • Sigma Receptor. MedChemExpress. Link

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Link

  • Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats. PubMed. Link

  • Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans. PMC - PubMed Central. Link

  • Effect of the low-affinity, noncompetitive N-methyl-d-aspartate receptor antagonist dextromethorphan on visceral perception in healthy volunteers. PubMed. Link

  • Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. PMC - NIH. Link

  • Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway. PubMed. Link

  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. naabt.org. Link

  • Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Aragen Life Sciences. Link

  • A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. PubMed. Link

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Link

  • (PDF) Antiplatelet Therapy: Targeting the TxA2 Pathway. ResearchGate. Link

  • Ent-3-methoxymorphinan. PubChem - NIH. Link

  • Dextromethorphan. PubChem - NIH. Link

  • In-vivo analysis of nerve regeneration after sciatic nerve injury in a rat model. YouTube. Link

  • Clinical pharmacology of antiplatelet drugs. PubMed. Link

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. Link

  • Dextromethorphan Exhibits Anti-Inflammatory and Immunomodulatory Effects in a Murine Model: Therapeutic Implication in Psoriasis. MDPI. Link

  • (PDF) Macroanatomical investigation of sciatic nerve in rat and quail as a model for experimental medical studies: A comparative study of anatomy. ResearchGate. Link

  • (PDF) Dextromethorphan Exhibits Anti-Inflammatory and Immunomodulatory Effects in a Murine Model: Therapeutic Implication in Psoriasis. ResearchGate. Link

Sources

Foundational

The Biological Nuances of Dextromethorphan: A Metabolite-Centric Exploration of Pharmacological Activity

Abstract Dextromethorphan (DM), a synthetically produced morphinan derivative, is a widely accessible antitussive agent.[1] Its clinical utility, however, is not solely attributable to the parent compound. Upon administr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dextromethorphan (DM), a synthetically produced morphinan derivative, is a widely accessible antitussive agent.[1] Its clinical utility, however, is not solely attributable to the parent compound. Upon administration, dextromethorphan undergoes extensive hepatic metabolism, giving rise to a constellation of metabolites with distinct and significant biological activities. This technical guide provides an in-depth analysis of the pharmacological landscape of dextromethorphan's primary metabolites: dextrorphan (DXO), 3-methoxymorphinan (3-MM), and 3-hydroxymorphinan (3-HM). We will explore their metabolic generation, diverse molecular targets, and the consequential physiological effects, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Metabolic Fate of Dextromethorphan: A Tale of Two CYPs

The journey of dextromethorphan in the body is predominantly orchestrated by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4.[2] The interplay between these enzymes dictates the metabolic pathway and the subsequent exposure to its pharmacologically active metabolites.

  • O-demethylation via CYP2D6: The principal metabolic route for dextromethorphan is O-demethylation at the 3-position of the morphinan ring, a reaction primarily catalyzed by CYP2D6.[2] This process yields dextrorphan (DXO), the major active metabolite of dextromethorphan.[3] The genetic polymorphism of CYP2D6 leads to significant inter-individual variations in dextromethorphan metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2] This variability can profoundly impact the clinical effects and potential for adverse reactions.

  • N-demethylation via CYP3A4: A secondary metabolic pathway involves N-demethylation, which is mainly carried out by CYP3A4, to form 3-methoxymorphinan (3-MM).[4] While CYP2D6 can also contribute to N-demethylation, the high abundance of CYP3A4 in the liver makes it the primary enzyme for this reaction.[2]

Both DXO and 3-MM can be further metabolized to 3-hydroxymorphinan (3-HM).[5] DXO undergoes N-demethylation by CYP3A4, while 3-MM is O-demethylated by CYP2D6 to form 3-HM.[6] These primary metabolites can also be conjugated with glucuronic acid or sulfate for excretion.[3]

Dextromethorphan_Metabolism DM Dextromethorphan DXO Dextrorphan (DXO) DM->DXO CYP2D6 (O-demethylation) MM 3-Methoxymorphinan (3-MM) DM->MM CYP3A4 (N-demethylation) HM 3-Hydroxymorphinan (3-HM) DXO->HM CYP3A4 (N-demethylation) Excretion Conjugation & Excretion DXO->Excretion UGT/SULT MM->HM CYP2D6 (O-demethylation) HM->Excretion UGT/SULT

Figure 1: Metabolic Pathways of Dextromethorphan.

The Pharmacological Spectrum of Dextromethorphan Metabolites

The biological activity of dextromethorphan is a composite of the actions of the parent drug and its metabolites. Each metabolite possesses a unique pharmacological profile, contributing to the overall therapeutic and, in some cases, adverse effects.

Dextrorphan (DXO): The Potent NMDA Receptor Antagonist

Dextrorphan is widely recognized as the primary active metabolite of dextromethorphan and is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist than its parent compound.[7] This non-competitive antagonism at the NMDA receptor is thought to be largely responsible for the dissociative and psychoactive effects observed at high doses of dextromethorphan.[7]

DXO also exhibits affinity for sigma-1 receptors and acts as a serotonin-norepinephrine reuptake inhibitor, although with lower potency compared to its NMDA receptor antagonism.[8]

3-Methoxymorphinan (3-MM): A Metabolite with Subtle Activity

3-Methoxymorphinan is generally considered to be an inactive metabolite of dextromethorphan.[4] However, some studies have suggested that it may possess local anesthetic effects.[4] Its contribution to the overall pharmacological profile of dextromethorphan is thought to be minimal.

3-Hydroxymorphinan (3-HM): The Neuroprotective Agent

3-Hydroxymorphinan has garnered significant interest for its potent neuroprotective and neurotrophic properties.[9] Studies have demonstrated its ability to protect dopaminergic neurons from damage induced by neurotoxins like lipopolysaccharide (LPS) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), an in vivo model for Parkinson's disease.[8][10]

Interestingly, the neuroprotective effects of 3-HM appear to be mediated by glial cells, particularly astrocytes.[2] 3-HM has been shown to be more potent in its neuroprotective capacity than dextromethorphan itself.[8] Unlike dextrorphan, 3-HM does not appear to bind to the NMDA receptor, and its neuroprotective actions are not associated with neuropsychotoxic side effects.[9] Instead, its mechanism is thought to involve the inhibition of glutamate release.[9]

Neuroprotection_Signaling cluster_astrocyte Astrocyte cluster_microglia Microglia cluster_neuron Dopaminergic Neuron HM_A 3-Hydroxymorphinan NTF Increased Neurotrophic Factor Expression HM_A->NTF Neuroprotection Neuroprotection & Neurotrophic Support NTF->Neuroprotection Trophic Support HM_M 3-Hydroxymorphinan R_Microgliosis Reduced Reactive Microgliosis HM_M->R_Microgliosis ROS Decreased ROS Production R_Microgliosis->ROS ROS->Neuroprotection Reduced Oxidative Stress

Figure 2: Glia-Mediated Neuroprotection by 3-Hydroxymorphinan.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of dextromethorphan and its major metabolite, dextrorphan, for key molecular targets. Data for 3-MM and 3-HM are less consistently reported in the literature.

CompoundNMDA Receptor (MK-801 site)Sigma-1 ReceptorSerotonin Transporter (SERT)
Dextromethorphan 2120–8945142–65223–40
Dextrorphan 486–906118–481401–484

Table 1: Comparative in vitro binding affinities (Ki in nM) of dextromethorphan and dextrorphan for various receptors, compiled from rat brain tissue studies.[8]

Methodologies for Assessing Biological Activity

A comprehensive understanding of the biological activities of dextromethorphan metabolites necessitates the use of a variety of in vitro and in vivo experimental models.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[11]

Objective: To determine the equilibrium dissociation constant (Ki) of dextromethorphan metabolites for their target receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for NMDA receptors, or cells recombinantly expressing human sigma-1 receptors).[12]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-(+)-pentazocine for sigma-1 receptors) and a range of concentrations of the unlabeled test compound (dextromethorphan or its metabolites).[13]

  • Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature for 2 hours).[13]

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[11]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

A. NMDA Receptor Antagonism: Calcium Imaging Assay

Objective: To assess the functional antagonism of dextromethorphan metabolites at the NMDA receptor.

Protocol:

  • Cell Culture: Culture cells expressing NMDA receptors (e.g., HEK293 cells stably transfected with NMDA receptor subunits) in a 384-well plate.[14]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Compound Incubation: Incubate the cells with varying concentrations of the test compounds.

  • Stimulation: Stimulate the cells with NMDA and a co-agonist (e.g., glycine) to induce calcium influx.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of the NMDA-induced calcium response.

B. Serotonin Transporter (SERT) Inhibition: [3H]-Serotonin Uptake Assay

Objective: To measure the inhibitory potency of dextromethorphan metabolites on serotonin reuptake.

Protocol:

  • Cell Culture: Use cells endogenously or recombinantly expressing the serotonin transporter (e.g., JAR cells or HEK293-SERT cells).[1]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds.[15]

  • [3H]-Serotonin Addition: Initiate the uptake by adding a fixed concentration of [3H]-serotonin.[15]

  • Incubation: Incubate for a defined period at 37°C to allow for serotonin uptake.[1]

  • Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-serotonin.[1]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of inhibition of serotonin uptake and determine the IC50 value.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-SERT) start->cell_culture compound_incubation Pre-incubate with Dextromethorphan Metabolite cell_culture->compound_incubation radioligand_addition Add [3H]-Serotonin compound_incubation->radioligand_addition incubation Incubate at 37°C radioligand_addition->incubation termination Terminate Uptake & Wash Cells incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC50 Determination) scintillation->analysis end End analysis->end

Figure 3: Workflow for a Serotonin Transporter Uptake Assay.

In Vivo Models

Objective: To evaluate the neuroprotective effects of 3-hydroxymorphinan in a model of Parkinson's disease.

Protocol:

  • Animal Model: Use C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.[16]

  • MPTP Administration: Administer MPTP hydrochloride intraperitoneally. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[17]

  • Test Compound Treatment: Administer 3-hydroxymorphinan or vehicle control to the mice before and/or after MPTP administration.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field test) to assess motor function at various time points after MPTP treatment.

  • Neurochemical Analysis: Euthanize the animals at the end of the study and dissect the striatum and substantia nigra. Measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to quantify neuronal loss.

Objective: To assess the cough-suppressing effects of dextromethorphan and its metabolites.

Protocol:

  • Animal Model: Use male Hartley guinea pigs.

  • Test Compound Administration: Administer the test compounds (dextromethorphan, dextrorphan, etc.) or vehicle control via the desired route (e.g., oral gavage).

  • Cough Induction: Place the animals in a whole-body plethysmography chamber and expose them to an aerosol of citric acid (e.g., 0.4 M for 3 minutes) to induce coughing.

  • Cough Measurement: Record the number of coughs during and after the citric acid challenge. Coughs can be identified by their characteristic sound and the associated sharp pressure changes in the plethysmograph.

  • Data Analysis: Compare the number of coughs in the compound-treated groups to the vehicle control group to determine the percentage of cough inhibition.

Clinical and Toxicological Implications

The distinct pharmacological profiles of dextromethorphan's metabolites have significant clinical and toxicological implications. The variability in CYP2D6 activity can lead to different metabolite ratios, influencing both the therapeutic efficacy and the risk of adverse effects.

  • Poor Metabolizers: Individuals with reduced CYP2D6 activity will have higher plasma concentrations of dextromethorphan and lower concentrations of dextrorphan. This may result in a reduced antitussive effect (as dextrorphan contributes to this activity) and an increased risk of side effects associated with the parent drug, such as serotonin syndrome when co-administered with other serotonergic medications.

  • Extensive and Ultrarapid Metabolizers: These individuals will rapidly convert dextromethorphan to dextrorphan, leading to higher concentrations of the active metabolite. This can enhance the antitussive effect but also increases the potential for NMDA receptor-mediated psychoactive effects, especially at higher doses.

The neuroprotective properties of 3-hydroxymorphinan suggest a potential therapeutic avenue for neurodegenerative diseases like Parkinson's disease. Further research into the targeted delivery and optimization of 3-HM or its prodrugs could yield novel treatment strategies.

Conclusion

The biological activity of dextromethorphan is a complex interplay between the parent compound and its pharmacologically diverse metabolites. A thorough understanding of the metabolic pathways and the specific actions of dextrorphan, 3-methoxymorphinan, and 3-hydroxymorphinan is crucial for optimizing the therapeutic use of dextromethorphan and for the development of new drugs targeting similar pathways. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate pharmacology of this widely used compound and its metabolic progeny.

References

  • Pharmacokinetics of Dextromethorphan and Metabolites. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Dextromethorphan. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Dextromethorphan. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. [Link]

  • Reagan-Shaw, S., Ahmad, N., & Nihal, M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 266-271. [Link]

  • Dutta, D., & Paul, R. (2020). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Experimental Neuroscience, 14, 1179069520962270. [Link]

  • Minami, K., et al. (2007). Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs. Journal of Pharmacological Sciences, 104(3), 266-272. [Link]

  • Zhang, W., et al. (2005). 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity. The FASEB Journal, 19(3), 395-397. [Link]

  • 3-Methoxymorphinan. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • In Progress: Dextromethorphan Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 25, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 25, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017). PLoS ONE, 12(9), e0184221. [Link]

  • Dextrorphan. (n.d.). Bionity. Retrieved January 25, 2026, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW. Retrieved January 25, 2026, from [Link]

  • Glial Activation, Neuroinflammation, and Loss of Neuroprotection in Chronic Pain: Cellular Mechanisms and Emerging Therapeutic Strategies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers. (2009). American Journal of Respiratory and Critical Care Medicine, 180(1), 20-27. [Link]

  • Dextromethorphan-impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Calcium imaging protocol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. (2019). Frontiers in Pharmacology, 10, 1378. [Link]

  • Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(3), 435-455. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 25, 2026, from [Link]

  • MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. (2020). Journal of Experimental Neuroscience, 14, 1179069520962270. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 25, 2026, from [Link]

  • Andreev, A., & Ascencio, D. (2022). First steps for presentation and analysis of calcium imaging data. FocalPlane. [Link]

  • Zhang, W., et al. (2006). 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro. The FASEB Journal, 20(14), 2496-2511. [Link]

  • Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. (2006). Neuropharmacology, 50(7), 812-821. [Link]

  • Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough. (2015). PLoS ONE, 10(4), e0122339. [Link]

  • Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. (2024). NeurologyLive. [Link]

  • CALCIUM IMAGING PROTOCOL. (2025). protocols.io. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (2015). Journal of Medicinal Chemistry, 58(2), 859-871. [Link]

  • The antitussive effects of Korean red ginseng on citric acid-induced cough in Guinea pigs. (2023). International Journal of Herbal Medicine, 11(4), 1-6. [Link]

  • N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. (2021). Pharmacology Biochemistry and Behavior, 208, 173238. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 25, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9. [Link]

  • Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Glial-mediated Neuroprotection: Evidence for the Protective Role of the NO-cGMP Pathway via Neuron-Glial Communication in the Peripheral Nervous System. (2001). Journal of Neuroscience, 21(11), 3876-3883. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

  • Dextromethorphan Hydrobromide. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Comparison of Cough Assessment by Visual and Airflow Changes in the Guinea Pig Model of Citric Acid-Induced Cough. (2020). European Respiratory Journal, 56(suppl 64), 1284. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. (2007). Nature Protocols, 2(1), 141-151. [Link]

  • 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity. (2005). The FASEB Journal, 19(3), 395-397. [Link]

  • 3-Hydroxymorphinan. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

A Technical Guide to Morphinan, 3-methoxy-: Evaluating its Role as a Putative NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of Morphinan, 3-methoxy- (3-methoxymorphinan or 3-MM), a primary metabolite of the widely us...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Morphinan, 3-methoxy- (3-methoxymorphinan or 3-MM), a primary metabolite of the widely used antitussive, dextromethorphan (DXM). While DXM and its major metabolite, dextrorphan (DX), are well-characterized as functional N-methyl-D-aspartate (NMDA) receptor antagonists, the pharmacological activity of 3-MM at this receptor remains a subject of scientific inquiry and ambiguity. This document synthesizes the available evidence, positioning 3-MM within the broader metabolic and pharmacological context of its parent compound. We will delve into the metabolic pathway of DXM, the structure-activity relationships of its key metabolites, and critically evaluate the limited direct evidence for 3-MM's interaction with the NMDA receptor. This guide is intended to provide researchers and drug development professionals with a nuanced understanding of 3-MM, highlighting the current knowledge gaps and potential avenues for future investigation.

Introduction: The Morphinan Scaffold and NMDA Receptor Modulation

The morphinan class of molecules, characterized by a tetracyclic ring structure, has yielded a diverse array of pharmacologically active compounds.[1] While historically associated with opioid receptor activity, synthetic morphinans like dextromethorphan have demonstrated a distinct pharmacological profile, most notably as antagonists of the NMDA receptor.[2] The NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the central nervous system, is a key therapeutic target for a range of neurological and psychiatric disorders.[3][4] Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[4] Consequently, NMDA receptor antagonists are of significant interest for their potential neuroprotective and therapeutic effects.[3]

Dextromethorphan itself is a low-affinity, uncompetitive antagonist of the NMDA receptor.[2] However, its in vivo activity is significantly influenced by its metabolic conversion to dextrorphan, a more potent NMDA receptor antagonist.[5] This metabolic interplay underscores the importance of understanding the complete metabolic profile of a drug to accurately assess its pharmacological effects.

The Metabolic Fate of Dextromethorphan: The Genesis of 3-Methoxymorphinan

Dextromethorphan undergoes extensive hepatic metabolism, primarily through two competing pathways mediated by cytochrome P450 enzymes. The major pathway is O-demethylation at the 3-position by CYP2D6, yielding the active metabolite dextrorphan. A secondary, yet significant, pathway is N-demethylation by CYP3A4, which produces 3-methoxymorphinan (3-MM).[1][6] Both dextrorphan and 3-MM can be further metabolized to 3-hydroxymorphinan.[7]

The relative contribution of each pathway to the overall pharmacological effect of dextromethorphan can be influenced by genetic polymorphisms in CYP2D6 and co-administration of drugs that inhibit these enzymes.

Dextromethorphan Metabolism DXM Dextromethorphan (3-methoxy-17-methylmorphinan) DX Dextrorphan (3-hydroxy-17-methylmorphinan) DXM->DX CYP2D6 (O-demethylation) MM 3-Methoxymorphinan (3-methoxymorphinan) DXM->MM CYP3A4 (N-demethylation) HM 3-Hydroxymorphinan DX->HM CYP3A4 MM->HM CYP2D6 Structure-Activity Relationship cluster_DXM Dextromethorphan (3-methoxy, 17-methyl) cluster_DX Dextrorphan (3-hydroxy, 17-methyl) cluster_MM 3-Methoxymorphinan (3-methoxy, 17-H) DXM_node Dextromethorphan DX_node Dextrorphan MM_node 3-Methoxymorphinan

Figure 2: Chemical structures of Dextromethorphan and its primary metabolites.

The key structural variations are at the 3-position (methoxy vs. hydroxy) and the 17-position (methyl vs. hydrogen). The presence of a hydroxyl group at the 3-position in dextrorphan, as opposed to the methoxy group in dextromethorphan and 3-methoxymorphinan, appears to be a critical determinant for higher affinity NMDA receptor antagonism. The N-demethylation of dextromethorphan to 3-methoxymorphinan removes the methyl group at the 17-position. While N-substituted-3-alkoxy-derivatives of dextromethorphan have been shown to be functional NMDA receptor antagonists, the complete removal of the N-substituent in 3-MM may significantly impact its interaction with the receptor. [5]

Experimental Protocols for Investigating Morphinan NMDA Receptor Antagonism

To definitively characterize the activity of 3-methoxymorphinan at the NMDA receptor, a series of well-established in vitro and in vivo assays are required.

In Vitro Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 3-methoxymorphinan for the PCP binding site on the NMDA receptor complex.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

  • Incubation: In a reaction tube, combine the prepared membranes, a radioligand with high affinity for the PCP site (e.g., [3H]MK-801 or [3H]TCP), and varying concentrations of unlabeled 3-methoxymorphinan.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (3-MM) concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of 3-MM that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (e.g., Rat Forebrain) start->membrane_prep incubation Incubation (Membranes + [3H]Radioligand + 3-MM) membrane_prep->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Figure 3: Workflow for a competitive radioligand binding assay.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of ion flow through NMDA receptor channels and how it is affected by a test compound.

Objective: To assess the functional antagonism of NMDA receptor-mediated currents by 3-methoxymorphinan in cultured neurons or brain slices.

Step-by-Step Methodology:

  • Cell/Slice Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording Setup: Place the preparation on the stage of an inverted microscope equipped with micromanipulators. Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the membrane of a single neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • Current Clamping/Voltage Clamping: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) to record NMDA-evoked currents.

  • NMDA Receptor Activation: Perfuse the cell with an external solution containing NMDA and a co-agonist (e.g., glycine) to elicit an inward current.

  • Drug Application: Apply varying concentrations of 3-methoxymorphinan to the external solution and record the resulting changes in the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of 3-MM. Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Other Pharmacological Activities of 3-Methoxymorphinan

While its activity at the NMDA receptor is questionable, 3-methoxymorphinan has been shown to possess other pharmacological properties, notably as a local anesthetic. Studies have demonstrated that it can produce a dose-dependent blockade of motor function, proprioception, and nociception in rat sciatic nerve models. [6]

Synthesis of 3-Methoxymorphinan

The synthesis of 3-methoxymorphinan can be achieved through various routes, often starting from intermediates used in the synthesis of dextromethorphan. A common strategy involves the Grewe cyclization to form the morphinan core.

A generalized synthetic approach involves:

  • N-benzylation of an octahydroisoquinoline precursor.

  • Acid-catalyzed cyclization (Grewe cyclization) to form the morphinan skeleton.

  • O-methylation of the resulting hydroxyl group at the 3-position.

  • Debenzylation to yield the final 3-methoxymorphinan product. [8]

Conclusion and Future Directions

The current body of scientific literature does not support the classification of 3-methoxymorphinan as a potent or pharmacologically significant NMDA receptor antagonist. It is primarily recognized as a metabolite of dextromethorphan, with its own distinct, albeit less characterized, pharmacological profile that includes local anesthetic effects. The well-established NMDA receptor antagonism associated with dextromethorphan administration is largely attributable to the parent drug and its O-demethylated metabolite, dextrorphan.

For researchers in drug development, this distinction is critical. Attributing the NMDA-related effects of dextromethorphan to 3-methoxymorphinan would be a misinterpretation of the available data. However, the lack of definitive data on 3-MM's receptor binding profile, particularly at the NMDA and sigma receptors, represents a significant knowledge gap.

Future research should focus on:

  • Systematic in vitro characterization: Conducting comprehensive radioligand binding and functional electrophysiological studies to determine the IC50 or Ki values of 3-methoxymorphinan at the NMDA receptor and other relevant CNS targets.

  • In vivo behavioral studies: Investigating the behavioral effects of directly administered 3-methoxymorphinan in animal models of neurological disorders, independent of its role as a metabolite.

  • Comparative pharmacology: A head-to-head comparison of the in vitro and in vivo pharmacological profiles of dextromethorphan, dextrorphan, and 3-methoxymorphinan to fully elucidate their individual contributions to the overall effects of dextromethorphan.

By addressing these unanswered questions, the scientific community can achieve a more complete understanding of the complex pharmacology of dextromethorphan and its metabolites, potentially uncovering new therapeutic applications for these widely used compounds.

References

  • 3-Methoxymorphinan – Knowledge and References - Taylor & Francis. (URL: [Link])

  • 3-Methoxymorphinan - Wikipedia. (URL: [Link])

  • 3-Methoxymorphinan - Grokipedia. (URL: not provided)
  • Dextromethorphan Blocks N-methyl-D-aspartate-induced Currents and Voltage-Operated Inward Currents in Cultured Cortical Neurons - PubMed. (URL: [Link])

  • Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - NIH. (URL: [Link])

  • 3-hydroxymorphinan is neurotrophic to dopaminergic neurons and is also neuroprotective against LPS-induced neurotoxicity - PubMed. (URL: [Link])

  • NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed. (URL: [Link])

  • Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds - MDPI. (URL: [Link])

  • Molecular basis of NMDA receptor functional diversity - PubMed. (URL: [Link])

  • Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC - PubMed Central. (URL: [Link])

  • CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google P
  • Dextromethorphan - Wikipedia. (URL: [Link])

  • Lack of Interaction of the NMDA Receptor Antagonists Dextromethorphan and Dextrorphan with P-Glycoprotein - ResearchGate. (URL: [Link])

  • N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo - PMC. (URL: [Link])

  • Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC - PubMed Central. (URL: [Link])

  • NMDA receptor modulation by dextromethorphan and acute stress selectively alters electroencephalographic indicators of partial report processing - PubMed. (URL: [Link])

  • N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo:Evidence from an NMDA-induced seizure model in rats | Request PDF - ResearchGate. (URL: [Link])

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google P

Sources

Foundational

"Morphinan, 3-methoxy-" CAS number 1531-25-5

An In-depth Technical Guide to Morphinan, 3-methoxy- (CAS 1531-25-5) Foreword The morphinan scaffold represents a cornerstone of medicinal chemistry, serving as the structural foundation for a wide spectrum of centrally...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Morphinan, 3-methoxy- (CAS 1531-25-5)

Foreword

The morphinan scaffold represents a cornerstone of medicinal chemistry, serving as the structural foundation for a wide spectrum of centrally acting agents, from potent analgesics to antitussives.[1][2] Within this diverse chemical class, "Morphinan, 3-methoxy-", also known as 3-methoxymorphinan (3-MM), holds a unique position. It is not primarily known for its own pharmacological activity but as a critical metabolite of two widely used drugs: the antitussive dextromethorphan and the narcotic analgesic levomethorphan.[3] This guide provides a comprehensive technical overview of 3-methoxymorphinan, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, metabolic fate, analytical quantification, and its emerging, albeit modest, pharmacological profile, moving beyond its traditional classification as an "inactive" metabolite.

Physicochemical Characteristics and Identification

3-Methoxymorphinan is a tetracyclic alkaloid derivative characterized by the core morphinan ring system with a methoxy group at the C-3 position of the aromatic ring.[4] Its fundamental properties are essential for its handling, analysis, and use as a synthetic precursor.

PropertyValueSource
CAS Number 1531-25-5[3][5]
Molecular Formula C₁₇H₂₃NO[3][4][5]
Molecular Weight 257.37 g/mol [4][5]
IUPAC Name (1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.0¹﹐¹⁰.0²﹐⁷]heptadeca-2(7),3,5-triene[5]
Synonyms (+)-3-Methoxy morphinan, Norlevomethorphan[5][6]
Appearance Light Brown Solid[6]
Solubility Freely soluble in chloroform, insoluble in water.[7]

Synthesis and Chemical Reactivity

While primarily formed in vivo, 3-methoxymorphinan is also a key intermediate in synthetic chemistry, both for creating reference standards and for developing novel morphinan derivatives.

Metabolic Synthesis (In Vivo)

The principal route to 3-methoxymorphinan is through the hepatic metabolism of its N-methylated precursors. Specifically, it is formed via N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[3][4] The ratio of dextromethorphan to 3-methoxymorphinan in biological fluids, such as urine, is often used as a clinical probe to determine the metabolic activity of the CYP3A4 enzyme in patients.[3]

Laboratory Synthesis: N-Demethylation of Dextromethorphan

The targeted synthesis of 3-methoxymorphinan is crucial for obtaining analytical standards and for further synthetic elaboration. A common and efficient laboratory strategy involves the N-demethylation of the readily available dextromethorphan.

Rationale for Reagent Choice: Direct N-demethylation of tertiary amines like dextromethorphan can be challenging. The use of chloroformates, such as 2,2,2-trichloroethyl chloroformate, provides a reliable method. The reaction proceeds via the formation of a carbamate intermediate, which is more readily cleaved than the N-methyl group itself. The subsequent reductive cleavage, often using zinc dust in acetic acid, is effective for removing the trichloroethyl carbamate protecting group to yield the secondary amine.[8]

Step-by-Step Protocol:

  • Carbamate Formation: Dextromethorphan is dissolved in a suitable aprotic solvent (e.g., dichloromethane). 2,2,2-trichloroethyl chloroformate is added, and the mixture is stirred, often at reflux, until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: The reaction mixture is washed with an aqueous acid solution to remove any unreacted starting material and then with a base to remove acidic byproducts. The organic layer is dried and evaporated to yield the crude N-(2,2,2-trichloroethoxycarbonyl)-3-methoxymorphinan.

  • Reductive Cleavage: The isolated carbamate is dissolved in acetic acid.[9] Powdered zinc is added portion-wise to the solution, and the reaction is stirred.[9] The zinc reductively cleaves the carbamate.

  • Final Isolation: After the reaction is complete, the excess zinc is filtered off. The filtrate is basified (e.g., with NaOH solution) and extracted with an organic solvent like chloroform.[9] The organic extracts are combined, dried, and evaporated to yield 3-methoxymorphinan.[9]

Chemical Reactivity as a Synthetic Intermediate

3-Methoxymorphinan is a valuable precursor for creating other morphinan derivatives. For instance, a patented method describes its use to synthesize an impurity of dextromethorphan, highlighting its role in reference standard preparation.[10] The key reactive sites are the secondary amine at N-17 and the aromatic A-ring.

  • N-Alkylation: The secondary amine is readily alkylated to re-introduce a substituent at the N-17 position, allowing for the synthesis of various N-substituted morphinans.

  • A-Ring Functionalization: The 3-methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. Due to the fused ring structure, the C-4 position is blocked, directing substitution primarily to the C-2 position. This allows for regioselective halogenation or nitration, opening pathways to novel analogues.

Metabolism and Pharmacological Profile

Historically considered an inactive metabolite, recent studies have revealed that 3-methoxymorphinan possesses a distinct, albeit less potent, pharmacological profile compared to its parent compounds.

Metabolic Pathway

The metabolism of dextromethorphan is a classic example of parallel metabolic pathways creating multiple active and inactive products. Understanding this pathway is critical for interpreting pharmacokinetic data.

G cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Dextromethorphan Dextromethorphan 3-Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->3-Methoxymorphinan CYP3A4 (N-Demethylation) Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-Demethylation) 3-Hydroxymorphinan 3-Hydroxymorphinan 3-Methoxymorphinan->3-Hydroxymorphinan CYP2D6 (O-Demethylation) Dextrorphan->3-Hydroxymorphinan CYP3A4 (N-Demethylation)

Caption: Metabolic pathway of Dextromethorphan.

As the diagram illustrates, 3-methoxymorphinan is a product of CYP3A4 activity and a substrate for CYP2D6.[3] This makes its concentration dependent on the activity of both enzymes, which can vary significantly between individuals due to genetic polymorphisms.

Pharmacological Activity

While it lacks the significant antitussive or analgesic effects of its N-methylated precursors, 3-methoxymorphinan is not entirely inert.[1][11]

  • Local Anesthetic Effects: Studies have demonstrated that 3-methoxymorphinan can produce a dose-dependent blockade of motor function and nociception in rat sciatic nerve models.[3][4] This suggests an interaction with ion channels involved in nerve impulse propagation.

  • Antiplatelet Activity: It has shown potent antiplatelet effects, inhibiting aggregation induced by arachidonic acid or collagen.[4] The proposed mechanism involves reducing intracellular calcium mobilization and suppressing thromboxane B₂ formation.[4]

  • Analgesic Properties: In models of inflammatory pain, 3-methoxymorphinan has displayed analgesic properties, reducing thermal hyperalgesia and edema.[4] This effect is linked to the attenuation of pro-inflammatory mediators like TNF-α, IL-1β, and prostaglandin E₂.[4]

It is crucial to note that its enantiomer, derived from levomethorphan, would be expected to have a different pharmacological profile, given the profound stereoselectivity of opioid receptors. The (-)-isomer of 3-methoxy-17-methylmorphinan (Levomethorphan) is a potent narcotic analgesic, whereas the (+)-isomer (Dextromethorphan) is not.[12]

Analytical Methodologies

Accurate quantification of 3-methoxymorphinan in biological matrices is essential for pharmacokinetic studies and for its use as a metabolic probe. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Rationale for Method Choice: LC-MS/MS provides unparalleled sensitivity and selectivity. The chromatographic separation (LC) isolates the analyte of interest from complex matrix components, while tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on the specific mass-to-charge ratio of a parent ion and its characteristic fragment ions. This specificity eliminates interference from other metabolites or endogenous compounds.

Workflow: Quantification in Human Plasma via UPLC-MS/MS

G cluster_workflow UPLC-MS/MS Analysis Workflow A 1. Sample Collection (Plasma) B 2. Protein Precipitation (e.g., Acetonitrile) A->B C 3. Solid Phase Extraction (SPE) (e.g., C18 Cartridge) B->C D 4. Evaporation & Reconstitution C->D E 5. UPLC Separation (Reversed-Phase Column) D->E F 6. MS/MS Detection (ESI+, MRM Mode) E->F G 7. Data Analysis (Quantification vs. Standard Curve) F->G

Caption: UPLC-MS/MS workflow for 3-methoxymorphinan quantification.

Step-by-Step Protocol Outline:

  • Sample Preparation:

    • A known volume of plasma is aliquoted.

    • An internal standard (ideally, a stable-isotope labeled version like [²H₃]-3-Methoxymorphinan) is added to correct for analytical variability.

    • Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and centrifuged.

    • The supernatant is further cleaned using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[8]

  • Chromatographic Separation:

    • The cleaned extract is injected into a UPLC system equipped with a reversed-phase column (e.g., C18).

    • A gradient elution using a mobile phase of acidified water and an organic solvent (e.g., methanol or acetonitrile) is employed to separate 3-methoxymorphinan from other metabolites like dextrorphan and 3-hydroxymorphinan.[13]

  • Mass Spectrometric Detection:

    • The column effluent is directed to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

    • The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring highly selective detection and quantification.

Conclusion and Future Directions

"Morphinan, 3-methoxy-" (CAS 1531-25-5) is far more than a simple metabolic byproduct. It serves as a critical diagnostic tool for assessing CYP3A4 metabolic activity, a versatile starting material for the synthesis of novel morphinan analogues, and a molecule with its own emerging pharmacological profile in the realms of local anesthesia and anti-inflammatory action.

For drug development professionals, understanding the complete metabolic network of dextromethorphan, including the formation and subsequent fate of 3-methoxymorphinan, is indispensable for predicting drug-drug interactions and explaining inter-individual variability in patient response. Future research should focus on further elucidating the specific molecular targets responsible for its anesthetic and anti-inflammatory effects and exploring the pharmacological profile of its levorotatory enantiomer. As our understanding of the nuanced roles of drug metabolites continues to grow, compounds like 3-methoxymorphinan underscore the importance of looking beyond the parent drug to appreciate the full biological impact of a xenobiotic.

References

  • PubChem. 3-Methoxymorphinan | C17H23NO | CID 5484286. National Center for Biotechnology Information. Available from: [Link]

  • Grokipedia. 3-Methoxymorphinan. Available from: [Link]

  • Kim SC, Chung H, Lee SK, Park YH, Yoo YC, Yun YP. Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA. Forensic Sci Int. 2006 Sep 12;161(2-3):185-8. Available from: [Link]

  • Wikipedia. 3-Methoxymorphinan. Available from: [Link]

  • Semantic Scholar. Synthesis of deuterated dextromethorphan derivatives. Available from: [Link]

  • Shin EJ, Bach JH, Lee SY, et al. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans. Biomol Ther (Seoul). 2009;17(3):235-246. Available from: [Link]

  • Google Patents. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan.
  • Alsachim. [2H3]-3-Methoxymorphinan. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of deuterated dextromethorphan derivatives. Available from: [Link]

  • Pharmaffiliates. 3-Methoxymorphinan | CAS No : 1531-25-5. Available from: [Link]

  • Wikipedia. Dextromethorphan. Available from: [Link]

  • PubChem. Ent-3-methoxymorphinan | C17H23NO | CID 6603912. National Center for Biotechnology Information. Available from: [Link]

  • Taylor & Francis Online. 3-Methoxymorphinan – Knowledge and References. Available from: [Link]

  • PubChem. Levomethorphan | C18H25NO | CID 5362449. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Available from: [Link]

  • Veeprho. (+)-3-Methoxy morphinan | CAS 1531-25-5. Available from: [Link]

  • Google Patents. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof.
  • HELIX Chromatography. HPLC Methods for analysis of Ent-3-Methoxymorphinan. Available from: [Link]

  • Google Patents. CN103044327A - Preparation method of dextromethorphan.
  • ResearchGate. Characterization of the complex morphinan derivative BU72 as a high efficacy, long-lasting mu-opioid receptor agonist | Request PDF. Available from: [Link]

  • Wikipedia. Morphinan. Available from: [Link]

  • PubMed. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence. Available from: [Link]

  • Ovid. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in hu. Available from: [Link]

  • ResearchGate. Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Methoxymorphinan: From Synthesis to Pharmacological Characterization

A Senior Application Scientist's Review of Research on a Key Dextromethorphan Metabolite Foreword: Unveiling the Role of a Lesser-Known Metabolite In the landscape of morphinan pharmacology, dextromethorphan (DXM) has lo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review of Research on a Key Dextromethorphan Metabolite

Foreword: Unveiling the Role of a Lesser-Known Metabolite

In the landscape of morphinan pharmacology, dextromethorphan (DXM) has long been a subject of extensive research, evolving from a common antitussive to a potential therapeutic agent for a range of neurological disorders. This evolution is largely attributed to its complex metabolic profile, giving rise to active metabolites that significantly contribute to its overall pharmacological effects. While dextrorphan (DXO), the primary O-demethylated metabolite, has garnered considerable attention for its potent NMDA receptor antagonism, the N-demethylated metabolite, 3-methoxymorphinan (3-MM), remains a comparatively enigmatic entity.

This technical guide, designed for researchers, scientists, and drug development professionals, aims to consolidate the existing body of knowledge on 3-methoxymorphinan. As a Senior Application Scientist, the objective is not merely to present a catalog of facts but to provide a structured, in-depth analysis of the synthesis, metabolism, and pharmacological properties of this intriguing molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, thereby offering a comprehensive and trustworthy resource for future investigations into the therapeutic potential of 3-methoxymorphinan.

Chemical Identity and Synthesis

Molecular Structure and Properties

3-Methoxymorphinan, also known as nor-dextromethorphan, is a morphinan alkaloid with the chemical formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol .[1] Its structure is characterized by the core morphinan skeleton, featuring a methoxy group at the 3-position and a secondary amine at the 17-position.

PropertyValue
IUPAC Name (1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene
Chemical Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol
CAS Number 1531-25-5
Laboratory Synthesis of 3-Methoxymorphinan

For research purposes, 3-methoxymorphinan is typically synthesized from its parent compound, dextromethorphan, through N-demethylation. This process provides a reliable source of the metabolite for in vitro and in vivo studies.

This protocol is based on the initial step for the synthesis of N-substituted 3-methoxymorphinan derivatives.

Materials:

  • Dextromethorphan hydrobromide

  • Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Toluene

  • 2',2',2'-Trichloroethylchloroformate

  • Hydrochloric acid (HCl), 5% solution

  • Acetic acid

  • Zinc powder

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Step-by-Step Methodology:

  • Free Base Generation:

    • Prepare a solution of dextromethorphan hydrobromide in water.

    • Add a solution of sodium hydroxide to basify the mixture, precipitating the dextromethorphan free base.

    • Extract the free base into an organic solvent such as chloroform.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and evaporate the solvent under reduced pressure to yield dextromethorphan free base as an oil that solidifies upon standing.[2]

  • N-Demethylation Reaction:

    • Dissolve the dextromethorphan free base in toluene.

    • Add 2',2',2'-trichloroethylchloroformate to the solution.

    • Reflux the reaction mixture for approximately 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Wash the reaction mixture sequentially with 5% hydrochloric acid and then with water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. This step yields the N-trichloroethyl-nor-dextromethorphan intermediate.

  • Removal of the Protecting Group to Yield 3-Methoxymorphinan:

    • Dissolve the intermediate from the previous step in a mixture of acetic acid and water.

    • Add zinc powder to the solution and stir vigorously. The reaction is typically complete within 1-2 hours, which can be monitored by TLC.

    • Filter the reaction mixture to remove the excess zinc.

    • The resulting product, 3-methoxymorphinan, can be further purified by partitioning between an organic solvent (e.g., chloroform) and a basic aqueous solution (e.g., 1N sodium hydroxide). The organic layer containing the purified 3-methoxymorphinan is then dried and the solvent evaporated.

Synthesis_of_3_Methoxymorphinan DXM Dextromethorphan Freebase Dextromethorphan Free Base DXM->Freebase Intermediate N-Trichloroethyl-nor- dextromethorphan Freebase->Intermediate MMM 3-Methoxymorphinan Intermediate->MMM

Figure 1. Synthetic pathway from Dextromethorphan to 3-Methoxymorphinan.

Metabolic Pathway and Pharmacokinetics

3-Methoxymorphinan is a secondary metabolite of dextromethorphan. Understanding its formation and subsequent metabolic fate is crucial for interpreting its pharmacological role.

Formation and Metabolism of 3-Methoxymorphinan

Dextromethorphan primarily undergoes O-demethylation by the cytochrome P450 enzyme CYP2D6 to form dextrorphan (DXO). A minor, yet significant, pathway involves N-demethylation by CYP3A4 to produce 3-methoxymorphinan.[1] 3-MM is then further metabolized, primarily by CYP2D6, through O-demethylation to form 3-hydroxymorphinan (3-HM).[1] Both DXO and 3-HM are subsequently conjugated with glucuronic acid and sulfate ions before excretion.

Dextromethorphan_Metabolism DXM Dextromethorphan DXO Dextrorphan DXM->DXO CYP2D6 (Major) MMM 3-Methoxymorphinan DXM->MMM CYP3A4 (Minor) HM 3-Hydroxymorphinan DXO->HM CYP3A4 Conjugates Glucuronide/Sulfate Conjugates DXO->Conjugates MMM->HM CYP2D6 HM->Conjugates

Figure 2. Metabolic pathway of Dextromethorphan, highlighting the formation of 3-Methoxymorphinan.

Pharmacokinetic Profile

The pharmacokinetics of 3-methoxymorphinan are intrinsically linked to the metabolic phenotype of an individual, particularly their CYP2D6 activity. In individuals classified as poor metabolizers (PMs) for CYP2D6, the conversion of 3-MM to 3-HM is significantly reduced. This leads to an increased area under the plasma concentration-time curve (AUC) and higher urinary recovery of 3-methoxymorphinan in PMs compared to extensive metabolizers (EMs). Conversely, in EMs, 3-MM is rapidly converted to 3-HM, often resulting in plasma concentrations of 3-MM that are near or below the limit of quantification.

Pharmacological Profile: A Multifaceted Molecule

While often described as an "inactive" or minor metabolite, research indicates that 3-methoxymorphinan possesses a distinct pharmacological profile that warrants further investigation.

Receptor Binding and Functional Activity

Quantitative data on the binding affinity (Ki) of 3-methoxymorphinan for key central nervous system receptors is notably scarce in the published literature. This represents a significant knowledge gap for the research community. However, qualitative descriptions and functional assay data provide some insights into its pharmacological targets.

  • Opioid Receptors: 3-Methoxymorphinan is reported to have opioid-like antitussive properties but with minimal opioidergic analgesic effects.[3] This suggests a low affinity or efficacy at the mu-opioid receptor, which is the primary target for classical opioid analgesics.[4][5][6][7] The lack of significant mu-opioid receptor activity is a shared characteristic with its parent compound, dextromethorphan.[4][8]

  • NMDA Receptors: There is evidence to suggest that 3-methoxymorphinan may have inhibitory effects at N-methyl-D-aspartate (NMDA) receptors.[3] While direct binding affinity data is unavailable, functional studies on its parent compound, dextromethorphan, which also exhibits NMDA receptor antagonism, provide a methodological framework for future investigations. For instance, dextromethorphan has been shown to have an IC50 value of 4 µM for the reduction of NMDA-evoked rises in intracellular calcium in cultured rat hippocampal neurons.[9] Electrophysiological studies have also demonstrated that dextromethorphan acts as an open-channel blocker of the NMDA receptor.[9] Similar functional assays could be employed to quantify the NMDA receptor antagonist activity of 3-methoxymorphinan.

  • Sigma-1 Receptors: Dextromethorphan is a known sigma-1 receptor agonist, with reported Ki values in the range of 142–652 nM.[8][10] The antidepressant-like effects of dextromethorphan are thought to be mediated, in part, through its action at sigma-1 receptors.[11][12] Given the structural similarity, it is plausible that 3-methoxymorphinan also interacts with sigma-1 receptors; however, specific binding affinity or functional data for 3-MM is currently lacking.

Local Anesthetic Effects

A notable and well-documented pharmacological property of 3-methoxymorphinan is its local anesthetic effect. In vivo studies have demonstrated its ability to induce a dose-dependent blockade of motor function, proprioception, and nociception.

In a rat sciatic nerve blockade model, the potency of 3-methoxymorphinan as a local anesthetic was found to be greater than that of dextrorphan, but less than dextromethorphan and the standard local anesthetic, lidocaine.[13] Interestingly, on an equipotent basis, 3-methoxymorphinan exhibited a longer duration of action than lidocaine.[13]

Antiplatelet and Anti-inflammatory Activity

Emerging research has highlighted the potential of 3-methoxymorphinan as a potent antiplatelet agent. It has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen through mechanisms that include the reduction of intracellular calcium mobilization, suppression of glycoprotein IIb/IIIa expression, and decreased thromboxane B₂ formation.

Furthermore, 3-methoxymorphinan has demonstrated analgesic properties in models of inflammatory pain. In a carrageenan-induced thermal hyperalgesia model in rats, it dose-dependently increased paw withdrawal latency, reduced edema, and attenuated the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, nitric oxide, and prostaglandin E₂.

Experimental Protocols

For researchers seeking to investigate the properties of 3-methoxymorphinan, the following protocols provide a detailed, step-by-step guide for its quantification and in vivo characterization.

Quantification of 3-Methoxymorphinan in Plasma by UPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of dextromethorphan and its major metabolites, including 3-methoxymorphinan, in human plasma.[8]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Aquity UPLC® BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent

Reagents:

  • Acetonitrile, methanol, water (UPLC-MS grade)

  • Formic acid

  • Ammonium hydroxide, 4% (v/v)

  • n-Butylchloride

  • Internal standards (deuterated analogs of the analytes, e.g., dextrorphan-d3)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 100 µL of the internal standard solution and 20 µL of 4% ammonium hydroxide.

    • Add 1 mL of n-butylchloride and vortex for 10 minutes.

    • Centrifuge at 18,000 x g for 10 minutes.

    • Transfer 950 µL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 70°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.250 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS Detection: Operate in positive ion electrospray mode using Multiple Reaction Monitoring (MRM). The MRM transition for 3-methoxymorphinan is m/z 258 > 213.[8]

UPLC_MSMS_Workflow Plasma Plasma Sample (200 µL) Add_IS_Base Add Internal Standard and Ammonium Hydroxide Plasma->Add_IS_Base LLE Liquid-Liquid Extraction (n-Butylchloride) Add_IS_Base->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection UPLC-MS/MS Injection Reconstitution->Injection

Figure 3. Workflow for the quantification of 3-Methoxymorphinan in plasma by UPLC-MS/MS.

In Vivo Assessment of Local Anesthetic Effect: Rat Sciatic Nerve Blockade

This protocol is adapted from methodologies used to assess the local anesthetic effects of various compounds, including 3-methoxymorphinan.[13][14][15]

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthesia and Catheter Placement:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Surgically implant a catheter along the sciatic nerve. Accurate placement can be confirmed using a nerve stimulator.

  • Drug Administration:

    • After a recovery period, inject the test compound (3-methoxymorphinan, dissolved in a suitable vehicle) through the catheter. A control group should receive the vehicle alone. Lidocaine can be used as a positive control.

  • Assessment of Motor and Sensory Blockade:

    • Motor Function: Assess motor blockade by measuring the hindpaw grip strength using a dynamometer at regular intervals.

    • Sensory Function (Nociception): Determine the sensory blockade by measuring the hindpaw withdrawal latency from a radiant heat source (e.g., Hargreaves test) or response to a calibrated mechanical stimulus (e.g., von Frey filaments).

    • Proprioception: This can be assessed by observing the animal's posture and gait.

  • Data Analysis:

    • Plot the intensity of the motor and sensory block over time to determine the onset, duration, and magnitude of the anesthetic effect. The area under the curve (AUC) can be calculated to compare the overall effect of different doses and compounds.

In Vivo Assessment of Anti-inflammatory and Analgesic Effects: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory and anti-hyperalgesic effects of novel compounds.[16][17][18][19][20]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Procedure:

  • Baseline Measurements:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Assess the baseline pain threshold (paw withdrawal latency) to a thermal stimulus (e.g., plantar test).

  • Drug Administration:

    • Administer 3-methoxymorphinan (or vehicle for the control group) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the carrageenan injection. A standard anti-inflammatory drug like indomethacin can be used as a positive control.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

  • Assessment of Edema and Hyperalgesia:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage increase in paw volume relative to the baseline is calculated as a measure of edema.

    • Measure the paw withdrawal latency to the thermal stimulus at the same time points to assess thermal hyperalgesia.

  • Data Analysis:

    • Compare the paw volume and withdrawal latencies between the treated and control groups to determine the anti-inflammatory and anti-hyperalgesic effects of 3-methoxymorphinan.

Future Directions and Concluding Remarks

The existing research on 3-methoxymorphinan, while not as extensive as that for dextromethorphan or dextrorphan, clearly indicates that it is a pharmacologically active molecule with a unique profile. Its demonstrated local anesthetic, antiplatelet, and anti-inflammatory properties suggest potential therapeutic applications that are distinct from the primary effects of its parent compound.

The most significant hurdle in advancing our understanding of 3-methoxymorphinan is the lack of comprehensive quantitative data on its receptor binding affinities and functional activities. Future research should prioritize the following:

  • Quantitative Receptor Profiling: Conducting in vitro binding assays to determine the Ki values of 3-methoxymorphinan at a broad range of CNS targets, including opioid, NMDA, and sigma-1 receptors, is essential.

  • Functional Characterization: Employing functional assays, such as electrophysiology for ion channels and cellular assays for G-protein coupled receptors, will elucidate the efficacy of 3-methoxymorphinan at its binding sites.

  • In Vivo Efficacy and Safety: Further in vivo studies are needed to explore the therapeutic potential of 3-methoxymorphinan in relevant animal models of pain, inflammation, and thrombosis, as well as to establish its safety profile.

References

  • Nettleton, J. S., & D. Lodge (1995). Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex. British Journal of Pharmacology, 114(4), 875–881.
  • Wikipedia. (2024). Dextromethorphan. In Wikipedia. Retrieved from [Link]

  • Antolín, I., & R. Gotor (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. Pharmaceuticals, 17(9), 1234.
  • Bouyer, G., et al. (2021). Potent Antiplasmodial Derivatives of Dextromethorphan Reveal the Ent-Morphinan Pharmacophore of Tazopsine-Type Alkaloids. Molecules, 26(16), 4983.
  • Taylor & Francis. (n.d.). 3-Methoxymorphinan – Knowledge and References. Retrieved from [Link]

  • Hou, C. H., et al. (2006). Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats. European Journal of Pharmacology, 544(1-3), 10–16.
  • Wikipedia. (2024). Buprenorphine. In Wikipedia. Retrieved from [Link]

  • Price, D. D., et al. (1995). The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man. Pain, 60(2), 165–174.
  • Wikipedia. (2023). 3-Methoxymorphinan. In Wikipedia. Retrieved from [Link]

  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Weckesser, L. J., et al. (2017). NMDA receptor modulation by dextromethorphan and acute stress selectively alters electroencephalographic indicators of partial report processing. European Neuropsychopharmacology, 27(9), 926–938.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 61(4), 385–436.
  • Church, J., et al. (1994). Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons. Molecular Pharmacology, 45(6), 1165–1171.
  • Google Patents. (n.d.). CN103044327A - Preparation method of dextromethorphan.
  • Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1888.
  • Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. ACS Chemical Neuroscience, 4(7), 1010–1021.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Schmidhammer, H., et al. (2011). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Journal of Medicinal Chemistry, 54(10), 3564–3570.
  • Grant, G. J., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889–894.
  • Morris, C. J. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 573, pp. 115–121). Humana Press.
  • Berenyi, S., et al. (2005).
  • Gupta, R. S., et al. (1986). A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice. Journal of Pharmacological Methods, 16(4), 329–335.
  • Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLoS ONE, 9(2), e89985.
  • Sahn, J. J., et al. (2020). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 13(10), 282.
  • Google Patents. (n.d.). CN104761496A - Synthesis method of dextromethorphan intermediate.
  • Ninja Nerd. (2024, June 21). How to Differentiate Opioid Receptors: Mu, Kappa, and Delta [Video]. YouTube. [Link]

  • Kim, D. H., et al. (2023). Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study. Journal of Clinical Medicine, 12(12), 4079.
  • Chen, M. J., et al. (2003). Dextromethorphan differentially affects opioid antinociception in rats. British Journal of Pharmacology, 140(4), 786–792.
  • Healthline. (2023, December 14). Opioid Receptors: Definition, Types, Functions, and Examples. Retrieved from [Link]

  • 7TM Antibodies. (n.d.). Opioid Receptor Phosphorylation Assays. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLoS ONE, 9(2), e89985.
  • Healthline. (2023, December 14). Opioid Receptors: Definition, Types, Functions, and Examples. Retrieved from [Link]

  • Tal, M., & D. Bennett (2001).
  • Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLoS ONE, 9(2), e89985.
  • Salvemini, D., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 54(1), 5.4.1–5.4.9.
  • YouTube. (2022, August 23). Local Anesthetic by Different Methods [Video]. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of ent-3-methoxymorphinan

Abstract This document provides a detailed protocol for the chemical synthesis of ent-3-methoxymorphinan, a key intermediate and known impurity in the production of dextromethorphan.[1][2] The synthesis leverages the pow...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the chemical synthesis of ent-3-methoxymorphinan, a key intermediate and known impurity in the production of dextromethorphan.[1][2] The synthesis leverages the powerful Grewe cyclization reaction to construct the core morphinan skeleton. This guide is designed to offer both a step-by-step experimental procedure and a deeper understanding of the causality behind key experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

ent-3-methoxymorphinan is the N-desmethyl derivative of the widely used antitussive agent, dextromethorphan.[3][4][5] Its structure is the enantiomer of the opioid analgesic levorphanol's methyl ether, but it lacks significant opioid receptor activity. The primary importance of ent-3-methoxymorphinan lies in its role as a direct precursor in certain synthetic routes to dextromethorphan and as a critical reference standard for impurity profiling in pharmaceutical quality control.

The construction of the complex, tetracyclic morphinan core is a significant challenge in synthetic organic chemistry. The most pivotal and historically significant method for achieving this is the Grewe cyclization, an acid-catalyzed intramolecular reaction that forms the key carbon-carbon bond to create the phenanthrene system.[4][6][7] This protocol details a robust synthetic pathway commencing from a readily available octahydroisoquinoline derivative, proceeding through a Grewe cyclization, and concluding with protective group manipulations to yield the target compound.

Overall Synthetic Strategy

The synthesis is accomplished via a four-step sequence starting from (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. The strategy is designed to first protect the secondary amine, which facilitates the crucial acid-catalyzed cyclization. Subsequent O-methylation followed by deprotection of the nitrogen atom furnishes the final product.

G cluster_0 Starting Material A 1. N-Benzylation B 2. Acid Cyclization (Grewe) A->B Strong Acid (e.g., H3PO4) C 3. O-Methylation B->C Methylating Agent D 4. N-Debenzylation C->D Reduction or Oxidation E Final Product: ent-3-methoxymorphinan D->E SM (+)-1-(4-methoxy)benzyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline SM->A Benzyl Halide, Base

Caption: High-level workflow for the synthesis of ent-3-methoxymorphinan.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies and provides a comprehensive guide for laboratory synthesis.[3]

Safety Precautions
  • All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Handle strong acids, bases, and organic solvents with extreme care. Consult Material Safety Data Sheets (MSDS) for all reagents before use.

Step 1: N-Benzylation of the Octahydroisoquinoline Precursor

Causality: The secondary amine of the starting material must be protected before the strongly acidic conditions of the Grewe cyclization. An N-benzyl group is an ideal choice as it is stable to the cyclization conditions but can be removed effectively in a later step.

  • Reaction: (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (I) → (+)-1-(4-methoxy)benzyl-N-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (II)

Materials:

  • (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (I)

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Reaction vessel (e.g., 3-neck round-bottom flask) with magnetic stirrer and reflux condenser

Procedure:

  • To the reaction vessel, add the starting octahydroisoquinoline (I) and anhydrous acetonitrile.

  • Add solid potassium carbonate to the suspension. This acts as the base to deprotonate the secondary amine.

  • Begin vigorous stirring and add benzyl chloride dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated product (II), which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Acid-Catalyzed Grewe Cyclization

Causality: This is the key bond-forming step that constructs the morphinan core. A strong, non-nucleophilic acid like polyphosphoric acid or sulfuric acid acts as a superelectrophile generator, protonating the aromatic ring and facilitating the intramolecular electrophilic aromatic substitution onto the electron-rich methoxy-substituted ring.[6]

  • Reaction: (+)-1-(4-methoxy)benzyl-N-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline (II) → ent-3-hydroxy-17-benzylmorphinan (III)

Materials:

  • N-benzylated intermediate (II)

  • 85% Phosphoric acid (H₃PO₄)

  • Reaction vessel equipped for high-temperature stirring

Procedure:

  • Carefully add the crude N-benzylated intermediate (II) to a vessel containing 85% phosphoric acid. Note: This can be exothermic.

  • Heat the mixture with vigorous stirring to 130-140°C. The high temperature is necessary to overcome the activation energy for the cyclization.

  • Maintain this temperature for 3-5 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture carefully by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a strong base (e.g., 50% NaOH solution) until the pH is approximately 8-9. This will precipitate the product.

  • Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclized product (III).

Step 3: O-Methylation of the Phenolic Hydroxyl Group

Causality: The Grewe cyclization results in a phenolic hydroxyl group at the 3-position, which must be methylated to yield the desired methoxy group. Trimethylphenylammonium hydroxide is an effective methylating agent for this transformation.

  • Reaction: ent-3-hydroxy-17-benzylmorphinan (III) → ent-3-methoxy-17-benzylmorphinan (IV)

Materials:

  • Cyclized intermediate (III)

  • Trimethylphenylammonium hydroxide (in methanol solution)

  • Toluene

  • Reaction vessel with a distillation head

Procedure:

  • Dissolve the intermediate (III) in toluene in a three-necked flask.

  • Heat the solution to 85-90°C.

  • Begin dropwise addition of the trimethylphenylammonium hydroxide solution. During the addition, a mixture of methanol and toluene will distill off.

  • After the addition is complete, heat the mixture to reflux in toluene for approximately 1 hour to ensure the reaction goes to completion.[3]

  • Cool the reaction mixture and wash with water to remove any remaining reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-methylated product (IV).

Step 4: N-Debenzylation to Yield ent-3-methoxymorphinan

Causality: The final step is the removal of the N-benzyl protecting group. This can be achieved through several methods. Catalytic hydrogenation is a clean and effective method, cleaving the benzyl C-N bond. Alternatively, an oxidative method using ceric ammonium nitrate can be employed.[3]

  • Reaction: ent-3-methoxy-17-benzylmorphinan (IV) → ent-3-methoxymorphinan (A)

Method A: Catalytic Hydrogenation (Reductive Debenzylation)

Materials:

  • O-methylated intermediate (IV)

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Hydrogen source (hydrogenator or balloon)

Procedure:

  • Dissolve the intermediate (IV) in methanol in a hydrogenation flask.

  • Carefully add the 5% Pd/C catalyst.

  • Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 5 kg pressure) and stir vigorously at room temperature for 5-7 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from methanol to yield the final product, ent-3-methoxymorphinan (A).[3]

Method B: Oxidative Debenzylation

Materials:

  • O-methylated intermediate (IV)

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile and Water (1:1 mixture)

Procedure:

  • In a reaction vessel, dissolve the intermediate (IV) and ceric ammonium nitrate in a 1:1 mixture of acetonitrile and water.[3]

  • Heat the mixture to 65-75°C with stirring for approximately 6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter any solids.

  • Adjust the pH of the filtrate to 8-9 with a suitable base.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by recrystallization from methanol to yield the final product. The reported yield for this method is approximately 84.2%.[3]

Synthetic Scheme and Data Summary

Caption: Detailed chemical reaction scheme for the synthesis of ent-3-methoxymorphinan.

Table 1: Summary of Reagents and Conditions

Step Starting Material (SM) Key Reagents Solvent(s) Temp. (°C) Time (h) Approx. Yield
1 Compound (I) Benzyl chloride, K₂CO₃ Acetonitrile 82 4-6 >90% (crude)
2 Compound (II) 85% H₃PO₄ None 130-140 3-5 70-80%
3 Compound (III) (CH₃)₃PhNOH Toluene 110 1 >90% (crude)

| 4 | Compound (IV) | H₂, 5% Pd/C or CAN | Methanol or Acetonitrile/H₂O | RT or 65-75 | 5-7 or 6 | ~84% (CAN)[3] |

Characterization and Quality Control

The identity and purity of the final product, ent-3-methoxymorphinan, must be rigorously confirmed.

  • TLC: Used for monitoring reaction progress. A typical eluent system is chloroform:methanol (95:5).

  • GC-MS: Confirms the molecular weight (m/z 257 for the molecular ion) and provides a purity profile.[5]

  • ¹H-NMR: Provides structural confirmation by analyzing the chemical shifts and coupling constants of the protons.[5]

  • Chiral HPLC: Essential for confirming the enantiomeric purity of the final product, distinguishing it from its diastereomer and enantiomer, levomethorphan.[8][9]

References

  • Preparation method for ent-3-methoxy-morphinan. CN103073495A.
  • Dextromethorphan. Wikipedia. [Link]

  • Bölcskei, H., Mák, M., Dravecz, F., & Domány, G. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC, 2008(iii), 182-193. [Link]

  • Fossati, E., Narcross, L., Ekins, A., Falgueyret, J. P., & Martin, V. J. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]

  • Preparation method of ent-3-methoxymorphinan. CN103073494A.
  • Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone. CN103275005A.
  • Bölcskei, H., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. ResearchGate. [Link]

  • Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan. CN106432079A.
  • Method for separating and measuring dextromethorphan and levomethorphan by liquid chromatography. CN111323529A.
  • Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Publishers. [Link]

  • Trost, B. M., & Tang, W. (2002). Enantioselective Synthesis of (−)-Codeine and (−)-Morphine. Journal of the American Chemical Society, 124(48), 14312–14313. [Link]

  • Enantioselective Synthesis of (−)-Codeine and (−)-Morphine. ResearchGate. [Link]

  • Anerao, A. V., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science, 8(08), 032-038. [Link]

  • Short total synthesis or morphinan compounds which uses cyclization of a cycloalkylcarbonyl compound selected from cyclopropylcarbonyl and cyclobutylcarbonyl. US4613668A.
  • Total synthesis of morphine and related alkaloids. Wikipedia. [Link]

Sources

Application

Chiral Purity at the Forefront: Advanced Methodologies for the Enantioselective Separation of 3-Methoxymorphinan

Abstract This comprehensive guide delineates robust and validated methodologies for the chiral separation of 3-methoxymorphinan enantiomers: the widely used antitussive dextromethorphan and its potent narcotic counterpar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates robust and validated methodologies for the chiral separation of 3-methoxymorphinan enantiomers: the widely used antitussive dextromethorphan and its potent narcotic counterpart, levomethorphan. The critical importance of achieving baseline resolution between these stereoisomers is underscored by their divergent pharmacological activities and regulatory statuses.[1] This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), empowering researchers, scientists, and drug development professionals to implement effective and reliable enantioselective analyses. The underlying principles of chiral recognition on various stationary phases are discussed to provide a mechanistic understanding behind the experimental choices.

Introduction: The Significance of Stereoisomerism in 3-Methoxymorphinan

3-Methoxymorphinan is the core chemical structure for two enantiomers with starkly different physiological effects. Dextromethorphan ((+)-3-methoxy-17-methyl-9α,13α,14α-morphinan) is a common active ingredient in over-the-counter cough suppressants.[2] Conversely, its mirror image, levomethorphan ((-)-3-methoxy-17-methyl-9α,13α,14α-morphinan), is a potent opioid analgesic and a Schedule II controlled substance.[2] Given that these enantiomers are indistinguishable by mass spectrometry and traditional reversed-phase chromatography, their effective separation is paramount for pharmaceutical quality control, forensic analysis, and clinical monitoring.[2]

The development of stereoselective analytical methods is not merely a technical exercise but a crucial step in ensuring drug safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict limits on the unwanted enantiomer in pharmaceutical preparations.[3] This guide provides the technical framework to meet and exceed these regulatory expectations.

Foundational Principles of Chiral Recognition

The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[4] This interaction can occur through various mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of the chiral stationary phase (CSP) in HPLC and SFC, or the chiral selector in the background electrolyte (BGE) for CE, is the most critical factor in method development.[5]

Commonly employed CSPs for the separation of morphinan derivatives fall into several categories:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or bonded to a silica support. These are versatile and widely used in both normal-phase and reversed-phase modes.[6][7]

  • Cyclodextrin-based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the analytes.[8]

  • Macrocyclic Antibiotic-based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer unique chiral recognition capabilities.[1][9]

Capillary electrophoresis achieves chiral separation by introducing a chiral selector, often a cyclodextrin derivative, into the background electrolyte.[10][11] The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility and, consequently, their separation.[4]

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is a cornerstone technique for chiral separations due to its robustness and wide applicability.[12] Both normal-phase and reversed-phase methods have been successfully developed for 3-methoxymorphinan enantiomers.

Normal-Phase HPLC

Normal-phase HPLC often provides excellent selectivity for chiral separations. The use of non-polar mobile phases with polar stationary phases allows for specific interactions that can be finely tuned.

Protocol 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This protocol is based on a well-established method for the separation of dextromethorphan and levomethorphan.[13][14]

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or DAD detector.

  • Chiral Stationary Phase: Chiralcel® OJ column (250 mm × 4.6 mm I.D., 10 µm) or similar cellulose-based CSP.[13][14]

  • Mobile Phase: n-hexane / 2-propanol / diethylamine (70:30:0.1, v/v/v).[13][14]

  • Sample Diluent: Mobile phase.

Experimental Procedure:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[13][14] Allow at least 30 minutes for equilibration.

  • Sample Preparation: Accurately weigh and dissolve the 3-methoxymorphinan sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[13][14]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Data Analysis: Identify the peaks corresponding to dextromethorphan and levomethorphan based on their retention times. The elution order can be confirmed by injecting individual enantiomer standards. Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (%ee) as required.

Expected Results: This method should provide baseline separation of the two enantiomers with a selectivity factor (α) of approximately 1.92.[13][14]

Parameter Value
Column Chiralcel® OJ
Mobile Phase n-hexane/2-propanol/diethylamine (70:30:0.1)
Flow Rate 0.5 mL/min
Temperature 25 °C
Selectivity (α) ~1.92
Reversed-Phase HPLC

Reversed-phase methods offer the advantage of using aqueous mobile phases, which can be beneficial for the analysis of samples in biological matrices.

Protocol 2: Reversed-Phase HPLC with a Macrocyclic Antibiotic-Based CSP

This protocol is adapted from a method developed for the analysis of dextromethorphan and levomethorphan in biological samples.[1]

Instrumentation and Consumables:

  • LC-MS/MS system is preferred for high sensitivity, but a standard HPLC with UV detection can also be used.

  • Chiral Stationary Phase: Supelco Astec Chirobiotic™ V2 column (250 × 2.1 mm, 5 µm).[1]

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.1:0.02, v/v/v).[9]

  • Sample Diluent: Methanol.

Experimental Procedure:

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.2 mL/min.

  • Sample Preparation: For biological samples (e.g., hair), perform an appropriate extraction, such as with hydrochloric acid/methanol (1:20, v/v).[1] Reconstitute the dried extract in methanol. For standards, dissolve in methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: MS/MS or UV at 280 nm.

  • Data Analysis: Quantify the enantiomers using a calibration curve prepared with certified reference materials.

Expected Results: This method provides good linearity and accuracy for the quantification of both enantiomers in complex matrices.[1]

Parameter Value
Column Chirobiotic™ V2
Mobile Phase Methanol/Acetic Acid/Ammonium Hydroxide
Flow Rate 0.2 mL/min
Temperature 30 °C
LLoQ ~2 pg/mg in hair

Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[15][16]

Protocol 3: SFC with a Polysaccharide-Based CSP

This protocol leverages the high efficiency of SFC for the rapid separation of 3-methoxymorphinan enantiomers.[9]

Instrumentation and Consumables:

  • SFC system with a back pressure regulator, CO₂ pump, modifier pump, and UV or MS detector.

  • Chiral Stationary Phase: Trefoil AMY1 (150 x 2.1 mm, 2.5 µm) or similar amylose-based CSP.[9]

  • Mobile Phase: Supercritical CO₂ with 9% Methanol as a co-solvent and 0.3% cyclohexylamine as a modifier.[9]

Experimental Procedure:

  • System Preparation: Equilibrate the column with the mobile phase under the specified backpressure and temperature.

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min.

    • Backpressure: 150 bar.[17]

    • Column Temperature: 40 °C.[17]

    • Injection Volume: 1 µL.

    • Detection: UV at 280 nm or MS.

  • Data Analysis: Due to the fast elution times, automated peak integration and analysis are recommended.

Expected Results: Complete separation of the enantiomers is expected in under 3 minutes.[9]

Parameter Value
Column Trefoil AMY1
Mobile Phase CO₂ / Methanol / Cyclohexylamine
Flow Rate 1.5 mL/min
Backpressure 150 bar
Analysis Time < 3 minutes

Capillary Electrophoresis (CE) Protocol

CE offers high separation efficiency and low sample and reagent consumption, making it an attractive alternative for chiral analysis.[10][11]

Protocol 4: Cyclodextrin-Mediated Capillary Zone Electrophoresis (CD-CZE)

This protocol utilizes a cyclodextrin as a chiral selector in the background electrolyte.[13]

Instrumentation and Consumables:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 60 cm total length, 50 cm effective length, 50 µm I.D.).

  • Background Electrolyte (BGE): 150 mM phosphate buffer at pH 4.4 containing 5 mM hydroxypropyl-β-cyclodextrin and 20% methanol (v/v).[13]

  • Rinsing Solutions: 0.1 M NaOH, deionized water.

Experimental Procedure:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and the BGE (15 min).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • Electrophoretic Conditions:

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 200 nm.

  • Data Analysis: The enantiomers will migrate at different velocities, resulting in two distinct peaks. The resolution should be calculated to ensure adequate separation.

Expected Results: This method should achieve complete resolution of the dextromethorphan and levomethorphan peaks.[13]

Parameter Value
Chiral Selector Hydroxypropyl-β-cyclodextrin
Background Electrolyte 150 mM Phosphate buffer pH 4.4
Voltage 25 kV
Temperature 25 °C
Resolution (Rs) > 1.5

Method Validation and System Suitability

For all the described protocols, it is imperative to perform method validation according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the performance of the chromatographic or electrophoretic system. Typical system suitability parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and theoretical plates (N).

Visualizing the Workflow and Mechanisms

To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the general workflow for chiral separation and the interaction mechanism at the molecular level.

G cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing P1 Racemic 3-Methoxymorphinan Sample P2 Dissolution in appropriate solvent P1->P2 P3 Filtration (0.45 µm) P2->P3 A1 Injection into System (HPLC/SFC/CE) P3->A1 A2 Separation on Chiral Stationary Phase or with Chiral Selector A1->A2 A3 Detection (UV/MS) A2->A3 D1 Chromatogram/Electropherogram A3->D1 D2 Peak Integration & Identification D1->D2 D3 Calculation of Resolution, Selectivity, and %ee D2->D3

Caption: General experimental workflow for chiral separation.

G cluster_enantiomers cluster_interactions CSP Chiral Stationary Phase (CSP) Enan1 (+)-Enantiomer Interaction1 Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention Time Enan1->Interaction1 Enan2 (-)-Enantiomer Interaction2 Weaker Interaction Shorter Retention Time Enan2->Interaction2 Eluted2 (+)-Enantiomer Elutes Second Interaction1->Eluted2 Eluted1 (-)-Enantiomer Elutes First Interaction2->Eluted1

Caption: Mechanism of chiral recognition on a CSP.

Conclusion

The chiral separation of 3-methoxymorphinan enantiomers is a critical analytical task with significant implications for public health and safety. The HPLC, SFC, and CE methodologies detailed in this guide provide a robust framework for achieving this separation with high efficiency and reliability. The choice of technique and specific protocol will depend on the available instrumentation, sample matrix, and desired throughput. By understanding the principles of chiral recognition and adhering to rigorous method validation, researchers can confidently implement these protocols to ensure the enantiomeric purity of 3-methoxymorphinan in a variety of applications.

References

  • Phenomenex. (n.d.). Enantiomeric Analysis of Dextromethorphan & Levomethorphan & Levorphanol in Urine and Serum by LC-MS/MS (TN-1267).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Anerao, A. A., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science, 8(8), 32-38.
  • Musenga, A., et al. (2007). Chiral CE to unravel the "methorphan dilemma".
  • Ilisz, I., et al. (2020).
  • Fanali, S. (1996). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 223-264). Humana Press.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). The Application of HPLC Chiral Stationary Phases to Pharmaceutical Analysis: The Resolution of Some Tropic Acid Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 5(3), 241-250.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Tedesco, D., et al. (2019). Method for separating and measuring dextromethorphan and levomethorphan by liquid chromatography.
  • Aturki, Z., & Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-110.
  • Al-Saeed, M. S., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
  • Ramalingam, S., Kanthiah, S., & Kannappan, V. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry, 4(2), 1030.
  • Imre, T., et al. (2021).
  • Felix, G., et al. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations.
  • West, C., et al. (2012). Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. Chirality, 24(8), 645-654.
  • Aboul-Enein, H. Y., & Ali, I. (2018). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Critical Reviews in Analytical Chemistry, 48(3), 186-199.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Hosztafi, S., & Köhegyi, I. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 26(21), 6511.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Glukhovskiy, P., & Vigh, G. (1998). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis.
  • Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 162, 47-59.
  • Wang, Y., et al. (2022). Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry. Forensic Science and Medicine, 8(2), 113-120.
  • Musenga, A., et al. (2010). Investigation of adulterated seized heroin samples and direct stereochemical analysis of methorphan by chiral HPLC-MS/MS.
  • Al-Majed, A. A., et al. (2021).
  • Deeb, S. E., & Wätzig, H. (2013).
  • Tedesco, D., et al. (2008). Determination of dextromethorphan and levomethorphan in seized heroin samples by enantioselective HPLC and electronic CD. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 753-758.
  • Schmid, M. G. (2018). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors.

Sources

Method

Application Notes and Protocols for the Use of 3-Methoxymorphinan as a Chemical Reference Standard

Introduction: The Critical Role of 3-Methoxymorphinan in Pharmaceutical Analysis 3-Methoxymorphinan is a morphinan alkaloid that holds significant importance in the fields of drug metabolism, pharmacokinetics, and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3-Methoxymorphinan in Pharmaceutical Analysis

3-Methoxymorphinan is a morphinan alkaloid that holds significant importance in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control.[1] It is a principal N-demethylated metabolite of dextromethorphan, a widely used over-the-counter antitussive agent.[2][3] The metabolic conversion of dextromethorphan to 3-methoxymorphinan is primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][4] Consequently, the quantification of 3-methoxymorphinan in biological matrices is crucial for phenotyping studies of CYP3A4 activity, which can vary significantly among individuals and influence drug efficacy and potential toxicity.[5]

Furthermore, as a known impurity and metabolite of dextromethorphan, a highly pure 3-methoxymorphinan chemical reference standard is indispensable for the accurate identification and quantification of this compound in raw materials and finished pharmaceutical products.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-methoxymorphinan as a chemical reference standard. The protocols and insights provided herein are grounded in established analytical principles to ensure data integrity and regulatory compliance.

Physicochemical Properties of 3-Methoxymorphinan

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical method development.

PropertyValueSource
Chemical Formula C₁₇H₂₃NO[1]
Molecular Weight 257.37 g/mol [1]
IUPAC Name (1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene[8]
CAS Registry Number 1531-25-5[8]
Water Solubility 0.0027 g/L[8]
logP 3.8[8]
pKa (Strongest Basic) 10.22[8]
Polar Surface Area 21.26 Ų[8]
Appearance Odorless, opalescent white powder (for the parent compound, dextromethorphan)[3]

Metabolic Pathway of Dextromethorphan

The following diagram illustrates the primary metabolic pathways of dextromethorphan, highlighting the formation of 3-methoxymorphinan.

Dextromethorphan Metabolism Dextromethorphan Dextromethorphan 3-Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->3-Methoxymorphinan  CYP3A4 (N-demethylation) Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan  CYP2D6 (O-demethylation) 3-Hydroxymorphinan 3-Hydroxymorphinan 3-Methoxymorphinan->3-Hydroxymorphinan  CYP2D6 Dextrorphan->3-Hydroxymorphinan

Caption: Metabolic conversion of dextromethorphan.

Analytical Applications and Protocols

The use of a certified 3-methoxymorphinan reference standard is paramount for the validation and routine application of analytical methods. Its primary applications include:

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify the formation of 3-methoxymorphinan from dextromethorphan in biological fluids such as plasma and urine.[9]

  • Impurity Profiling: To identify and quantify 3-methoxymorphinan as a process-related impurity or degradation product in dextromethorphan drug substances and products.[10]

  • Quality Control (QC) Testing: As a component of system suitability tests and for the calibration of analytical instruments.

Protocol 1: Quantification of 3-Methoxymorphinan in Human Plasma by UPLC-MS/MS

This protocol is adapted from established methods for the simultaneous analysis of dextromethorphan and its metabolites.[4][11] The use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.

1. Materials and Reagents:

  • 3-Methoxymorphinan chemical reference standard

  • Internal Standard (IS): Deuterated 3-methoxymorphinan or a structurally similar compound

  • Human plasma (with anticoagulant, e.g., lithium heparin)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • n-Butyl chloride, analytical grade

  • Ammonium hydroxide (NH₄OH), 4% (v/v)

  • Formic acid, LC-MS grade

2. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 3-methoxymorphinan reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of ACN and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentration levels.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution.

  • Add 20 µL of 4% (v/v) ammonium hydroxide and vortex briefly.

  • Add 1 mL of n-butyl chloride and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized based on system and analyte retention (e.g., start at 5% B, ramp to 95% B)
Flow Rate 0.250 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 3-Methoxymorphinan: m/z 258 > 213; Dextromethorphan: m/z 272 > 215

5. Data Analysis and System Suitability:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy and precision of the QC samples should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[11]

Protocol 2: Impurity Analysis in Dextromethorphan Drug Substance by HPLC

This protocol outlines a general approach for the detection and quantification of 3-methoxymorphinan as an impurity in dextromethorphan hydrobromide. Method validation should be performed according to ICH guidelines.[10]

1. Materials and Reagents:

  • 3-Methoxymorphinan chemical reference standard

  • Dextromethorphan Hydrobromide drug substance

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Phosphoric acid

2. Standard and Sample Preparation:

  • Reference Standard Solution: Prepare a solution of 3-methoxymorphinan in a suitable diluent (e.g., mobile phase) at a concentration corresponding to the reporting threshold for impurities (e.g., 0.1%).

  • Test Solution: Prepare a solution of the dextromethorphan drug substance in the diluent at a specified concentration (e.g., 1 mg/mL).

3. HPLC Conditions:

ParameterCondition
Column Phenyl-hexyl column (or other suitable stationary phase providing adequate resolution)
Mobile Phase Isocratic mixture of 20% methanol, 30% acetonitrile, and 50% KH₂PO₄ buffer (10 mM, with 0.02% TEA, adjusted to pH 3.5 with phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a specified wavelength or fluorescence detection (Excitation: 280 nm, Emission: 310 nm)[12]
Injection Volume 10 µL

4. System Suitability and Analysis:

  • Inject the reference standard solution to determine the retention time and response for 3-methoxymorphinan.

  • System suitability parameters (e.g., resolution between dextromethorphan and 3-methoxymorphinan, tailing factor, and theoretical plates) must be met.

  • Inject the test solution and identify the peak corresponding to 3-methoxymorphinan based on its retention time.

  • Quantify the impurity by comparing its peak area to that of the reference standard.

Analytical Workflow for Impurity Profiling

The following diagram outlines a typical workflow for the identification and quantification of impurities in a drug substance using a reference standard.

Impurity Profiling Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Weigh Reference Standard (3-Methoxymorphinan) B Prepare Standard Solution (Known Concentration) A->B E HPLC/UPLC System Setup & System Suitability Test B->E C Weigh Drug Substance (Dextromethorphan) D Prepare Test Solution C->D G Inject Test Solution D->G F Inject Standard Solution E->F H Peak Identification (based on Retention Time) F->H G->H I Peak Integration & Quantification H->I J Report Results (% Impurity) I->J

Caption: Workflow for impurity analysis.

Trustworthiness and Self-Validating Systems

The reliability of any analytical data generated using a reference standard is contingent upon the integrity of the standard itself and the validation of the analytical method.

  • Certificate of Analysis (CoA): Always use a 3-methoxymorphinan reference standard that is accompanied by a comprehensive CoA. This document should provide information on the identity, purity, and assigned value of the standard, as well as the methods used for its characterization.

  • Traceability: For regulatory submissions, it is often required to use primary reference standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[13] Secondary standards must be qualified against and be traceable to the primary standards.

  • Method Validation: All analytical methods utilizing the reference standard must be thoroughly validated in accordance with ICH guidelines or other relevant regulatory requirements.[10] Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

3-Methoxymorphinan serves as a critical tool for the advancement of pharmaceutical research and development. Its application as a chemical reference standard enables the accurate quantification of this key dextromethorphan metabolite in complex biological matrices and ensures the quality and safety of dextromethorphan-containing products. By adhering to the principles of good analytical practice and utilizing well-characterized reference standards, researchers can generate reliable and reproducible data that withstands scientific and regulatory scrutiny.

References

  • 3-Methoxymorphinan - Grokipedia.
  • Showing metabocard for 3-Methoxymorphinan (HMDB0014045) - Human Metabolome Database. [Link]

  • CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google P
  • 3-Methoxymorphinan – Knowledge and References - Taylor & Francis. [Link]

  • Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC - PubMed Central. [Link]

  • N-Demethylation of dextromethorphan - PubMed. [Link]

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google P
  • Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed. [Link]

  • Dextromethorphan - Wikipedia. [Link]

  • Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in hu - Ovid. [Link]

  • Pharmacokinetics of Dextromethorphan and Metabolites - ResearchGate. [Link]

  • development and validation of a stability indicating and lcms compatible uplc method for estimation - European Journal of Biomedical AND Pharmaceutical sciences. [Link]

  • Determination of related substances in dextromethorphan hydrobromide - Ingenta Connect. [Link]

  • Ph. Eur. reference standards - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum... - ResearchGate. [Link]

  • Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection - PubMed. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001920). [Link]

  • Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection - ResearchGate. [Link]

  • Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed. [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the In Vitro N-demethylation of Dextromethorphan

For Researchers, Scientists, and Drug Development Professionals Abstract Dextromethorphan, a common antitussive agent, undergoes extensive hepatic metabolism primarily through two distinct pathways: O-demethylation and N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextromethorphan, a common antitussive agent, undergoes extensive hepatic metabolism primarily through two distinct pathways: O-demethylation and N-demethylation. While the O-demethylation pathway, mediated by cytochrome P450 2D6 (CYP2D6), is a well-established probe for phenotyping studies, the N-demethylation pathway to 3-methoxymorphinan is predominantly catalyzed by CYP3A4, the most abundant P450 enzyme in the human liver.[1][2][3] Understanding the kinetics and inhibition of this N-demethylation pathway is crucial for predicting drug-drug interactions and characterizing the metabolism of new chemical entities. This application note provides a detailed, field-proven protocol for an in vitro N-demethylation assay of dextromethorphan using human liver microsomes (HLMs), followed by a robust LC-MS/MS method for the quantification of the metabolite, 3-methoxymorphinan.

Introduction

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs. Of these, CYP3A4 is of particular importance due to its broad substrate specificity and its significant contribution to first-pass metabolism. The N-demethylation of dextromethorphan serves as a valuable in vitro probe reaction to assess CYP3A4 activity.[2] This reaction is less susceptible to the genetic polymorphism that affects CYP2D6, providing a more consistent measure of CYP3A4 function across different populations.

This guide is designed to provide researchers with a comprehensive, step-by-step methodology for conducting dextromethorphan N-demethylation assays. We will delve into the rationale behind each step, from the preparation of reagents and the in vitro incubation to the final analytical quantification. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for applications in drug discovery and development, including metabolic stability assessments and enzyme inhibition studies.

Metabolic Pathway of Dextromethorphan

Dextromethorphan is metabolized in the liver to several metabolites. The two primary pathways are O-demethylation to dextrorphan, mainly by CYP2D6, and N-demethylation to 3-methoxymorphinan, mainly by CYP3A4.[1][4] Both primary metabolites can be further metabolized.[5]

Dextromethorphan_Metabolism Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 (O-demethylation) Methoxymorphinan 3-Methoxymorphinan Dextromethorphan->Methoxymorphinan CYP3A4 (N-demethylation) Hydroxymorphinan 3-Hydroxymorphinan Dextrorphan->Hydroxymorphinan CYP3A4 (N-demethylation) Methoxymorphinan->Hydroxymorphinan CYP2D6 (O-demethylation)

Caption: Primary metabolic pathways of dextromethorphan.

Materials and Reagents

Chemicals and Reagents
  • Dextromethorphan hydrobromide (Sigma-Aldrich or equivalent)

  • 3-Methoxymorphinan (Toronto Research Chemicals or equivalent)

  • Dextromethorphan-d3 (Internal Standard, Cerilliant or equivalent)

  • Pooled Human Liver Microsomes (Corning, Sekisui XenoTech, or equivalent)

  • Potassium Phosphate Buffer, 0.5 M, pH 7.4

  • Magnesium Chloride (MgCl₂)

  • β-Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP⁺)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Equipment
  • Incubator or shaking water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S or equivalent)

  • Analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[6]

Experimental Protocols

Protocol 1: In Vitro Dextromethorphan N-demethylation Assay with Human Liver Microsomes

This protocol outlines the steps for incubating dextromethorphan with human liver microsomes to measure the formation of 3-methoxymorphinan.

1. Preparation of Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Dilute the 0.5 M stock solution with ultrapure water.

  • Dextromethorphan Stock Solution (10 mM): Dissolve an appropriate amount of dextromethorphan hydrobromide in methanol. Further dilute with buffer to create working solutions.

  • NADPH-Regenerating System (NRS): Prepare a fresh solution containing:

    • 1.3 mM NADP⁺

    • 3.3 mM Glucose-6-phosphate

    • 0.4 U/mL Glucose-6-phosphate dehydrogenase

    • 3.3 mM MgCl₂

    • Note: The use of an NRS is crucial for maintaining a constant supply of NADPH, the cofactor required for CYP enzyme activity.[7] Commercially available NRS solutions can also be used.

2. Incubation Procedure:

The following procedure is for a final incubation volume of 200 µL. Adjust volumes as needed.

  • Pre-incubation: In a microcentrifuge tube or a well of a 96-well plate, add the following in order:

    • Potassium Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Dextromethorphan working solution (final concentrations ranging from 1 µM to 1000 µM to determine kinetics; a single concentration, e.g., 200 µM, can be used for inhibition studies).

  • Vortex gently and pre-incubate at 37°C for 5 minutes. This step allows the substrate and microsomes to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH-Regenerating System to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Dextromethorphan-d3). The cold acetonitrile precipitates the microsomal proteins, effectively halting enzymatic activity.[8]

  • Sample Processing:

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[9]

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing Reagents Prepare Buffers, Substrate, and NRS PreIncubate Pre-incubate Microsomes and Dextromethorphan at 37°C Reagents->PreIncubate Initiate Initiate reaction with NRS PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop reaction with cold Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Collect Collect supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

Caption: Experimental workflow for the in vitro N-demethylation assay.

Protocol 2: LC-MS/MS Quantification of 3-Methoxymorphinan

This protocol provides a robust method for the sensitive and selective quantification of 3-methoxymorphinan.

1. LC-MS/MS System and Conditions:

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6]
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode

2. Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
4.095
5.095
5.15
7.05

3. Mass Spectrometry Parameters:

Multiple Reaction Monitoring (MRM) is used for quantification. The following are example transitions and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
3-Methoxymorphinan258.2157.13025
Dextromethorphan-d3 (IS)275.2171.13530

Note: The specific MRM transitions for dextromethorphan and its other metabolites can also be included for a comprehensive metabolic profile.[6][10]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of 3-methoxymorphinan to the internal standard against the known concentrations of the 3-methoxymorphinan standards.

  • Determine the concentration of 3-methoxymorphinan in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein) using the following formula:

    • Rate = (Concentration of 3-MM in pmol/mL * Incubation Volume in mL) / (Incubation Time in min * Microsomal Protein in mg)

Expected Results and Interpretation

The N-demethylation of dextromethorphan typically follows Michaelis-Menten kinetics. In human liver microsomes, the apparent Km for 3-methoxymorphinan formation is generally in the range of 500-700 µM.[3] This relatively high Km indicates a lower affinity of CYP3A4 for dextromethorphan's N-demethylation compared to the O-demethylation by CYP2D6, which has a much lower Km (around 7 µM).[3] However, the Vmax for both reactions can be comparable.

Table 1: Representative Kinetic Parameters for Dextromethorphan Metabolism

PathwayEnzymeMatrixApparent Km (µM)Apparent Vmax (pmol/min/mg)
N-demethylation CYP3A4Human Liver Microsomes~650[3]375-812[2]
O-demethylation CYP2D6Human Liver Microsomes~7[3]Variable

These kinetic parameters can be used to calculate the intrinsic clearance (Vmax/Km) of the N-demethylation pathway, which is a key parameter in predicting the metabolic fate of a drug.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no metabolite formation Inactive enzyme or cofactorUse fresh NADPH-regenerating system. Verify the activity of the human liver microsomes with a known positive control substrate for CYP3A4 (e.g., midazolam).
Incorrect pH of bufferEnsure the pH of the potassium phosphate buffer is 7.4.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of all components.
Inconsistent incubation timesUse a timer and ensure all samples are terminated at the correct time.
Poor peak shape in LC-MS/MS Column degradationFlush the column or replace if necessary.
Sample matrix effectsDilute the sample or optimize the sample preparation method (e.g., solid-phase extraction).

Conclusion

This application note provides a detailed and robust protocol for the in vitro assessment of dextromethorphan N-demethylation, a key metabolic pathway mediated by CYP3A4. By following these validated procedures, researchers can obtain reliable and reproducible data on the kinetics of this reaction, which is essential for drug metabolism studies, including the evaluation of potential drug-drug interactions. The provided LC-MS/MS method offers high sensitivity and selectivity for the quantification of 3-methoxymorphinan, ensuring accurate determination of enzyme activity. Adherence to the principles of good laboratory practice, including the use of appropriate controls and careful execution of each step, will contribute to the generation of high-quality data for advancing drug discovery and development programs.

References

  • Bendriss, E. K., Markoglou, N., & Wainer, I. W. (2001). High-performance liquid chromatography assay for simultaneous determination of dextromethorphan and its main metabolites in urine and in microsomal preparations. Journal of Chromatography B: Biomedical Sciences and Applications, 754(1), 209-215. Available at: [Link]

  • Jacqz-Aigrain, E., et al. (1993). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. Pharmacogenetics, 3(4), 197-204. Available at: [Link]

  • Gorski, J. C., et al. (1994). Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily. Biochemical pharmacology, 48(1), 173-182. Available at: [Link]

  • Jacqz-Aigrain, E., et al. (1993). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. Pharmacogenetics, 3(4), 197-204. Available at: [Link]

  • Yu, A., & Haining, R. L. (2001). Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CYP2D6 and CYP3A activities?. Drug metabolism and disposition, 29(11), 1514-1520. Available at: [Link]

  • Gorski, J. C., et al. (1994). Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily. Biochemical pharmacology, 48(1), 173-182. Available at: [Link]

  • Yu, A., & Haining, R. L. (2001). Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CYP2D6 and CYP3A activities?. Drug metabolism and disposition, 29(11), 1514-1520. Available at: [Link]

  • Gómez-Lechón, M. J., et al. (2013). Optimisation of: In vitro sample preparation for LC-MS metabolomics applications on HepaRG cell cultures. ResearchGate. Available at: [Link]

  • Ramakrishna, N. V., et al. (2011). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of pharmaceutical and biomedical analysis, 55(5), 1166-1176. Available at: [Link]

  • Dayer, P., et al. (1989). Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity. Clinical Pharmacology & Therapeutics, 45(1), 34-40. Available at: [Link]

  • Mazur, C. S., et al. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug metabolism and disposition, 37(9), 1839-1846. Available at: [Link]

  • Al-Asmari, A. I., et al. (2018). UPLC-MS/MS Analysis of Dextromethorphan-O-demethylation Kinetics in Rat Brain Microsomes. Chapman University Digital Commons. Available at: [Link]

  • Mazur, C. S., et al. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug metabolism and disposition, 37(9), 1839-1846. Available at: [Link]

  • Mohammed, A. A., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2305. Available at: [Link]

  • Al-Asmari, A. I., et al. (2018). UPLC-MS/MS Analysis of Dextromethorphan-O-demethylation Kinetics in Rat Brain Microsomes. Chapman University Digital Commons. Available at: [Link]

  • ClinPGx. (n.d.). In Progress: Dextromethorphan Pathway, Pharmacokinetics. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Radioligand Binding Assays for the Sigma-1 Receptor

Introduction: The Enigmatic Sigma-1 Receptor The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), a critical organelle for calcium signaling and prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Sigma-1 Receptor

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), a critical organelle for calcium signaling and protein folding.[1][2] Unlike conventional receptors, S1R is not a G-protein coupled receptor; instead, it translocates within the cell and modulates the function of various client proteins, including ion channels and other receptors, upon ligand binding.[3][4] This "pluripotent chaperone" activity implicates S1R in a wide array of cellular processes and makes it a compelling therapeutic target for neurodegenerative diseases like Alzheimer's, psychiatric disorders, and pain.[1][4][5]

Radioligand binding assays are the foundational technique for characterizing the interaction of novel compounds with S1R.[1][6] These assays provide quantitative data on receptor density (Bmax), ligand affinity (KD), and the binding potency of unlabeled test compounds (Ki). This guide offers a comprehensive overview and detailed protocols for performing robust and reproducible S1R binding assays.

Core Principles of Radioligand Binding

The fundamental principle of a radioligand binding assay is the competition between a radioactively labeled ligand (radioligand) and an unlabeled compound for a finite number of receptor sites. By measuring the amount of bound radioactivity, we can deduce the affinity and density of the receptors.

  • Saturation Assays: These are used to determine the equilibrium dissociation constant (KD) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[6][7] The KD represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a lower KD means higher affinity). Bmax reflects the concentration of receptors in the sample.[7]

  • Competition (Inhibition) Assays: These assays measure the ability of an unlabeled test compound to displace a fixed concentration of a specific radioligand from the receptor. The result is an IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to an inhibition constant (Ki) to determine the compound's affinity for the receptor.[1][6]

Section 1: Critical Components and Experimental Design

The success of an S1R binding assay hinges on careful selection of reagents and optimization of conditions.

Receptor Source Selection: Where to Find S1R

The choice of biological material is critical for a successful assay. S1R is widely expressed, but some sources offer higher density, which provides a more robust assay window.

  • Guinea Pig Liver: This is a highly recommended tissue source due to its exceptionally high density of S1R compared to other tissues and species.[6][8] This makes it an ideal choice for initial compound screening and pharmacological characterization.

  • Cell Lines (e.g., HEK293): Human Embryonic Kidney (HEK293) cells, especially those overexpressing S1R, provide a clean, homogenous system.[9] This can be advantageous for studying human receptor pharmacology without confounding factors from other proteins present in native tissue.

  • Membrane Preparations vs. Whole Cells: Assays are most commonly performed on crude membrane preparations, which concentrate the ER-bound receptor and remove soluble cytosolic components.[6][9] While whole-cell binding assays are possible, they introduce the complexity of ligand permeability across the cell membrane to reach the intracellular S1R.[9]

Radioligand Selection: The Right Tool for the Job

The ideal radioligand should exhibit high affinity, high specificity for the target, and low non-specific binding.

  • [3H]-(+)-Pentazocine: This is the gold-standard and preferred radioligand for S1R assays.[6][10] It is a selective S1R agonist, meaning it binds preferentially to S1R over the sigma-2 receptor (S2R) subtype, simplifying the assay design.[6][8]

  • [3H]-DTG (1,3-di-o-tolyl-guanidine): This ligand binds with high affinity to both S1R and S2R.[1][11] When using [3H]-DTG to study S1R, it is essential to include a "masking" agent, such as unlabeled (+)-pentazocine, to block its binding to S1R if the goal is to isolate S2R binding.[11][12] Conversely, if characterizing S1R with [3H]-DTG, one must be aware of the potential for S2R binding.

The Importance of Non-Specific Binding (NSB)

Total binding measured in the assay is the sum of specific binding (to S1R) and non-specific binding (to filters, lipids, or other proteins). To accurately determine specific binding, NSB must be measured and subtracted.

Causality: NSB is determined by adding a very high concentration of an unlabeled, structurally distinct S1R ligand to a set of assay tubes. This "cold" ligand occupies virtually all the specific S1R sites, ensuring that any remaining bound radioactivity is non-specific. Haloperidol (typically at 10 µM) is commonly used for this purpose.[3]

Section 2: Detailed Experimental Protocols

Safety Precaution: All work with radioactive materials must be conducted in designated areas, following institutional radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Membrane Preparation from Guinea Pig Liver

This protocol describes the preparation of a crude membrane fraction enriched with S1R.

Workflow for Membrane Preparation

start Start: Excise Guinea Pig Liver ice_cold Place in Ice-Cold Sucrose Buffer start->ice_cold mince Mince Tissue ice_cold->mince homogenize Homogenize (Polytron) mince->homogenize centrifuge1 Centrifuge @ 1000 x g, 10 min homogenize->centrifuge1 supernatant1 Collect Supernatant (P1) centrifuge1->supernatant1 Keep pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 Discard centrifuge2 Centrifuge Supernatant @ 30,000 x g, 30 min supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 Discard pellet2 Collect Pellet (P2 - Membranes) centrifuge2->pellet2 Keep resuspend Resuspend Pellet in Assay Buffer pellet2->resuspend protein_assay Determine Protein Concentration (e.g., BCA) resuspend->protein_assay aliquot Aliquot and Store @ -80°C protein_assay->aliquot end_node End: Membrane Prep Ready for Assay aliquot->end_node Saturation Assay Principle cluster_0 Increasing Radioligand Concentration cluster_1 Binding Equilibrium Receptor Bound1 [LR] Bound2 [LR][LR] Bound3 [LR][LR][LR] (Saturation) L2 [L][L] L2->Receptor Medium Conc. L3 [L][L][L] L3->Receptor High Conc. L1 L1 L1->Receptor Low Conc. Result Measure Bound Radioactivity Plot Specific Binding vs. [L*] Determine KD and Bmax

Caption: Increasing radioligand leads to receptor saturation.

Materials:

  • Membrane preparation (Protocol 1)

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (for NSB)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates, scintillation vials, scintillation fluid

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Cell harvester and scintillation counter

Method:

  • Prepare serial dilutions of [3H]-(+)-pentazocine in Assay Buffer. A typical concentration range is 0.1 nM to 50 nM, spanning below and above the expected KD.

  • Set up the assay in a 96-well plate in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and for each radioligand concentration.

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of 10 µM Haloperidol solution.

  • Add 100 µL of the appropriate [3H]-(+)-pentazocine dilution to all wells.

  • Add 50 µL of the membrane preparation (e.g., 50-100 µg protein) to each well to initiate the reaction. The final assay volume is 200 µL.

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium. [3][6]6. Terminate the reaction by rapid filtration using a cell harvester over the pre-soaked GF/B filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Quickly wash the filters three times with 500 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand. [6]8. Transfer the filter discs to scintillation vials. Let them dry for 1 hour.

  • Add 3-4 mL of scintillation fluid to each vial, cap, and vortex. Allow vials to sit overnight at room temperature. [6]10. Count the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

Protocol 3: Competitive Inhibition Assay (Ki Determination)

This protocol determines the affinity of an unlabeled test compound.

Principle of Competitive Binding Assay

Competition Assay Principle cluster_0 Constant Radioligand [L] cluster_1 Increasing Competitor [I] L_star [L] Receptor Receptor Site L_star->Receptor Competition I1 Low [I] I1->Receptor Competition I2 Medium [I] I3 High [I] Result Measure Bound [L*] Plot % Inhibition vs. Log[I] Determine IC50 -> Ki Receptor->Result

Caption: Unlabeled compound displaces the radioligand.

Method:

  • Prepare serial dilutions of your unlabeled test compound. A wide concentration range (e.g., 10-11 M to 10-5 M) is recommended for initial characterization.

  • Set up the assay in a 96-well plate in triplicate for: Total Binding, NSB, and each concentration of the test compound.

    • Total Binding Wells: Add 50 µL of Assay Buffer.

    • NSB Wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound Wells: Add 50 µL of the appropriate test compound dilution.

  • Add 100 µL of [3H]-(+)-pentazocine to all wells at a single, fixed concentration. This concentration should be close to its KD value (e.g., 5 nM) to ensure assay sensitivity. [11]4. Add 50 µL of the membrane preparation (50-100 µg protein) to each well to start the reaction.

  • Incubate, filter, and count the samples as described in Protocol 2 (steps 5-10).

Section 3: Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful parameters. Software such as GraphPad Prism is highly recommended for this purpose. [6]

Calculating Specific Binding

For both assay types, the first step is to calculate the specific binding.

Specific Binding (DPM) = Total Binding (DPM) - Non-Specific Binding (DPM)

Saturation Assay Analysis
  • Convert the specific binding DPM values into molar units (e.g., fmol/mg protein). This requires knowing the specific activity of the radioligand (Ci/mmol) and the amount of protein per well.

  • Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using a non-linear regression model for "one-site specific binding". [6]4. The software will calculate the best-fit values for KD (in the same units as the X-axis) and Bmax (in the same units as the Y-axis). [6][13]

Competition Assay Analysis
  • Calculate the percentage of specific binding at each concentration of the test compound relative to the control (total binding wells).

  • Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).

  • Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope").

  • The software will calculate the IC50 , which is the concentration of the test compound that displaces 50% of the specific radioligand binding.

  • Convert the IC50 to the inhibition constant (Ki ) using the Cheng-Prusoff equation : [11][14] Ki = IC50 / (1 + ([L]/KD))

    Where:

    • [L] is the concentration of radioligand used in the assay.

    • KD is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

The Ki value represents the affinity of the test compound for the receptor and is independent of the assay conditions.

Section 4: Data Presentation and Reference Values

Organizing data into tables allows for clear interpretation and comparison.

Table 1: Typical Binding Parameters for S1R Radioligands

Radioligand Tissue Source KD (nM) Bmax (fmol/mg protein) Reference
[3H]-(+)-Pentazocine Guinea Pig Liver ~1.8 - 7 ~1072 [8][15]
[3H]-(+)-Pentazocine HEK293 Cells ~8.7 ~871 [9]
[3H]-DTG Rat Liver ~47 N/A [8]

| [3H]-DTG | Sheep Pineal Gland | ~27 | ~1390 | [16]|

Table 2: Example Ki Values of Reference Compounds at S1R

Compound Typical Ki (nM) Putative Function Reference
Haloperidol ~3 - 4.5 Antagonist [3][8]
(+)-Pentazocine ~2 - 3 Agonist [2][8]
BD1047 ~0.9 Antagonist [6]
PRE-084 ~2.2 Agonist [2]

| NE-100 | ~1 | Antagonist | [17]|

Section 5: Advanced Insights - Differentiating Agonists and Antagonists

Standard binding assays do not reveal the functional activity of a ligand (i.e., whether it is an agonist or an antagonist). However, a modified binding protocol can provide predictive insights. It has been proposed that the anticonvulsant drug phenytoin acts as an allosteric modulator of S1R. [5] Phenytoin Modulation Assay: Phenytoin has been shown to increase the binding affinity of S1R agonists but not antagonists. [5]By performing a competitive binding assay in the presence and absence of a fixed concentration of phenytoin (e.g., 100 µM), a leftward shift in the binding curve (lower Ki) for a test compound suggests it may have agonist properties. [5]

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Pandi, P., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]

  • Guo, L. W., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. eLife. Available at: [Link]

  • Salar, D., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design. Available at: [Link]

  • Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Available at: [Link]

  • ResearchGate. (n.d.). Compound (1) and (2) and their Ki and IC50 values for σ1 receptor (σ1 R) and human acetylcholinesterase (hAChE). Available at: [Link]

  • De Costa, B. R., et al. (1992). -pentazocine binding to rat brain sigma 1 receptors. Journal of neurochemistry. Available at: [Link]

  • Ettaiche, M., et al. (1990). Characterization of binding sites for [3H]-DTG, a selective sigma receptor ligand, in the sheep pineal gland. Neuroscience letters. Available at: [Link]

  • SIGMAP: an explainable artificial intelligence tool for SIGMA-1 receptor affinity prediction. (2024).
  • Menkel, M., et al. (1997). Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites. The Journal of pharmacology and experimental therapeutics. Available at: [Link]

  • Landrum, G. A., & Riniker, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • ResearchGate. (n.d.). Specific binding of [³H]pentazocine with sigma1 receptors (native) in the presence of different doses of RAF of Abs to S100. Available at: [Link]

  • TPC. (2013). Bmax and KD. Available at: [Link]

  • Navarro, G., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic acids research. Available at: [Link]

  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity.... Available at: [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology. Available at: [Link]

  • ResearchGate. (2018). Is Bmax value greater than 1 correct in a radioligand binding assay?. Available at: [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026). Development of sigma-1.
  • Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition.

Sources

Application

Application Notes and Protocols for the Bioanalysis of Dextromethorphan and Its Metabolites

Introduction: The Analytical Imperative for Dextromethorphan Dextromethorphan (DXM) is a synthetically produced morphinan derivative widely utilized as an over-the-counter antitussive, or cough suppressant.[1][2][3] Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Dextromethorphan

Dextromethorphan (DXM) is a synthetically produced morphinan derivative widely utilized as an over-the-counter antitussive, or cough suppressant.[1][2][3] Structurally related to codeine, it exerts its therapeutic effect by acting on the cough center in the brain but has minimal interaction with opioid receptors at therapeutic doses.[2] Beyond its clinical use, the analysis of DXM and its metabolites is critical in several scientific domains. In pharmacology and drug development, DXM serves as a vital probe substrate to phenotype the activity of the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of numerous drugs.[1][4] Furthermore, due to its potential for abuse at high doses, where it acts as a dissociative hallucinogen, robust analytical methods are essential in forensic and clinical toxicology.[1][5]

The primary analytical challenge lies in the rapid and extensive metabolism of DXM into several metabolites, which are often present at low concentrations in complex biological matrices like plasma and urine.[4][6] This necessitates the development of highly sensitive, selective, and validated analytical methods to accurately quantify the parent drug and its metabolic products for pharmacokinetic studies, drug-drug interaction assessments, and toxicological screening.

The Metabolic Landscape of Dextromethorphan

Understanding the metabolic fate of DXM is fundamental to designing an effective analytical strategy. The biotransformation is primarily hepatic and involves two main pathways mediated by cytochrome P450 enzymes.

  • O-demethylation (CYP2D6 Pathway): The principal metabolic route is the O-demethylation of DXM at the 3-position to form its main active metabolite, dextrorphan (DXO) .[1][6] DXO itself contributes to the therapeutic and psychoactive effects of the drug. This reaction is almost exclusively catalyzed by the CYP2D6 enzyme, making the DXM/DXO metabolic ratio a reliable indicator of an individual's CYP2D6 metabolizer status (e.g., poor, intermediate, or extensive).[1]

  • N-demethylation (CYP3A4 Pathway): A secondary pathway involves N-demethylation, which converts DXM to 3-methoxymorphinan (3-MEM) . This reaction is predominantly mediated by the CYP3A4 enzyme.[1][4]

  • Secondary Metabolism: Both primary metabolites can undergo further biotransformation. DXO can be N-demethylated to 3-hydroxymorphinan (3-HM) , and 3-MEM can be O-demethylated to the same metabolite.[4] Finally, the phenolic metabolites, DXO and 3-HM, are readily conjugated with glucuronic acid before renal excretion.[4]

Dextromethorphan_Metabolism DXM Dextromethorphan (DXM) DXO Dextrorphan (DXO) (Active Metabolite) DXM->DXO CYP2D6 (O-demethylation) MEM 3-Methoxymorphinan (3-MEM) DXM->MEM CYP3A4 (N-demethylation) HM 3-Hydroxymorphinan (3-HM) DXO->HM CYP3A4 (N-demethylation) Conj Glucuronide Conjugates (Excretion) DXO->Conj UGTs MEM->HM CYP2D6 (O-demethylation) HM->Conj UGTs

Figure 1: Primary metabolic pathways of Dextromethorphan.

Core Principles of Method Selection and Validation

The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, throughput, and the specific analytes of interest.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC methods can be effective for quantifying DXM and its metabolites, especially in pharmaceutical formulations or when concentrations are relatively high.[3][7] Fluorescence detection, in particular, offers good sensitivity for the phenolic metabolites. However, these methods may lack the specificity required to distinguish analytes from endogenous matrix components at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent selectivity. A significant drawback is that polar metabolites like DXO and 3-HM are not sufficiently volatile for GC analysis and require a chemical derivatization step (e.g., silylation) to increase their volatility and thermal stability.[6] This adds time, complexity, and a potential source of variability to the sample preparation workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis of DXM and its metabolites in complex matrices.[4][8] Its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for direct quantification at sub-ng/mL levels without derivatization. The protocols detailed below will focus on this superior technology.

Trustworthiness through Validation: Every protocol must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[9][10][11] Key parameters include selectivity, accuracy, precision, linearity, range, limit of quantification (LLOQ), recovery, and stability.

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate the analytes from interfering matrix components (e.g., proteins, phospholipids, salts) and to concentrate them to a level suitable for detection. The choice of technique depends on the matrix, required cleanliness, and desired throughput.

Sample_Prep_Workflow cluster_0 Sample Preparation Matrix Biological Matrix (Plasma, Urine) IS Add Internal Standard (IS) Matrix->IS Extraction Extraction Step (PPT, LLE, or SPE) IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Final Final Extract for LC-MS/MS Analysis Evap->Final

Figure 2: Generalized workflow for bioanalytical sample preparation.
  • Protein Precipitation (PPT): This is the simplest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[4] While fast and suitable for high-throughput screening, the resulting supernatant can still contain significant levels of phospholipids and other interferences, which may cause ion suppression in the MS source (matrix effects).

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[7][12] By adjusting the pH of the aqueous sample, the charge state of DXM and its metabolites (which are basic compounds) can be manipulated to favor their partitioning into an organic solvent. This technique yields a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and provides the cleanest extracts, making it ideal for achieving the lowest limits of quantification.[8] The process involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. Cation-exchange or mixed-mode SPE cartridges are particularly effective for basic compounds like DXM.

Application Note 1: High-Throughput LC-MS/MS Analysis of Dextromethorphan and Dextrorphan in Human Plasma

Objective: To establish a robust, sensitive, and high-throughput method for the simultaneous quantification of dextromethorphan (DXM) and its major active metabolite, dextrorphan (DXO), in human plasma. This protocol is optimized for pharmacokinetic studies requiring low detection limits and high reproducibility.

Methodology Rationale: This method employs Solid-Phase Extraction (SPE) for its superior sample cleanup, which is critical for minimizing matrix effects and ensuring long-term instrument performance.[8] A deuterated internal standard (DXM-d3) is used to compensate for variability during both sample preparation and MS ionization. A fast LC gradient on a sub-2 µm or core-shell column enables a short cycle time, maximizing throughput.[8][13]

Detailed Experimental Protocol

1. Materials and Reagents

  • Standards: Dextromethorphan, Dextrorphan, and Dextromethorphan-d3 (Internal Standard, IS) reference standards.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98% purity).

  • Plasma: Blank human plasma (K2-EDTA anticoagulant).

  • SPE Cartridges: Strong cation-exchange SPE cartridges (e.g., Thermo Scientific™ SOLA™ CX).[8]

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of DXM, DXO, and DXM-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of DXM and DXO in 50:50 acetonitrile/water to create calibration curve standards and quality control (QC) samples.

  • Working IS Solution (100 ng/mL): Dilute the DXM-d3 stock solution in acetonitrile.[8]

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment: To a 200 µL aliquot of plasma (blank, standard, QC, or unknown sample), add 20 µL of the working IS solution. Vortex for 10 seconds.

  • Acidification: Add 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. This step ensures the analytes are protonated (positively charged) for optimal binding to the cation-exchange sorbent.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Instrumental Conditions
LC Parameters Setting
Column Accucore C18, 2.6 µm, 50 x 2.1 mm[8][13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 1.5 min, hold 0.5 min, return to 5% B
Total Run Time 2.5 minutes
Column Temp. 40°C
Injection Vol. 5 µL
MS/MS Parameters Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions DXM: 272.2 → 171.1; DXO: 258.2 → 157.1; DXM-d3: 275.2 → 171.1
Source Temp. 500°C
Collision Gas Argon
Method Validation Summary

The method should be validated according to regulatory guidelines to demonstrate its suitability.[9] Typical performance characteristics are summarized below.

Validation Parameter Typical Acceptance Criteria Example Result
Linearity Range r² > 0.990.1 - 100 ng/mL[8]
LLOQ S/N > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL[8]
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 8%[8]
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%[4]
Accuracy (%RE) ±15% (±20% at LLOQ)Within ±14%[8]
Recovery Consistent, precise, and reproducible>95% for DXM, >100% for DXO[8]

Application Note 2: GC-MS Analysis of Dextromethorphan and Dextrorphan in Urine for Forensic Screening

Objective: To provide a reliable GC-MS method for the detection and quantification of DXM and DXO in urine samples. This method is suitable for clinical and forensic toxicology where confirmation of use is the primary goal.

Methodology Rationale: This protocol uses a simple liquid-liquid extraction for sample cleanup. A critical step for GC-MS analysis is the derivatization of DXO to make it amenable to gas chromatography.[6] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent for this purpose. Quantification is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity compared to full scan mode.[14]

Detailed Experimental Protocol

1. Materials and Reagents

  • Standards: Dextromethorphan, Dextrorphan, and an appropriate internal standard (e.g., Mepivacaine).

  • Solvents: Ethyl acetate, Hexane, Isopropanol (all HPLC grade).

  • Reagents: Ammonium hydroxide, Potassium carbonate, MSTFA.

  • Urine: Blank human urine.

2. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Hydrolysis (Optional): To measure total DXO (free + conjugated), an enzymatic hydrolysis step using β-glucuronidase can be performed prior to extraction. For screening free drug, this step can be omitted.

  • Sample Alkalinization: To a 1 mL urine sample, add 50 µL of the internal standard solution and 200 µL of concentrated ammonium hydroxide to raise the pH > 9. This neutralizes the basic analytes, making them extractable into an organic solvent.

  • Extraction: Add 4 mL of an extraction solvent (e.g., Hexane:Isopropanol, 9:1 v/v). Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of MSTFA to the dried residue. Cap the tube and heat at 70°C for 20 minutes.[6] This step replaces the active hydrogen on the hydroxyl group of DXO with a trimethylsilyl (TMS) group.

  • Analysis: Cool to room temperature and inject 1-2 µL into the GC-MS.

Instrumental Conditions
GC Parameters Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250°C, Splitless mode
Oven Program Start at 100°C, ramp to 280°C at 20°C/min, hold for 5 min
MS Parameters Setting
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifying Ions DXM: m/z 271; DXO-TMS: m/z 329; IS: (Varies)[14]
Source Temp. 230°C
Method Validation Summary
Validation Parameter Example Result
LOD 0.016 µg/mL[6]
LOQ 0.054 µg/mL[6]
Linearity Range 0.06 - 2.0 µg/mL (r² > 0.99)[6]
Recovery DXM: ~96%; DXO: ~80%[6]

Field Insights & Troubleshooting

  • Matrix Effects in LC-MS/MS: This is the most common challenge, where co-eluting endogenous compounds suppress or enhance the ionization of the target analytes. Using a stable isotope-labeled internal standard (e.g., DXM-d3, DXO-d3) is the best way to compensate for this, as it co-elutes and experiences the same matrix effects. A cleaner sample preparation method like SPE also significantly reduces these effects compared to PPT.

  • Analyte Adsorption: DXM and its metabolites can be basic and "sticky," leading to adsorption onto glass or plastic surfaces, causing poor recovery and peak shape. Using polypropylene vials and adding a small amount of organic modifier or acid to the reconstitution solvent can mitigate this issue.

  • Metabolite Stability: Ensure proper storage of biological samples (typically -20°C or -80°C) to prevent degradation. Perform freeze-thaw and long-term stability experiments during method validation to confirm that the analytes are stable under the conditions of sample storage and processing.

Conclusion

The successful analysis of dextromethorphan and its metabolites hinges on the selection of an appropriate analytical methodology tailored to the specific research question. For pharmacokinetic and drug metabolism studies requiring high sensitivity and accuracy, LC-MS/MS coupled with Solid-Phase Extraction is the unequivocal method of choice, providing reliable data with high throughput. For forensic and clinical screening, GC-MS offers a robust and specific alternative, provided the necessary derivatization step is properly optimized. The protocols and insights provided herein serve as a comprehensive guide for researchers to develop and validate trustworthy methods for the bioanalysis of this important probe drug and its metabolites.

References

  • Reis, F., de Fátima Borges, M., & Esteve-Turrillas, F. A. (2024). Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. Separations. Available at: [Link]

  • Li, X., et al. (2014). Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic. Latin American Journal of Pharmacy. Available at: [Link]

  • Lin, H. R., et al. (2007). Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. Journal of Chromatography B. Available at: [Link]

  • Wikipedia. (n.d.). Dextromethorphan. Available at: [Link]

  • Hawash, M., et al. (2011). Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations. Journal of the Serbian Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dextromethorphan. PubChem Compound Summary for CID 5360696. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dextromethorphan. Available at: [Link]

  • Bendriss, E. K., et al. (2001). Simultaneous determination of dextromethorphan and its three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH Harmonised Guideline. Available at: [Link]

  • Coulter, C., et al. (2010). Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid. Journal of Analytical Toxicology. Available at: [Link]

  • Chen, Y., et al. (2011). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Available at: [Link]

  • Emami, S., et al. (2019). Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite. Clinical and Translational Science. Available at: [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]

  • Cole, J. B., & Keener, G. (2012). Parachuting of water-extracted dextromethorphan [abstract]. Clinical Toxicology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methoxymorphinan Synthesis

Welcome to the technical support center for the synthesis of 3-methoxymorphinan and its derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in morphinan synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-methoxymorphinan and its derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in morphinan synthesis. Our goal is to move beyond simple procedural outlines and delve into the causality behind experimental choices, providing you with the insights needed to troubleshoot common issues and rationally improve your product yields. This document is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters in the field.

Core Synthesis Strategy: An Overview

The most prevalent and effective route to the morphinan core, including 3-methoxymorphinan, relies on the acid-catalyzed Grewe cyclization of a suitably substituted octahydroisoquinoline precursor.[1] This pivotal transformation creates the characteristic fused ring system. The overall workflow can be visualized as a three-stage process: precursor preparation, the critical cyclization, and final modification/purification.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Protection & Cyclization cluster_2 Stage 3: Final Product Generation A 1-(4-methoxybenzyl)- octahydroisoquinoline B N-Acylation (e.g., N-Formylation) A->B Acylating Agent (e.g., Formic Acid) C Grewe Cyclization (Acid-Catalyzed) B->C Key Intermediate: N-Acyl-Octahydroisoquinoline D Amide Hydrolysis (Deprotection) C->D N-Acyl-3-methoxymorphinan E Purification (Crystallization/Chromatography) D->E F 3-Methoxymorphinan E->F

Caption: General workflow for 3-methoxymorphinan synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific challenges you may encounter at each critical stage of the synthesis.

Part 1: N-Acylation of the Octahydroisoquinoline Precursor

The initial step involves protecting the secondary amine of the octahydroisoquinoline precursor. This is not merely a protecting group strategy; it is critical for activating the molecule for efficient cyclization and preventing undesirable side reactions.[2]

Q1: My N-formylation/N-acetylation reaction is sluggish or incomplete. What are the likely causes?

A1: Incomplete acylation is a common hurdle that can significantly impact the subsequent cyclization yield. The root causes are typically related to reagent quality, reaction conditions, or improper stoichiometry.

  • Causality: The N-acylation is a nucleophilic substitution where the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. Water is a competing nucleophile and can hydrolyze reagents like acetyl chloride. For formic acid, which is often used with a dehydrating agent or as a mixed anhydride, ensuring anhydrous conditions is key to driving the reaction to completion.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your acylating agent (e.g., acetyl chloride, formic acid) is fresh and anhydrous. Acetyl chloride should be clear and colorless; a yellow tint suggests decomposition. Use a high-purity grade of formic acid (>98%).

    • Solvent Purity: The solvent, typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), must be thoroughly dried.[3] Residual water will consume the acylating agent.

    • Temperature Control: For highly reactive agents like acetyl chloride, the initial addition should be performed at a low temperature (e.g., 0 °C) to control the exotherm and prevent side reactions.[2] The reaction can then be allowed to slowly warm to room temperature to ensure completion.[2]

    • Base Stoichiometry: When using an acyl chloride, a tertiary amine base (e.g., triethylamine) is used to scavenge the HCl byproduct. Ensure at least one equivalent of a non-nucleophilic base is used. Insufficient base can lead to the formation of the amine hydrochloride salt, which is unreactive.

Q2: I'm observing significant byproducts or a lower-than-expected yield in the N-acylation step. How can I optimize this?

A2: Yield loss at this stage is often due to suboptimal reagent choice or reaction conditions that favor side pathways.

  • Causality: The choice of acylating agent is a balance between reactivity and selectivity. Highly reactive agents can lead to over-acylation or degradation if not controlled, while less reactive agents may require harsher conditions or catalysts.

  • Optimization Strategies:

    • N-Formylation: This is often the preferred method as the N-formyl group has been shown to provide excellent yields in the subsequent Grewe cyclization.[4][5] Using a mixture of formic acid and acetic anhydride in situ generates a mixed anhydride, which is a potent formylating agent.

    • Lewis Acid Catalysis: For less reactive amines or acylating agents, the addition of a catalytic amount of a Lewis acid can enhance the electrophilicity of the acylating agent and improve reaction rates.[5]

    • Work-up Procedure: Ensure a proper aqueous work-up to remove unreacted reagents and byproducts. A wash with a mild base like sodium bicarbonate solution will remove acidic impurities, followed by a brine wash to remove water before drying the organic layer.[1]

Acylating AgentTypical ConditionsAdvantagesPotential Issues
Acetyl Chloride DCM, Triethylamine, 0°C to RTHigh reactivity, readily availableMoisture sensitive, generates HCl
Formic Acid Reflux or with a coupling agentEconomical, effective for Grewe cyclizationRequires higher temperatures or activation
Ethyl Formate Reflux in solventMild, good for large scaleSlower reaction times
Part 2: The Grewe Cyclization

This is the most critical, yield-determining step in the synthesis. It involves an intramolecular electrophilic aromatic substitution to form the morphinan ring system. Understanding the mechanism is key to troubleshooting.

Grewe_Cyclization A N-Formyl-Octahydroisoquinoline Double Bond Nitrogen Atom B Dicationic Superelectrophile Protonated Nitrogen (N+) Tertiary Carbocation (C+) A:f0->B:f1 Protonation (H+) A:f1->B:f0 Protonation (H+) C Intramolecular Attack Electron-rich Arene Ring attacks Carbocation B->C Electrostatic Repulsion Favors Conformation D Fused Ring Intermediate (5-membered ring initially) C->D Ring Closure E Rearrangement & Deprotonation D->E Ring Expansion F N-Formyl-3-methoxymorphinan Stable Morphinan Core E->F caption Mechanism of the Grewe Cyclization.

Caption: Mechanism of the Grewe Cyclization.

Q3: My Grewe cyclization is failing, resulting primarily in starting material or a complex mixture of products. What is the most likely reason?

A3: A failed Grewe cyclization almost always points to an issue with the acid catalyst—its nature, concentration, or the reaction temperature.

  • Causality: The reaction proceeds through a "superelectrophile," a dicationic intermediate formed by the protonation of both the nitrogen and the double bond in a superacidic medium.[1] This highly reactive species is necessary to overcome the activation energy for the cyclization onto the electron-rich aromatic ring. If the medium is not acidic enough, this critical intermediate does not form.

  • Troubleshooting Steps:

    • Acid Choice and Concentration: Strong, dehydrating acids are required. 85% phosphoric acid is commonly used, often heated to drive the reaction.[1] Other options include sulfuric acid or polyphosphoric acid (PPA). The concentration is critical; dilute acids will not work.

    • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 100-140°C), but this must be carefully controlled.[3] Too low a temperature will result in an impractically slow or nonexistent reaction. Too high a temperature can lead to decomposition and charring.

    • Anhydrous Conditions: While using concentrated aqueous acids, the overall reaction environment should be free of excess water, which can intercept the carbocation intermediate.

    • Substrate Purity: Ensure the N-acyl precursor is pure. Impurities can interfere with the acid catalyst or lead to a cascade of side reactions.

Q4: The cyclization works, but I get a low yield of the desired product along with a significant amount of a byproduct lacking the 3-methoxy group. What is happening?

A4: This is a classic sign of ether cleavage, a common side reaction under the harsh acidic conditions of the Grewe cyclization.

  • Causality: The methoxy group on the aromatic ring is an ether linkage, which can be cleaved by strong acids at high temperatures to yield a phenol. This is particularly problematic if the nitrogen atom of the precursor is not protected. The protonated secondary amine of an unprotected precursor makes the system more susceptible to demethylation.

  • Preventative Measures:

    • N-Acyl Protection: This is the most effective solution. An N-formyl or N-acetyl group withdraws electron density from the nitrogen atom, making it less basic.[2] This prevents the formation of a stable dication that facilitates ether cleavage, thereby protecting the methoxy group. An "improved Grewe's cyclization" specifically refers to this use of an N-acyl group to prevent ether cleavage and increase yields.[4]

    • Temperature Optimization: If ether cleavage is still observed with a protected substrate, incrementally lowering the reaction temperature may help. This is a trade-off, as it may also slow the desired cyclization, so careful optimization is required.

    • Reaction Time: Monitor the reaction by TLC or HPLC. Prolonged exposure to the hot acid will increase the likelihood of ether cleavage. Quench the reaction as soon as the starting material is consumed.

Acid CatalystTypical TemperatureAdvantagesDisadvantages
85% Phosphoric Acid 100-130°CEffective, commonly usedHigh temperature, can cause charring
Conc. Sulfuric Acid 80-100°CLower temperatureHighly corrosive, stronger potential for side reactions
Polyphosphoric Acid (PPA) 90-110°CExcellent dehydrating agentViscous, difficult to stir and work-up
Milder Lewis Acids Variable (e.g., 10-40°C)Milder conditions, potentially greenerMay require specific substrates, can be costly[3]
Part 3: Final Deprotection and Purification

The final stage involves removing the N-acyl group to yield the secondary amine, 3-methoxymorphinan, followed by purification.

Q5: I'm struggling with the hydrolysis of the N-formyl/N-acetyl group. The reaction is incomplete or I'm seeing product degradation.

A5: Amide hydrolysis requires forcing conditions (strong acid or base) that must be carefully controlled to avoid damaging the morphinan core.

  • Causality: Amides are very stable functional groups. Their hydrolysis requires either protonation of the carbonyl oxygen (acid-catalyzed) or direct nucleophilic attack by hydroxide on the carbonyl carbon (base-catalyzed) to proceed at a reasonable rate.

  • Recommended Protocol (Base-Catalyzed):

    • Conditions: Refluxing the N-acyl morphinan in an alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is generally effective.[2] A mixture of ethanol and water is a common solvent system.[2]

    • Monitoring: Track the reaction's progress via TLC or HPLC to determine the point of completion. Over-refluxing can lead to minor degradation products.

    • Work-up: After cooling, the reaction mixture is typically concentrated to remove the alcohol. The product is then extracted into an organic solvent (like DCM or ethyl acetate) after neutralizing the excess base. Careful pH control during work-up is essential for good recovery.

Q6: My final product is an oil or an impure solid that is difficult to crystallize. What are the best purification strategies?

A6: Obtaining a crystalline, high-purity final product is crucial. If direct crystallization fails, it indicates the presence of persistent impurities.

  • Purification Workflow:

    • Acid-Base Extraction: After the initial work-up, dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic 3-methoxymorphinan will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent. This is a highly effective purification technique for amines.

    • Recrystallization: Methanol is often a suitable solvent for the recrystallization of 3-methoxymorphinan.[2] Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly. If it oils out, try adding a co-solvent (like diethyl ether or water) dropwise until turbidity persists, then cool.

    • Column Chromatography: If crystallization and extraction fail to yield pure material, silica gel column chromatography is the final option. A mobile phase of dichloromethane with a small percentage of methanol (e.g., 1-5%) and a trace of ammonia (to prevent tailing) is a good starting point.

    • Purity Analysis: The purity of the final product and all intermediates should be rigorously checked using a validated stability-indicating UPLC or HPLC method.[6][7] This allows for the accurate detection and quantification of any process-related impurities.

References

  • Dextromethorphan - Wikipedia. Wikipedia. [Link]

  • Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Publishers. [Link]

  • CN103073494A - Preparation method of ent-3-methoxymorphinan.
  • 3-Methoxymorphinan – Knowledge and References. Taylor & Francis. [Link]

  • An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan | Request PDF. ResearchGate. [Link]

  • Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. MDPI. [Link]

  • Asymmetric Total Synthesis of (-)- and (+)-Morphine. Overman, L. E., et al. [Link]

  • CN104761496A - Synthesis method of dextromethorphan intermediate.
  • Development and validation of a stability indicating and lcms compatible uplc method for estimation. European Journal of Biomedical AND Pharmaceutical sciences. [Link]

  • Synthesis of Morphine Alkaloids and Derivatives. ResearchGate. [Link]

  • HPLC Methods for analysis of Ent-3-Methoxymorphinan. HELIX Chromatography. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH National Library of Medicine. [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for morphinan compounds

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for the analysis of morphinan compounds. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the analysis of morphinan compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing in their High-Performance Liquid Chromatography (HPLC) analyses. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: My morphinan compound (e.g., morphine, oxycodone) is showing significant peak tailing. What is the most likely cause?

Peak tailing for morphinan compounds, which are basic in nature, is most often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the positively charged amine groups on the morphinan molecule with negatively charged, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1] This interaction is a form of ion exchange and results in a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, leading to a "tailing" effect on the peak.[1]

Q2: How does the pH of my mobile phase affect the peak shape of my morphinan compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like morphinans. The degree of ionization of both the analyte and the surface silanol groups is pH-dependent.

  • At low pH (e.g., pH < 3): The silanol groups on the silica surface are protonated and therefore neutral, significantly reducing the unwanted ionic interactions that cause peak tailing.[1] Your basic morphinan analyte will be fully protonated (positively charged), but with the silanol groups neutralized, the primary retention mechanism is the intended reversed-phase interaction, leading to improved peak symmetry.

  • At mid-range pH (e.g., pH 4-7): In this range, the silanol groups can become deprotonated (negatively charged), creating active sites for strong ionic interactions with your positively charged morphinan analyte. This pH range often results in the most significant peak tailing.

  • At high pH (e.g., pH > 8): While operating at high pH can neutralize the morphinan analyte (making it less likely to interact with any remaining charged silanols), it can be detrimental to the stability of traditional silica-based columns. Silica dissolution can occur at high pH, leading to column degradation and poor performance.[2] However, specialized hybrid or polymer-based columns are designed for high-pH stability and can be an effective strategy.

Q3: I've tried adjusting the pH, but I'm still seeing tailing. What else can I do?

If pH adjustment alone is insufficient, you should consider the following factors:

  • Column Chemistry: Not all C18 columns are the same. For basic compounds, it is crucial to use a column that is "base-deactivated" or "end-capped."[3] End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group to shield them from interacting with basic analytes.[3] Modern, high-purity silica columns also have a lower concentration of acidic silanol groups, which helps to minimize tailing.

  • Mobile Phase Additives: The use of buffers and other mobile phase additives can significantly improve peak shape.

    • Buffers: A buffer is essential to maintain a constant and accurate mobile phase pH. A buffer concentration of 10-25 mM is typically recommended. Insufficient buffer capacity can lead to pH shifts within the column, causing peak distortion.[4]

    • Competing Base: Adding a small concentration of a "competing base" or "silanol suppressor" like triethylamine (TEA) to the mobile phase can be effective.[5] The competing base will preferentially interact with the active silanol sites, effectively shielding your morphinan analyte from these secondary interactions.[5]

  • Sample Diluent: The solvent you dissolve your sample in can also impact peak shape. Ideally, your sample diluent should be the same as or weaker than your initial mobile phase.[6] Dissolving your sample in a stronger solvent can cause peak distortion, including fronting or splitting.[6]

Troubleshooting Workflow

When faced with peak tailing for your morphinan compound, a systematic approach is key to efficiently identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.

Troubleshooting_Workflow cluster_chemical Chemical Troubleshooting cluster_physical Physical Troubleshooting start Peak Tailing Observed check_physical Q: Are ALL peaks tailing? start->check_physical physical_issue Potential Physical Issue: - Extra-column volume - Column void/contamination check_physical->physical_issue Yes chemical_issue Potential Chemical Issue: - Secondary Interactions check_physical->chemical_issue No (Only analyte peak) check_fittings 1. Check Fittings & Tubing (Minimize dead volume) physical_issue->check_fittings optimize_ph 1. Optimize Mobile Phase pH (Low pH is often preferred) chemical_issue->optimize_ph check_column 2. Evaluate Column Choice (Use Base-Deactivated/End-Capped) optimize_ph->check_column use_additives 3. Employ Mobile Phase Additives (Buffer, Competing Base, or Ion-Pairing) check_column->use_additives end_node Symmetrical Peak Achieved use_additives->end_node flush_column 2. Flush/Regenerate Column check_fittings->flush_column replace_column 3. Replace Column flush_column->replace_column replace_column->end_node

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of morphinan compounds.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Acid (e.g., formic acid, phosphoric acid)

  • Buffer salts (e.g., ammonium formate, potassium phosphate)

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Phase: Start by preparing the aqueous component of your mobile phase. If a buffer is required, dissolve the buffer salt in HPLC grade water to the desired concentration (typically 10-25 mM).

  • Initial pH Adjustment (Low pH):

    • While stirring, slowly add small amounts of acid (e.g., formic acid) to the aqueous phase to lower the pH to a starting point of 3.0.

    • Calibrate your pH meter before use and ensure the probe is clean.

    • Record the final pH. It is crucial to measure the pH of the aqueous portion before adding the organic solvent.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent at the desired ratio (e.g., 80:20 aqueous:organic).

  • System Equilibration and Analysis:

    • Equilibrate your HPLC system with the prepared mobile phase for at least 15-20 column volumes.

    • Inject your morphinan standard and evaluate the peak shape.

  • Iterative pH Adjustment: If tailing persists, incrementally decrease the pH by 0.2-0.3 units (e.g., to 2.8, then 2.5) and repeat steps 3 and 4.

  • Data Evaluation: Compare the chromatograms at each pH level, paying close attention to the peak asymmetry factor. An acceptable asymmetry factor is typically between 0.9 and 1.5.

pH of Aqueous PhaseExpected ObservationRecommendation
2.5 - 3.5 Generally improved peak shape for basic compounds.Optimal starting range.
4.0 - 7.0 Increased likelihood of peak tailing.Avoid if possible, or use a highly effective base-deactivated column.
> 8.0 Can improve peak shape but requires a pH-stable column.Only use with columns specifically designed for high pH applications.
Protocol 2: Column Selection and Care for Morphinan Analysis

Objective: To select an appropriate HPLC column and maintain its performance for the analysis of basic morphinan compounds.

Column Selection:

  • Stationary Phase: Choose a high-purity, base-deactivated C18 or C8 column. Look for columns that are specifically marketed for the analysis of basic compounds.[3]

  • End-capping: Ensure the column is fully end-capped to minimize exposed silanol groups.[3]

  • Particle Size: Smaller particle sizes (e.g., < 3 µm) will provide higher efficiency but will also generate higher backpressure.

Column Flushing and Regeneration: If you suspect your column is contaminated, a thorough flushing procedure can restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column: For most columns (excluding UHPLC columns), reversing the flow direction can be more effective at removing strongly adsorbed contaminants from the inlet frit.[7]

  • Washing Sequence (for Reversed-Phase Columns):

    • 20 column volumes: 95:5 Water:Acetonitrile (to remove buffer salts)

    • 20 column volumes: Acetonitrile

    • 5 column volumes: Isopropanol

    • 20 column volumes: Hexane (to remove non-polar contaminants)

    • 5 column volumes: Isopropanol

    • 20 column volumes: Acetonitrile

    • 20 column volumes: 95:5 Water:Acetonitrile

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 3: Utilizing Ion-Pairing Reagents

Objective: To improve the peak shape and retention of morphinan compounds using ion-pairing chromatography. This is an advanced technique to be used when other methods are insufficient.

Mechanism: An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. It has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that remains in the mobile phase. This effectively creates an ion-exchange surface that can form a neutral "ion pair" with the charged morphinan analyte, leading to improved retention and peak shape.[8][9]

Procedure:

  • Reagent Selection: For basic (positively charged) analytes like morphinans, an anionic ion-pairing reagent is required. Sodium dodecyl sulfate (SDS) or an alkyl sulfonate (e.g., hexane sulfonate) are common choices.[10][11]

  • Mobile Phase Preparation:

    • Prepare your buffered aqueous phase as described in Protocol 1.

    • Add the ion-pairing reagent to the aqueous phase at a concentration of 5-10 mM.

    • Ensure the reagent is fully dissolved before mixing with the organic solvent.

  • System Equilibration: Ion-pairing chromatography requires a lengthy equilibration time to allow the reagent to fully coat the stationary phase. Equilibrate the column with the ion-pairing mobile phase for at least 30-50 column volumes.

  • Analysis: Inject your sample and evaluate the chromatogram. You may need to adjust the concentration of the ion-pairing reagent or the organic content of the mobile phase to optimize retention and resolution.

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications, as it can be difficult to completely remove the reagent from the stationary phase.[12]

References

  • Szkutnik-Fiedler, D., Grześkowiak, E., Gaca, M., & Borowicz, M. (2011). HPLC-UV determination of morphine in human plasma and its application to the clinical study. Acta Poloniae Pharmaceutica, 68(4), 473–479. [Link]

  • Dolan, J. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Almoterie, A. A., et al. (2020). Analysis of morphine, morphine-3-glucuronide, morphine-6-glucuronide, codeine and codeine-6-glucuronide using HPLC. International Journal of Pharmaceutical Research, 12(2). [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Decicco, J. J. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores (U.S. Patent No. US20080206883A1). U.S.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • MicroSolv Technology Corporation. (n.d.). Application Notes - HPLC. MicroSolv Technology Corporation. [Link]

  • Chion, I., Pakula, R., & Wrezel, P. (2010). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. LCGC North America, 28(10), 884-892. [Link]

  • Analytics-Shop. (n.d.). Regenerating and cleaning HPLC columns. Analytics-Shop. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Linklab. [Link]

  • Dolan, J. W. (2006). Extracolumn Effects. LCGC North America, 24(5), 458-466. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • Regis Technologies, Inc. (n.d.). Ion Pairing Reagents and Buffers. Obrnuta faza. [Link]

  • Agilent Technologies. (2017, December 12). HPLC Tips and Troubleshooting 21 - Extra Column Volume Effects [Video]. YouTube. [Link]

  • Haddad, P. R., & Lynam, K. G. (1995). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]

  • MicroSolv Technology Corporation. (n.d.). Base Deactivated HPLC Column Definition. MicroSolv Technology Corporation. [Link]

  • Element. (n.d.). Sample Diluent Effects in HPLC. Element. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (1997). Practical HPLC Method Development (2nd ed.). Wiley.
  • Dolan, J. W. (2007). Washing Ion Pairing Columns. Separation Science. [Link]

  • ForteBio. (2017). Peak Shapes and Their Measurements. American Pharmaceutical Review. [Link]

  • Gilson. (n.d.). Buffer preparation techniques for HPLC liquid chromatography systems. Gilson. [Link]

  • GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent Technologies. [Link]

  • Element. (n.d.). Peak Tailing in HPLC. Element. [Link]

  • Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]

  • Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. [Link]

  • Talevski, A., et al. (2015). Fast and selective HPLC-DAD method for determination Of pholcodine and related substances. ResearchGate. [Link]

  • Axion Labs. (2021, August 27). How to choose the right HPLC column - AND - favorite HPLC columns from Agilent, Waters & Phenomenex [Video]. YouTube. [Link]

  • Haddad, P. R., & Lynam, K. G. (1995). The cleaning and regeneration of HPLC reversed-phase HPLC columns. ResearchGate. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(11), 820-825. [Link]

  • Element. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • MOYO Scientific. (2021). HPLC Column Cleaning and Regeneration. MOYO Scientific. [Link]

  • Szkutnik-Fiedler, D., Grześkowiak, E., Gaca, M., & Borowicz, M. (2011). HPLC-UV determination of morphine in human plasma and its application to the clinical study. Acta Poloniae Pharmaceutica, 68(4), 473–479. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility of Morphinan, 3-methoxy-

From the Desk of the Senior Application Scientist Welcome to the technical support guide for "Morphinan, 3-methoxy-". This document is designed for researchers, chemists, and formulation scientists to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for "Morphinan, 3-methoxy-". This document is designed for researchers, chemists, and formulation scientists to provide in-depth, practical guidance on the solubility characteristics of this compound. We will move beyond simple data points to explore the underlying chemical principles and provide robust troubleshooting strategies to ensure the success and reproducibility of your experiments.

Part 1: Core Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the identity and fundamental solubility properties of "Morphinan, 3-methoxy-".

Q1: What is "Morphinan, 3-methoxy-" and which chemical form is most commonly encountered in the lab?

A1: "Morphinan, 3-methoxy-" is a systematic chemical name for a morphinan derivative. In the vast majority of research and pharmaceutical contexts, this refers to Dextromethorphan [1][2]. Dextromethorphan (DXM) is the dextrorotatory enantiomer of the methyl ether of levorphanol.

It is crucial to distinguish between the free base form and its salt forms .

  • Dextromethorphan Free Base (CAS 125-71-3): This is the uncharged molecule. As a lipophilic compound, it exhibits poor solubility in aqueous solutions[2][3].

  • Dextromethorphan Hydrobromide Monohydrate (CAS 6700-34-1): This is the most common salt form used in pharmaceuticals and research. The addition of the hydrobromide (HBr) group creates a salt that is significantly more soluble in water and polar solvents compared to the free base[2][4].

Expert Insight: Unless you are specifically working on a process to isolate the free base, it is highly probable that the white, crystalline powder in your laboratory is Dextromethorphan Hydrobromide (HBr). Always verify the CAS number and chemical form on your container and Safety Data Sheet (SDS) before starting any experiment, as the solubility profiles are drastically different.

Q2: What are the general solubility characteristics of Dextromethorphan HBr?

A2: Dextromethorphan HBr is a moderately polar compound. Its solubility is governed by the principle of "like dissolves like." It is sparingly soluble in water but shows high solubility in alcohols and chlorinated solvents. It is practically insoluble in non-polar solvents like ether[1][4].

Q3: Can you provide a quantitative solubility table for Dextromethorphan HBr in common solvents?

A3: Absolutely. The following table summarizes solubility data from authoritative sources. Note that values can vary slightly based on temperature, pressure, and the exact purity of the material.

SolventChemical FormulaSolubilityApprox. Conc. (mg/mL)Qualitative DescriptionSource(s)
WaterH₂O1.5 g / 100 mL (@25°C)15 mg/mLSparingly Soluble[1][2][4]
Ethanol (95%)C₂H₅OH25 g / 100 mL250 mg/mLFreely Soluble[1][4]
ChloroformCHCl₃Freely Soluble> 100 mg/mLFreely Soluble[1][2][4]
Diethyl Ether(C₂H₅)₂OPractically Insoluble< 0.1 mg/mLPractically Insoluble[1][4]
DMSO(CH₃)₂SO≥ 30.45 mg/mL30.45 mg/mLSoluble[5]
MethanolCH₃OHSoluble> 33 mg/mLSoluble[6]
Q4: How does pH impact the aqueous solubility of Dextromethorphan?

A4: This is one of the most critical parameters influencing its behavior in aqueous media. Dextromethorphan is a weak base with a pKa of approximately 8.3[3]. The tertiary amine in its structure can be protonated.

  • In Acidic to Neutral pH (pH < 7): The amine group is protonated (-NH⁺-), forming the cationic conjugate acid. This charged species is polar and readily interacts with water molecules, leading to higher solubility. The commercially available HBr salt is stable at this pH range, with a 1% aqueous solution having a pH between 5.2 and 6.5[1].

  • In Alkaline/Basic pH (pH > 9): As the pH increases above the pKa, the amine group is deprotonated, reverting to the neutral free base. This form is significantly less polar and, as a result, is practically insoluble in water[1][2]. This will cause the compound to precipitate out of an aqueous solution.

Causality Diagram: pH-Dependent Solubility

cluster_0 Low pH (e.g., pH 4-6) cluster_1 High pH (e.g., pH > 9) Low_pH [H⁺] is High Equilibrium DXM-Base + H⁺ ⇌ DXM-H⁺ (Salt) Low_pH->Equilibrium Shifts Equilibrium Right Result_Low Result: Dominantly Protonated Form (DXM-H⁺) High Aqueous Solubility High_pH [OH⁻] is High Equilibrium2 DXM-Base + H⁺ ⇌ DXM-H⁺ (Salt) High_pH->Equilibrium2 Shifts Equilibrium Left Result_High Result: Dominantly Free Base Form (DXM-Base) Precipitation / Low Solubility

Caption: Effect of pH on Dextromethorphan's ionization and solubility.

Part 2: Troubleshooting Guides

This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.

Q5: My Dextromethorphan HBr isn't dissolving in my chosen solvent. What should I check?

A5: Dissolution failure is a common issue that can almost always be resolved systematically. Follow this troubleshooting workflow.

Troubleshooting Workflow: Dissolution Failure

G start Start: Dissolution Failure check_form 1. Verify Chemical Form Is it HBr salt or Free Base? start->check_form check_solvent 2. Check Solvent Choice Is it appropriate? (See Table) check_form->check_solvent Is HBr Salt fail Consult Senior Scientist check_form->fail Is Free Base (insoluble in water) check_conc 3. Check Concentration Is it below solubility limit? check_solvent->check_conc Solvent is Correct check_solvent->fail Incorrect Solvent apply_energy 4. Apply Energy (Gently) Sonication or slight warming? check_conc->apply_energy Concentration OK check_conc->fail Concentration Too High check_ph 5. Check pH (Aqueous Only) Is pH < 7? apply_energy->check_ph Still Not Dissolved success Success: Dissolved apply_energy->success Dissolved check_ph->success pH is OK & Dissolved check_ph->fail pH is too high

Caption: Step-by-step troubleshooting for dissolution issues.

Detailed Steps & Explanations:

  • Verify Chemical Form: As discussed in Q1, the free base is practically insoluble in water. Ensure you are using the HBr salt for aqueous solutions[2].

  • Check Solvent Choice & Concentration: Cross-reference the concentration you are trying to achieve with the solubility table in Q3. Are you attempting to make a 50 mg/mL solution in water? This is well above the ~15 mg/mL limit and will not work without formulation aids.

  • Apply Gentle Energy: Dissolution is an endothermic process. Gently warming the solution (e.g., to 37°C) or using a sonication bath can increase the kinetic energy and help overcome the crystal lattice energy, speeding up dissolution. Caution: Do not boil, as this can risk degradation.

  • Check pH (Aqueous Solutions): If you are dissolving in a buffered solution, ensure the final pH is not alkaline. An unexpectedly high pH is a primary cause of precipitation for basic compounds like Dextromethorphan[1].

Q6: I observed a precipitate forming after my compound initially dissolved. Why is this happening and how can I fix it?

A6: This phenomenon, known as "crashing out," is typically due to a change in conditions that lowers the solubility limit of the solution after the fact.

  • Cause 1: Temperature Change. If you warmed the solvent to aid dissolution, you may have created a supersaturated solution. Upon cooling to room temperature, the solubility limit drops, and the excess solute precipitates out.

    • Solution: Prepare the solution at the temperature it will be used and stored. If warming is necessary, ensure the final concentration is below the solubility limit at room temperature.

  • Cause 2: Solvent Evaporation. If the solution is left uncovered, particularly with volatile solvents like ethanol or methanol, the solvent can evaporate. This increases the concentration of the solute, potentially beyond its solubility limit.

    • Solution: Always store stock solutions in tightly sealed containers (e.g., with parafilm or screw caps) to prevent evaporation.

  • Cause 3: pH Shift. Adding your Dextromethorphan stock solution (which may be neutral or slightly acidic) to a basic buffer system in your main experiment can raise the local pH enough to cause the free base to precipitate.

    • Solution: Check the pH of your final medium. If possible, add the Dextromethorphan stock slowly while stirring to avoid localized high concentrations and pH shocks. Consider preparing the stock in a weakly acidic buffer if compatible with your experiment.

Q7: What is the recommended procedure for preparing a stable stock solution of Dextromethorphan HBr?

A7: For most biological and chemical assays, preparing a concentrated stock in a non-aqueous solvent like DMSO or ethanol is standard practice.

Protocol: Preparing a 100 mg/mL Stock in Ethanol

  • Pre-Weigh: Accurately weigh 100 mg of Dextromethorphan HBr powder into a sterile, appropriate-sized glass vial (e.g., a 2 mL vial).

  • Solvent Addition: Using a calibrated pipette, add 1 mL of 200-proof (absolute) ethanol to the vial.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds. The solution should become clear. If needed, briefly sonicate for 2-5 minutes.

  • Verification: Ensure no solid particles remain. The solution should be clear and colorless.

  • Storage: For long-term stability, store the stock solution at -20°C in a tightly sealed vial. When needed, allow the vial to warm completely to room temperature before opening to prevent water condensation from contaminating the stock.

Part 3: Key Experimental Protocol

To ensure data integrity and reproducibility, following a standardized protocol for solubility determination is essential.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard, robust method for determining the thermodynamic solubility of a compound, adapted from WHO guidelines[7].

  • Preparation of Media: Prepare buffered aqueous solutions at relevant pH points (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. Use high-purity water and analytical-grade buffer reagents.

  • Addition of Compound: Add an excess amount of Dextromethorphan HBr to a known volume of each buffer solution in a sealed container (e.g., a glass vial). "Excess" means adding enough solid so that undissolved particles are clearly visible after saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. To separate the saturated solution from the excess solid, withdraw the supernatant using a syringe and pass it through a non-adsorbing filter (e.g., a 0.22 µm PVDF filter). Self-Validation: Discard the first portion of the filtrate to ensure the filter is saturated with the drug, preventing loss due to adsorption.

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the concentration of Dextromethorphan using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor used.

References

  • U.S. Food and Drug Administration (FDA). (2010). Chemistry Review Data Sheet for NDA 21-879.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360696, Dextromethorphan.

  • Medicines and Healthcare products Regulatory Agency (MHRA). (2012). Public Assessment Report for Dextromethorphan Hydrobromide 10mg/5ml Oral Solution.

  • Wikipedia. (n.d.). Dextromethorphan.

  • Google Patents. (2010). US20100004278A1 - Dextromethorphan hydrochloride.

  • ChemicalBook. (n.d.). Dextromethorphan CAS#: 125-71-3.

  • Spectrum Chemical. (2015). Scientific Documentation - DE139, Dextromethorphan Hydrobromide, Monohydrate, USP.

  • APExBIO. (n.d.). Dextromethorphan hydrobromide.

  • SWGDrug. (2005). Dextromethorphan Monograph.

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.

Sources

Optimization

Technical Support Center: Stability Testing of 3-Methoxymorphinan in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-methoxymorphinan. This guide is designed to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-methoxymorphinan. This guide is designed to provide expert insights and practical solutions for the challenges encountered during the stability testing of 3-methoxymorphinan in solution. As a morphinan derivative, its stability profile is critical for ensuring the integrity of preclinical and clinical research. This document is structured to offer immediate, actionable answers through our FAQs and Troubleshooting sections, followed by comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 3-methoxymorphinan and why is its stability in solution a concern?

A1: 3-Methoxymorphinan (3-MM) is a metabolite of the widely used antitussive drug, dextromethorphan.[1][2] Like other morphinan alkaloids, it possesses a complex polycyclic structure containing a tertiary amine and a methoxy group on an aromatic ring.[3][4] These functional groups can be susceptible to degradation under various environmental conditions. Ensuring its stability in solution is paramount for accurate quantification in pharmacological studies, for maintaining the integrity of reference standards, and for developing stable formulations.

Q2: What are the primary degradation pathways I should be aware of for 3-methoxymorphinan?

A2: While specific degradation pathways for 3-methoxymorphinan are not extensively published, we can infer likely routes based on its structural similarity to codeine and the known reactivity of its functional groups. The primary anticipated degradation pathways are:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially forming a 3-methoxymorphinan-N-oxide. This is a common degradation route for morphinan compounds like codeine and for tertiary amines in general.[5][6]

  • Hydrolysis: Although the aromatic methoxy group is generally stable, extreme pH and high temperatures could potentially lead to its cleavage, forming 3-hydroxymorphinan. However, this is generally considered a metabolic, rather than a hydrolytic, pathway.[7] Dextromethorphan itself is not expected to undergo significant hydrolysis under normal environmental conditions.[8]

  • Photodegradation: Morphinan structures are known to be sensitive to light.[6][9] Exposure to UV or even ambient light over time can lead to the formation of various degradation products.

Q3: What are the regulatory standards for conducting stability testing?

A3: The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. Specifically, ICH Q1A(R2): Stability Testing of New Drug Substances and Products outlines the requirements for long-term, intermediate, and accelerated stability studies.[10] Forced degradation studies, which are essential for developing and validating a stability-indicating analytical method, are also a key expectation of regulatory bodies.[2] The validation of the analytical method itself should follow ICH Q2(R1): Validation of Analytical Procedures .[11][12]

Troubleshooting Guide: Stability-Indicating HPLC Method

This section addresses common problems encountered during the analysis of 3-methoxymorphinan stability samples via High-Performance Liquid Chromatography (HPLC).

Q4: My 3-methoxymorphinan peak is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for a basic compound like 3-methoxymorphinan is a classic HPLC problem, often caused by secondary interactions between the positively charged (protonated) amine group and negatively charged silanol groups on the surface of the silica-based column packing.

  • Causality: At a typical analytical pH (e.g., pH 3-6), the tertiary amine of 3-MM will be protonated. Residual, un-endcapped silanols on the HPLC column packing are deprotonated and carry a negative charge, leading to ionic interactions that slow down a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to 2.5-3.0 with an acid like phosphoric acid or formic acid. This will suppress the ionization of the silanol groups, minimizing secondary interactions.[13]

    • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the 3-MM analyte. Note: TEA can shorten column lifetime and is not compatible with mass spectrometry.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are more thoroughly end-capped, resulting in fewer free silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.[14]

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol interactions.

Q5: After running my oxidative stress sample (e.g., treated with H₂O₂), I see a new, more polar peak. What is it likely to be?

A5: The appearance of a new, earlier-eluting (more polar) peak after oxidative stress is a strong indication of the formation of 3-methoxymorphinan-N-oxide .

  • Causality: Tertiary amines are readily oxidized by agents like hydrogen peroxide to form N-oxides.[5][15] The N-O bond is highly polar, which significantly reduces the compound's retention time on a reversed-phase HPLC column compared to the parent molecule. This is a well-documented degradation pathway for related morphinans.

  • Troubleshooting & Confirmation:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your stressed 3-MM peak. A failing purity angle/threshold indicates co-elution.

    • Mass Spectrometry (MS) Confirmation: The most definitive way to identify the new peak is by LC-MS. The N-oxide will have a mass-to-charge ratio (m/z) that is 16 units higher than that of 3-methoxymorphinan (M+16).

    • Systematic Study: Analyze samples from different time points of the oxidative stress study. You should observe the area of the 3-MM peak decrease while the area of the new peak increases, confirming a degradation relationship.

Q6: My retention times are shifting between injections, especially for my basic pH stress samples. Why is this happening?

A6: Retention time instability, particularly under basic conditions, often points to issues with the mobile phase or the column's integrity.

  • Causality & Solutions:

    • Mobile Phase pH Instability: If you are using a buffer near its pKa, it may have insufficient buffering capacity, leading to small pH shifts that affect the retention of the ionizable 3-MM. Ensure your buffer is appropriate for the target pH. Also, atmospheric CO₂ can be absorbed by basic mobile phases, lowering the pH over time. Prepare fresh mobile phase daily and keep reservoirs capped.

    • Column Degradation: Traditional silica-based columns are prone to dissolving at a pH above 8. This "silica bleed" changes the stationary phase and is irreversible, leading to shifting retention times and poor peak shape. If you must work at high pH, use a hybrid or polymer-based column specifically designed for high-pH stability.

    • Temperature Fluctuations: Ensure your HPLC system is equipped with a column oven and that it is set to a stable temperature (e.g., 30-40 °C). Even small changes in ambient laboratory temperature can affect retention times.[16]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of 3-Methoxymorphinan in Solution

This protocol outlines a systematic approach to investigating the degradation of 3-methoxymorphinan under various stress conditions, as recommended by ICH guidelines, to develop a stability-indicating method.[2][17][18] The goal is to achieve 5-20% degradation of the active substance.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-methoxymorphinan at 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).

2. Stress Conditions (Perform in parallel):

  • Control Sample: Dilute the stock solution with the same solvent to the target analytical concentration (e.g., 100 µg/mL). Store protected from light at 4 °C.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to the target concentration.
    • Heat at 60 °C for 24 hours.
    • Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.
  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to the target concentration.
    • Heat at 60 °C for 24 hours.
    • Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M HCl.
  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to the target concentration.
    • Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation (Solid State & Solution):

    • For solution: Heat the control sample solution at 60 °C for 48 hours, protected from light.
    • For solid state: Place the solid powder of 3-methoxymorphinan in an oven at 105 °C for 24 hours. Then, dissolve and dilute to the target concentration for analysis.
  • Photolytic Degradation:

    • Expose the control sample solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
    • Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.

3. Sample Analysis:

  • Analyze all samples (stressed, control, and dark control) using the stability-indicating HPLC method described below.

  • Evaluate the chromatograms for new peaks, changes in the main peak area, and peak purity. Calculate the percentage of degradation.

Stress ConditionReagent/ParameterRecommended TimeTemperaturePotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60 °CMinimal degradation expected
Base Hydrolysis 0.1 M NaOH24 hours60 °CMinimal degradation expected
Oxidation 3% H₂O₂24 hoursRoom Temp3-Methoxymorphinan-N-oxide
Thermal Heat48 hours60 °CUnspecified thermal degradants
Photolysis UV/Vis LightPer ICH Q1BControlledVarious photolytic products

Table 1: Recommended Starting Conditions for Forced Degradation of 3-Methoxymorphinan.

Protocol 2: Recommended Stability-Indicating HPLC-UV Method

This method provides a robust starting point for the separation of 3-methoxymorphinan from its potential degradation products. Method validation should be performed according to ICH Q2(R1) guidelines.[11]

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B (linear gradient)

    • 15-17 min: 70% to 10% B (linear gradient)

    • 17-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

Visualizations

Workflow for Stability Study & Method Validation

G cluster_0 Forced Degradation Study (ICH Q1A) cluster_1 Method Development & Validation (ICH Q2) cluster_2 Validation cluster_3 Formal Stability Study prep Prepare 3-MM Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress samples Generate Stressed Samples stress->samples analyze Analyze Stressed Samples samples->analyze Inject dev Develop HPLC Method sep Achieve Separation of Degradants from API? analyze->sep sep->dev No, Optimize Method val_spec Specificity sep->val_spec Yes val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_rob Robustness val_prec->val_rob formal Place 3-MM Solution on Formal Stability (ICH Q1A) val_rob->formal Method Validated pull Pull Timepoints formal->pull final_analyze Analyze with Validated Method pull->final_analyze

Caption: Workflow for forced degradation and stability-indicating method validation.

Potential Degradation Pathways of 3-Methoxymorphinan

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) cluster_hydrolysis Extreme Hydrolytic Stress (Forced Conditions Only) parent 3-Methoxymorphinan (C17H23NO) n_oxide 3-Methoxymorphinan-N-oxide (M+16) parent->n_oxide + [O] photo_deg Various Photodegradants (e.g., N-demethylation, ring cleavage products) parent->photo_deg hydrolysis_prod 3-Hydroxymorphinan (O-demethylation) parent->hydrolysis_prod H₃O⁺ / Δ (Unlikely)

Caption: Potential degradation pathways for 3-methoxymorphinan under stress.

References

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

  • Google Patents. (n.d.). CN104003936A - Refining and purification method of dextromethorphan hydrobromide.
  • ResearchGate. (2025). A stability-Indicating HPLC Method for Simultaneous Determination of Morphine and Naltrexone. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. (n.d.). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (n.d.). Enhanced stability of codeine sulfate: effect of pH, buffer, and temperature on the degradation of codeine in aqueous solution. [Link]

  • ResearchGate. (n.d.). The residual ratio TOC/TOCo for photodegradation of morphine by g-C3N4.... [Link]

  • PubMed. (2008). Development and validation of a chemical hydrolysis method for dextromethorphan and dextrophan determination in urine samples: application to the assessment of CYP2D6 activity in fibromyalgia patients. [Link]

  • National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • ResearchGate. (n.d.). stability of codeine: characterization of oxidation products of codeine formed in aqueous solution. [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. (n.d.). A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2025). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • National Institutes of Health (NIH). (n.d.). Dextromethorphan. PubChem. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2025). Separation and characterization of degradation/interaction products of codeine phosphate in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis. [Link]

  • IAEA. (2024). Degradation of morphine and codeine by gamma radiation in methanol solution. [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Link]

  • MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • OHSU. (n.d.). "Crystal Dex:" Free-Base Dextromethorphan. [Link]

  • ResearchGate. (2025). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Wikipedia. (n.d.). Morphinan. [Link]

  • Wikipedia. (n.d.). Dextropropoxyphene. [Link]

  • PubMed. (n.d.). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclization Reactions in Morphinan Synthesis

Welcome to the technical support center for morphinan synthesis. The construction of the core pentacyclic morphinan skeleton is a pivotal challenge in the total synthesis of this critical class of molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morphinan synthesis. The construction of the core pentacyclic morphinan skeleton is a pivotal challenge in the total synthesis of this critical class of molecules. The key C-ring closure, or cyclization, is frequently the most complex and lowest-yielding step, demanding careful optimization.

This guide provides in-depth, experience-driven troubleshooting advice for the most common cyclization strategies employed in modern morphinan synthesis. It is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.

Section 1: The Grewe Cyclization (Acid-Catalyzed Electrophilic Aromatic Substitution)

The Grewe cyclization, an acid-catalyzed intramolecular cyclization of a benzyl-substituted octahydroisoquinoline, is a classic and powerful method for forming the morphinan core. However, its success is highly dependent on controlling the potent reactivity of the carbocationic intermediates.

Frequently Asked Questions & Troubleshooting

Question 1: My Grewe cyclization yield is very low, and I'm observing numerous byproducts by TLC/LC-MS. What is the likely cause?

Answer: This is the most common issue with the Grewe reaction and typically points to a loss of reaction control due to excessive acid strength or concentration. The mechanism proceeds through protonation of the olefin, generating a carbocation that is then attacked by the electron-rich aromatic ring. However, in strongly acidic media, side reactions can dominate.

  • Causality - The "Superelectrophile" Problem: In the presence of excess strong acid, the substrate can become doubly protonated, forming highly reactive dicationic intermediates known as superelectrophiles.[1] These species can lead to undesired rearrangements, fragmentation, or polymerization, significantly reducing the yield of the desired morphinan product.[1]

  • Troubleshooting Strategy: The key is to use an acid that is just strong enough to promote the desired cyclization without triggering side reactions.

    • Acid Strength Titration: If you are using a very strong acid like triflic acid (TfOH) or neat sulfuric acid, consider switching to a milder, non-oxidizing protic acid like 85% phosphoric acid (H₃PO₄) or methanesulfonic acid (MsOH).[1]

    • Solvent and Concentration: The reaction is often performed in a non-coordinating solvent like toluene.[1] Ensure your starting material is fully dissolved and that the acid is added slowly and at a controlled temperature (often starting at 0 °C or room temperature before gentle heating) to dissipate heat and avoid localized high concentrations.

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC every 30-60 minutes.[1] The desired product may be labile under the reaction conditions, and prolonged exposure to acid can lead to degradation. Quench the reaction as soon as starting material consumption plateaus.

Question 2: The reaction works, but I am getting a mixture of stereoisomers at the C-13 quaternary center. How can I improve stereoselectivity?

Answer: Stereocontrol in the Grewe cyclization is notoriously difficult as it often proceeds through a planar carbocation intermediate, which can be attacked from either face by the aromatic ring. The stereochemical outcome is dictated by the subtle conformational preferences of this intermediate.

  • Causality - Conformational Control: The transition state of the cyclization determines the final stereochemistry. The benzyl-substituted octahydroisoquinoline precursor will adopt a specific chair-like conformation to minimize steric strain. This pre-organization can favor the formation of one diastereomer over the other.

  • Troubleshooting Strategy:

    • Substrate Modification: The most effective strategy is to modify the substrate itself. Introducing bulky protecting groups on the nitrogen or elsewhere on the octahydroisoquinoline ring can lock the molecule into a specific conformation, thus directing the approach of the aromatic ring.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy. Experiment with running the reaction at 0 °C or even -20 °C, although this will significantly increase reaction time.

Troubleshooting Workflow: Low Yield in Grewe Cyclization

Grewe_Troubleshooting start Low Yield (<40%) check_acid Is a very strong acid (e.g., H2SO4, TfOH) being used? start->check_acid switch_acid Action: Switch to milder acid (e.g., 85% H3PO4, MsOH). Monitor carefully. check_acid->switch_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No success Yield Improved switch_acid->success lower_temp Action: Run reaction at lower temp (e.g., 0°C to RT). Increase reaction time. check_temp->lower_temp Yes check_purity Is starting material pure? (>98%) check_temp->check_purity No lower_temp->success purify_sm Action: Re-purify starting material. Remove residual base/solvents. check_purity->purify_sm No check_purity->success Yes Radical_Pathways cluster_legend Optimization Goal: Maximize k_cyclize / k_reduce Start Aryl Halide (Ar-X) Radical Aryl Radical (Ar•) Start->Radical Bu3Sn• Cyclized_Radical Cyclized Radical Intermediate Radical->Cyclized_Radical k_cyclize (Intramolecular) Undesired_Product Reduced Arene (Ar-H) Radical->Undesired_Product k_reduce (Intermolecular, +Bu3SnH) Desired_Product Desired Morphinan Product Cyclized_Radical->Desired_Product +Bu3SnH k_cyclize k_cyclize (Rate of Cyclization) k_reduce k_reduce (Rate of Reduction)

Caption: Competing pathways in a tin-mediated radical cyclization.

References

  • Fossati, E., Narcross, L., Ekins, A., Falgueyret, J.-P., & Martin, V. J. J. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE. [Link]

  • Tóth, G., et al. (2023). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. MDPI. [Link]

  • Jain, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Publishers. [Link]

  • Link, J. T. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Poupon, E. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group Meeting. [Link]

  • Hudlicky, T., et al. (1998). Toward a practical synthesis of morphine. The first several generations of a radical cyclization approach. ResearchGate. [Link]

  • Green, O. (2017). Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. [Link]

  • Reddy, G. S. R., & Sibi, M. P. (2015). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. National Institutes of Health. [Link]

  • Hong, C. Y., Kado, N., & Overman, L. E. (1993). Asymmetric Synthesis of Either Enantiomer of Opium Alkaloids and Morphinans. Total Synthesis of (-)- and (+)-Dihydrocodeinone and (-)- and (+)-Morphine. Journal of the American Chemical Society. [Link]

  • Parker, K. A., & Fokas, D. (1992). Convergent synthesis of (.+-.)-dihydroisocodeine in 11 steps by the tandem radical cyclization strategy. A formal total synthesis of (.+-.)-morphine. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage for In Vivo Studies of 3-Methoxymorphinan

Welcome to the technical support center for researchers utilizing 3-methoxymorphinan in in vivo studies. This guide is designed to provide you with a comprehensive framework for optimizing your dosing strategies, ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-methoxymorphinan in in vivo studies. This guide is designed to provide you with a comprehensive framework for optimizing your dosing strategies, ensuring scientifically robust and reproducible results. As 3-methoxymorphinan is an active metabolite of dextromethorphan, much of the existing literature focuses on its properties in that context.[1][2] This guide, therefore, emphasizes a systematic approach to establishing optimal dosages when administering 3-methoxymorphinan as a primary agent.

Foundational Knowledge: Understanding 3-Methoxymorphinan

Before embarking on in vivo studies, a thorough understanding of 3-methoxymorphinan's known characteristics is essential.

What is 3-methoxymorphinan and what is its mechanism of action?

3-Methoxymorphinan is a metabolite of the widely used antitussive, dextromethorphan.[1] It is formed through the N-demethylation of dextromethorphan, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] While it is considered an active metabolite, its pharmacological profile is distinct from its parent compound. It is known to possess opioid-like antitussive properties with minimal analgesic effects in that context.[3] Additionally, it may exert inhibitory effects at NMDA receptors and has demonstrated local anesthetic properties in rodent models.[3][4]

How is 3-methoxymorphinan metabolized?

3-Methoxymorphinan is further metabolized to 3-hydroxymorphinan via O-demethylation, a reaction catalyzed by the CYP2D6 enzyme.[5] It is important to consider the species and strain of your animal model, as differences in CYP enzyme expression and activity can significantly impact the compound's metabolism and, consequently, its pharmacokinetic profile and efficacy. For instance, in vitro studies using rat liver microsomes have shown significant strain differences in the rate of 3-methoxymorphinan metabolism.[5]

Pre-Study Considerations: Setting the Stage for Success

Careful planning before your first in vivo experiment is critical to avoid common pitfalls and ensure the generation of high-quality data.

How should I prepare 3-methoxymorphinan for in vivo administration?

The solubility of your test compound is a critical factor for in vivo studies. Morphinan derivatives can be challenging to formulate.[6] For initial studies, consider the following formulation strategies for this poorly soluble drug:

  • Solubilizing agents: Investigate the use of biocompatible solvents such as DMSO, followed by dilution in a suitable vehicle like saline or corn oil. However, be mindful of potential vehicle-induced toxicity.

  • Particle size reduction: Techniques like micronization can increase the surface area of the compound, potentially improving its dissolution rate and absorption.[7]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly soluble compounds.[6][8]

It is imperative to conduct stability studies on your chosen formulation to ensure that the compound remains in solution and does not precipitate upon administration.

Which animal model is most appropriate for my study?

The choice of animal model is dictated by your research question.[9] For CNS-related investigations, rodents (mice and rats) are commonly used.[10] When selecting a model, consider:

  • Relevance to the disease state: Utilize established models that mimic the human condition you are studying. For example, for neuroprotection studies, models of ischemic stroke or Parkinson's disease are available.[3][11] For analgesic studies, models of inflammatory or neuropathic pain are well-characterized.[12]

  • Metabolic similarity to humans: While no animal model perfectly replicates human metabolism, understanding the expression and activity of CYP enzymes in your chosen species and strain is crucial for interpreting pharmacokinetic data.[9]

  • Route of administration: The intended clinical route of administration should be considered when selecting your animal model and designing your study.[4]

Systematic Dosage Optimization: A Step-by-Step Guide

Due to the limited availability of in vivo pharmacokinetic data for systemically administered 3-methoxymorphinan, a systematic dose-finding approach is essential.

Phase 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Determination

The initial step is to establish a safe dose range and identify the maximum tolerated dose (MTD).[4][13] This is the highest dose that does not produce unacceptable toxicity.[2]

How do I select a starting dose for my MTD study?

In the absence of direct pharmacokinetic data for 3-methoxymorphinan, a conservative approach is necessary. You can estimate a starting dose based on:

  • In vitro efficacy data: Use the EC50 or IC50 values from your in vitro assays as a starting point, though direct conversion to an in vivo dose is not straightforward.

  • Data from the parent compound: As a surrogate, consider the effective doses of dextromethorphan in similar in vivo models. For example, neuroprotective effects of dextromethorphan in mice have been observed at doses around 10 mg/kg.[14] Analgesic-potentiating effects in rats have been seen with doses of 25-50 mg/kg.[15] It is crucial to start at a fraction of these doses for 3-methoxymorphinan and escalate cautiously.

  • Allometric Scaling: This method uses data from other species to predict pharmacokinetic parameters in your species of interest.[16] However, its accuracy is dependent on the quality of the input data.

What is a typical dose escalation scheme for an MTD study?

A common approach is to use a dose-escalation design. Start with a low dose and progressively increase the dose in subsequent cohorts of animals. A logarithmic dose increment (e.g., 2x or 3x) is often used in preclinical studies.[4]

Table 1: Example of a Dose Escalation Scheme for MTD Determination

CohortDose (mg/kg)Number of AnimalsObservation PeriodKey Parameters to Monitor
1137 daysClinical signs of toxicity, body weight changes, food/water intake
2337 daysClinical signs of toxicity, body weight changes, food/water intake
31037 daysClinical signs of toxicity, body weight changes, food/water intake
43037 daysClinical signs of toxicity, body weight changes, food/water intake, clinical pathology

This is a hypothetical example. The actual doses and number of animals should be justified based on available data and institutional guidelines.

DoseEscalationWorkflow cluster_0 Phase 1: MTD Determination Start Select Starting Dose (Based on in vitro data, surrogate compounds, or allometric scaling) Dose_Cohort_1 Administer Low Dose (e.g., 1 mg/kg) to Cohort 1 Observe_1 Monitor for Toxicity (Clinical signs, body weight) Toxicity_Check_1 Toxicity Observed? Dose_Cohort_2 Administer Escalated Dose (e.g., 3 mg/kg) to Cohort 2 Observe_2 Monitor for Toxicity Toxicity_Check_2 Toxicity Observed? MTD_Defined Maximum Tolerated Dose (MTD) Identified Stop Stop Escalation

Caption: Integrated PK/PD study workflow.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during in vivo studies with novel compounds like 3-methoxymorphinan.

Q1: I am observing high variability in my results between animals in the same group. What could be the cause?

High variability can undermine the statistical power of your study. Potential causes include:

  • Inconsistent Formulation: Ensure your formulation is homogenous and stable. Prepare it fresh for each experiment if necessary.

  • Inaccurate Dosing: Use precise techniques for administration and ensure the correct volume is delivered to each animal.

  • Biological Variability: Use age- and weight-matched animals from a reputable vendor. Increase your sample size to account for individual differences.

  • Handling Stress: Acclimatize animals to the experimental procedures to minimize stress-induced variability.

Q2: I am not seeing any therapeutic effect at doses approaching the MTD. What should I do?

  • Confirm Target Engagement: If possible, measure a biomarker to confirm that 3-methoxymorphinan is reaching its target tissue and engaging with its intended molecular target.

  • Re-evaluate the Animal Model: The chosen animal model may not be appropriate for the mechanism of action of your compound.

  • Consider Pharmacokinetics: The compound may have poor bioavailability or be rapidly metabolized, resulting in insufficient exposure at the target site. A PK study is essential to address this.

  • Route of Administration: If using oral administration, poor absorption may be the issue. Consider an alternative route, such as intraperitoneal or subcutaneous injection, for initial efficacy studies.

Q3: I am observing unexpected toxicity at doses previously thought to be safe. What are the possible reasons?

  • Formulation Issues: The vehicle used to dissolve 3-methoxymorphinan could be causing toxicity. Run a vehicle-only control group to rule this out.

  • Metabolite-mediated Toxicity: The metabolism of 3-methoxymorphinan could be generating a toxic metabolite.

  • Strain or Species Differences: The MTD can vary between different strains and species of animals.

  • Cumulative Toxicity: In multi-dose studies, the compound may accumulate and cause toxicity that is not apparent in single-dose MTD studies.

Q4: How do I interpret my results in the context of 3-methoxymorphinan being a metabolite of dextromethorphan?

When interpreting your data, it is important to consider that the pharmacokinetic profile of directly administered 3-methoxymorphinan will likely differ from when it is formed in vivo from dextromethorphan. The rate of formation and subsequent metabolism of 3-methoxymorphinan from its parent compound can influence its concentration at the target site and its overall pharmacological effect. Your studies will provide valuable data on the intrinsic activity and therapeutic potential of 3-methoxymorphinan as a standalone agent.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 3-Methoxymorphinan – Knowledge and References. Retrieved from [Link]

  • Min, D. I., Ku, Y. M., Vichiendilokkul, A., & Fleckenstein, L. L. (1999). A urine metabolic ratio of dextromethorphan and 3-methoxymorphinan as a probe for CYP3A activity and prediction of cyclosporine clearance in healthy volunteers. Pharmacotherapy, 19(6), 753–759.
  • Hou, C. H., Tzeng, J. I., Chen, Y. W., Lin, C. N., Lin, M. T., Tu, C. H., & Wang, J. J. (2006). Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats. European journal of pharmacology, 544(1-3), 10–16.
  • Sewell, R. D., & McArthur, R. A. (2014). Animal models of CNS disorders. Handbook of experimental pharmacology, 213, 3–34.
  • Kerry, N. L., Somogyi, A. A., Bochner, F., & Mikus, G. (1993). Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes. Biochemical pharmacology, 45(4), 833–839.
  • Zhang, W., Wang, T., Qin, L., Gao, H. M., Wilson, B., Ali, S. F., Hong, J. S., & Liu, B. (2004). Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(3), 587–589.
  • Wikipedia. (2024). Dextromethorphan. Retrieved from [Link]

  • Wikipedia. (2023). 3-Methoxymorphinan. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Sipes, N. S., Wambaugh, J. F., Pearce, R., Auerbach, S. S., Wetmore, B. A., & Ferguson, S. S. (2017). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. Toxicology and applied pharmacology, 332, 123–134.
  • Google Patents. (n.d.). CN103073495A - Preparation method for ent-3-methoxy-morphinan.
  • Vispero. (n.d.). Colour Contrast Analyser (CCA). Retrieved from [Link]

  • Zhang, W., Shin, E. J., Wang, T., Lee, P. H., Kim, H. S., Kim, Y. S., & Hong, J. S. (2019). Ultralow Doses of Dextromethorphan Protect Mice from Endotoxin-induced Sepsis-like Hepatotoxicity. Journal of neuroimmune pharmacology : the official journal of the PsychoNeuroImmunology Research Society, 14(1), 100–110.
  • Sakakibara, S., & Nagai, T. (2024). Morphinan Evolution: The Impact of Advances in Biochemistry and Molecular Biology. Journal of Biochemistry, 175(3), 169-178.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Coolors. (n.d.). Color Contrast Checker. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]

  • Shafaroodi, H., Asadi, F., Sadeghipour, H., & Dehpour, A. R. (2022). Dextromethorphan improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure. Central European journal of immunology, 47(2), 159–167.
  • Wikipedia. (2024). Morphinan. Retrieved from [Link]

  • Ulker, O. C., & Yildiz, O. (2010). Evaluation of the analgesic effect of dextromethorphan and its interaction with nitric oxide on sciatic nerve ligated rats. Journal of pharmacopuncture, 13(1), 27–34.
  • Bian, D., Ossipov, M. H., Zhong, C., Malan, T. P., Jr, & Porreca, F. (1997).
  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Smith, H. S. (2009). Opioid pharmacology. Pain physician, 12(3), 639–658.
  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Dextromethorphan as a Potential Neuroprotective Agent With Unique Mechanisms of Action. Frontiers in pharmacology, 12, 796953.
  • Carbone, L., & Austin, J. (2016). Clinical Management of Pain in Rodents. ILAR journal, 57(2), 125–134.
  • ResearchGate. (n.d.). Pharmacokinetic Drug Interactions of Morphine, Codeine, and Their Derivatives: Theory and Clinical Reality, Part II. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808143.
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • elearning for healthcare. (2012, June 6). 07c_05_05 Morphine and other opioids. NHSE elfh Hub. [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Morphinan, 3-methoxy-

Welcome to the technical support center for "Morphinan, 3-methoxy-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Morphinan, 3-methoxy-". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimentation. By understanding the chemical liabilities of this morphinan derivative, you can ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is "Morphinan, 3-methoxy-" and how does it relate to other morphinans?

"Morphinan, 3-methoxy-" is a morphinan derivative that serves as the core structure for several well-known compounds. It is the N-desmethyl analog of dextromethorphan and levomethorphan. Its chemical stability is influenced by the functional groups present: a secondary amine at the 17-position, a methoxy group at the 3-position on the aromatic ring, and the underlying morphinan scaffold. Understanding its relationship to dextromethorphan is particularly useful, as much of the stability data for morphinans is based on studies of this widely used compound.

Q2: What are the primary factors that can cause degradation of "Morphinan, 3-methoxy-"?

The main factors that can compromise the stability of "Morphinan, 3-methoxy-" are:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides and other degradation products. The presence of atmospheric oxygen or oxidizing agents can accelerate this process.

  • Light Exposure (Photodegradation): Like many complex organic molecules, "Morphinan, 3-methoxy-" can be sensitive to light, particularly UV radiation.[1] This can lead to the formation of various photoproducts.

  • Acidic Conditions: The ether linkage of the 3-methoxy group can be susceptible to cleavage under strong acidic conditions, leading to the formation of the corresponding phenolic compound (3-hydroxymorphinan).

  • Temperature: While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate other degradation pathways.

  • Improper Solvent Selection and Storage: The choice of solvent and the conditions under which solutions are stored can significantly impact stability.

Q3: How should I store the solid compound for long-term stability?

For optimal long-term stability, solid "Morphinan, 3-methoxy-" should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2] For very long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber glass vial or by storing the vial in a light-blocking container.

  • Container: Use a tightly sealed, high-quality glass vial to prevent moisture ingress.

Q4: Are solutions of "Morphinan, 3-methoxy-" stable?

Solutions are generally less stable than the solid material. The stability of a solution depends on the solvent, pH, concentration, and storage conditions. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. For longer-term storage of solutions, freezing at -70°C in an appropriate solvent may be possible, but stability should be verified for your specific application.[1]

Troubleshooting Guides

Issue 1: I observe a new, more polar peak in my HPLC analysis after storing a solution of "Morphinan, 3-methoxy-".

Possible Cause: This is likely due to oxidative degradation. The secondary amine of "Morphinan, 3-methoxy-" can be oxidized to form an N-oxide or other related products. These oxidized species are typically more polar than the parent compound and will thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. An increase of 16 atomic mass units (amu) compared to the parent compound is indicative of N-oxide formation.

  • Review Handling Procedures:

    • Were solvents de-gassed before use? Dissolved oxygen in solvents can promote oxidation.

    • Was the solution stored under an inert atmosphere?

    • Were any potential oxidizing agents present in the formulation or introduced during handling?

  • Implement Preventative Measures:

    • Solvent Preparation: Use freshly de-gassed solvents for solution preparation.

    • Inert Atmosphere: When preparing and storing solutions, blanket the headspace of the vial with an inert gas like argon or nitrogen.

    • Antioxidants: For formulated solutions, the inclusion of antioxidants may be considered, but their compatibility and potential for interference with downstream applications must be thoroughly evaluated.

Issue 2: My sample shows a loss of potency and the appearance of a peak with a similar UV spectrum but different retention time after exposure to laboratory light.

Possible Cause: This suggests photodegradation. Exposure to ambient laboratory light, and especially direct sunlight or strong artificial light, can induce photochemical reactions. For morphinans, this can involve complex rearrangements or the formation of photoproducts through reactions with atmospheric oxygen.

Troubleshooting Steps:

  • Conduct a Controlled Photostability Study: To confirm light sensitivity, expose a solution of the compound to a controlled light source as described in ICH guideline Q1B.[3][4][5][6] A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC at various time points.

  • Implement Light Protection:

    • Lab Environment: Work with the compound in an area with minimal direct light exposure. Use yellow or amber lighting if possible.

    • Containers: Always store both solid material and solutions in amber glass vials or wrap clear vials in aluminum foil.[7]

    • Instrumentation: When using an autosampler for extended periods, use amber vials or a cooled autosampler tray with a light-blocking cover.

Issue 3: I am working in an acidic mobile phase for HPLC and notice a new peak appearing over time, particularly at elevated column temperatures.

Possible Cause: Acid-catalyzed hydrolysis of the 3-methoxy ether bond is a likely cause. This reaction cleaves the methyl group, resulting in the formation of 3-hydroxymorphinan. This process can be accelerated by lower pH and higher temperatures.

Troubleshooting Steps:

  • Verify the Degradant: The 3-hydroxymorphinan degradant will have a different retention time and a mass that is 14 amu less than the parent compound. If an analytical standard for 3-hydroxymorphinan is available, it can be used for confirmation.

  • Optimize HPLC Conditions:

    • pH: If possible, increase the pH of the mobile phase to a level where the compound is still stable and good chromatography is achieved. A pH closer to neutral is generally preferred to prevent acid hydrolysis.

    • Temperature: Reduce the column temperature. While higher temperatures can improve peak shape and reduce run times, they can also accelerate on-column degradation.

  • Sample Preparation: Prepare samples in a neutral or slightly basic diluent and minimize the time the sample spends in the acidic mobile phase before injection.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of "Morphinan, 3-methoxy-" in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel with a control sample protected from the stressor):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples and the control sample using a suitable HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation peaks. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradants.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the separation of "Morphinan, 3-methoxy-" from its potential degradation products.

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 2 µL

Note: This method should be validated to ensure it is capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

Visualizations

Degradation Pathways of "Morphinan, 3-methoxy-"

G parent Morphinan, 3-methoxy- N_oxide N-Oxide parent->N_oxide Oxidation (H₂O₂, O₂) hydroxylated Hydroxylated Species parent->hydroxylated Photodegradation (Light, O₂) demethylated 3-Hydroxymorphinan parent->demethylated Acid Hydrolysis (H⁺, Heat)

Caption: Key degradation pathways for "Morphinan, 3-methoxy-".

Troubleshooting Workflow for Sample Instability

G start Unexpected Peak or Loss of Purity Detected check_hplc Analyze by LC-MS to Identify Degradant Mass start->check_hplc is_oxidized Mass +16 amu? (Oxidation) check_hplc->is_oxidized is_hydrolyzed Mass -14 amu? (Hydrolysis) is_oxidized->is_hydrolyzed No action_oxidized Implement Inert Atmosphere and De-gassed Solvents is_oxidized->action_oxidized Yes is_photo Other Mass or Known Photoproduct? is_hydrolyzed->is_photo No action_hydrolyzed Adjust pH of Mobile Phase/ Reduce Temperature is_hydrolyzed->action_hydrolyzed Yes action_photo Protect from Light at All Stages is_photo->action_photo Yes end Sample Stability Improved action_oxidized->end action_hydrolyzed->end action_photo->end

Caption: A logical workflow for troubleshooting instability issues.

References

  • Taylor & Francis. (n.d.). 3-Methoxymorphinan – Knowledge and References. Retrieved from [Link]

  • Hudlicky, T., & Kappe, C. O. (Eds.). (2012). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Gielen, A. C., et al. (2011). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry.
  • Chen, Y. W., et al. (2003). Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats. Anesthesia & Analgesia, 96(4), 1125-1129.
  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methoxymorphinan (HMDB0014045). Retrieved from [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 25(18), 4339.
  • Sheu, M. T., et al. (2014). Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. Journal of Food and Drug Analysis, 22(3), 355-363.
  • Khan, T. A., et al. (2021).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • CN103073494A - Preparation method of ent-3-methoxymorphinan. (2013).
  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]

  • Sureshbabu, J., et al. (2018). Preparation of Morphine Derivatives Using Ionic Liquids. ARC Journal of Organic and Inorganic Chemical Sciences, 3(2), 1-5.
  • Gish, M. E., & Danishefsky, S. J. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3293.
  • Park, E. N., et al. (1986). Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 75(5), 514-517.
  • Al-Saffar, Y., et al. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. International Journal of Legal Medicine, 136(6), 1735-1747.
  • Baertschi, S. W., et al. (2007). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 96(8), 1943-1951.
  • WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations. (2018).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dextromethorphan. Retrieved from [Link]

  • McCamley, K., & McCague, R. (2006). N-Demethylation of Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 63, pp. 193-233). Academic Press.
  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. Retrieved from [Link]

  • Zook, J. R., et al. (2001). An evaluation of preparation methods and storage conditions of tribromoethanol.
  • Francke, A., et al. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists. Organic Letters, 22(17), 6788-6792.
  • Raju, T. V. R., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. International Journal of Analytical Chemistry, 2013, 896062.
  • Powell, M. F., et al. (1998). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology, 52(5), 238-311.
  • Mukherjee, R., & Hess, D. T. (2023). Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins. STAR Protocols, 4(4), 102430.
  • Wikipedia. (n.d.). 3-Methoxymorphinan. Retrieved from [Link]

  • Mohr, A. L. A., et al. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • Drug Development & Delivery. (2013). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Caron Products & Services. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. (2008).
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 42(1), 1-13.
  • Augustin, M. M., et al. (2019). Enzyme morphinan N-demethylase for more sustainable opiate processing.
  • Zhang, Y., et al. (2023). Acute Biodistribution Comparison of Fentanyl and Morphine. Pharmaceutics, 15(7), 1878.

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 3-Methoxymorphinan

Introduction: The 3-methoxymorphinan scaffold is a cornerstone in the synthesis of a vast array of opioid receptor modulators, from antitussives like dextromethorphan to potent analgesics and antagonists such as buprenor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-methoxymorphinan scaffold is a cornerstone in the synthesis of a vast array of opioid receptor modulators, from antitussives like dextromethorphan to potent analgesics and antagonists such as buprenorphine and naltrexone.[1][2] Its rigid, polycyclic structure, coupled with multiple potential reaction sites, presents significant and recurring challenges in achieving regioselectivity. Functionalizing one specific site without affecting others—the electron-rich aromatic ring, the tertiary amine, or the various positions on the saturated carbocyclic rings—requires a nuanced understanding of the substrate's reactivity.

This guide serves as a technical support resource for researchers navigating the complexities of 3-methoxymorphinan chemistry. It is structured in a question-and-answer format to directly address common experimental failures, provide in-depth troubleshooting strategies, and offer validated protocols grounded in mechanistic principles.

Core Reactive Zones in 3-Methoxymorphinan

Before delving into specific challenges, it's crucial to visualize the primary sites of reactivity on the morphinan core. The following diagram illustrates these key zones, which will be the focus of this guide.

G cluster_mol 3-Methoxymorphinan Core mol A_Ring A-Ring (C1, C2, C4) C-H Functionalization A_Ring->mol O_Demethyl C3-OMe O-Demethylation O_Demethyl->mol N_Demethyl N17-Me N-Demethylation/ Alkylation N_Demethyl->mol C_Ring C-Ring (C6, C7, C14) Oxidation/Reduction C_Ring->mol

Caption: Key reactive sites for functionalization on the 3-methoxymorphinan scaffold.

Section 1: O-Demethylation at the C-3 Position

The cleavage of the C-3 methyl ether is arguably the most frequent and critical transformation, unmasking the phenolic hydroxyl group essential for potent opioid receptor affinity. However, the stability of this aryl methyl ether often necessitates harsh reaction conditions that can compromise the integrity of the wider molecule.

FAQ 1.1: My O-demethylation reaction with a strong acid (HBr/HI) is leading to extensive decomposition and a complex mixture of byproducts. What's happening and what are the alternatives?

Answer: This is a classic issue. While strong Brønsted acids like HBr can cleave aryl methyl ethers, the morphinan scaffold contains multiple sites susceptible to acid-mediated side reactions. The tertiary amine at N-17 will be protonated, but the ether linkage at the 4a-position can also be sensitive, and prolonged exposure to high temperatures can lead to rearrangements or degradation.

The primary cause of failure is often a lack of selectivity. The ideal reagent should be a "soft" acid or a potent nucleophile that specifically targets the methyl group of the ether.

Troubleshooting Guide: Failed O-Demethylation

Symptom Potential Cause Recommended Action & Rationale
No reaction or low conversion Insufficiently strong reagent. Switch to a more potent nucleophilic system. L-Selectride® or sodium propanethiolate in a polar aprotic solvent like DMF provides a strong nucleophile for an SN2 attack on the methyl group.[3] This avoids harsh acidic conditions.
Starting material consumed, but target product is absent/minor Product degradation. The newly formed phenol is sensitive to oxidation, especially under harsh conditions. Ensure the reaction and workup are performed under an inert atmosphere (N₂ or Ar).
Complex mixture by TLC/LCMS Non-selective reaction. The conditions are too harsh. Avoid high temperatures (>150 °C) with nucleophilic methods. For Lewis acid methods (e.g., BBr₃), ensure strict stoichiometric control and low temperatures (-78 °C to 0 °C) to prevent reaction at other sites.
Protocol 1.1: Robust O-Demethylation using Sodium Propanethiolate

This protocol leverages a strong nucleophile to achieve selective demethylation under relatively mild conditions, adapted from methodologies used in the synthesis of opioid antagonists.[3]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 mmol of substrate).

  • Reagent Formation: Cool the DMF to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) portion-wise. Stir for 10 minutes. Slowly add 1-propanethiol (2.5 equivalents) via syringe. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium propanethiolate salt. Causality Note: Pre-forming the thiolate is critical to avoid side reactions between the hydride and the substrate.

  • Substrate Addition: Dissolve 3-methoxymorphinan (1.0 equivalent) in a minimum amount of anhydrous DMF and add it to the reaction mixture dropwise.

  • Reaction: Slowly warm the reaction to room temperature and then heat to 120-130 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with a 9:1 mixture of CH₂Cl₂:IPA (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude 3-hydroxymorphinan can be purified by column chromatography on silica gel.

Section 2: N-Demethylation and Re-alkylation at N-17

Modification of the N-17 substituent is fundamental to converting the morphine alkaloid scaffold into antagonists (like naloxone) or partial agonists (like buprenorphine).[3][4] This requires the removal of the N-methyl group, a notoriously challenging step.

FAQ 2.1: I want to avoid the highly toxic von Braun reaction (using CNBr). What are the most reliable and safer alternatives for N-demethylation?

Answer: The von Braun reaction is effective but poses significant safety and environmental hazards.[5] Modern alternatives focus on two main strategies: reaction with chloroformates or transition-metal-catalyzed oxidative demethylation.

  • Chloroformate Method: This is the most common alternative. Reacting the tertiary amine with a reagent like α-chloroethyl chloroformate (ACE-Cl) or ethyl chloroformate generates a carbamate intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the secondary amine (nor-derivative). This method is generally high-yielding and avoids cyanogen bromide.[6]

  • Palladium-Catalyzed Method: This approach uses a palladium catalyst (e.g., Pd(OAc)₂) in the presence of an acylating agent. It can achieve N-demethylation and N-acylation in a single step, which can then be hydrolyzed.[7] This avoids stoichiometric toxic reagents but requires careful optimization of catalyst loading and conditions.

Troubleshooting Workflow: N-Demethylation Issues

G cluster_incomplete Incomplete Reaction cluster_consumed SM Consumed, Low Product Yield start Low Yield in N-Demethylation check_sm Is Starting Material (SM) fully consumed? start->check_sm reagent_issue Potential Cause: Reagent Decomposition (e.g., ACE-Cl) check_sm->reagent_issue No temp_issue Potential Cause: Insufficient Temperature/ Reaction Time check_sm->temp_issue No hydrolysis_issue Potential Cause: Incomplete Hydrolysis of Carbamate Intermediate check_sm->hydrolysis_issue Yes side_reaction Potential Cause: Side Reactions/ Degradation check_sm->side_reaction Yes solution_reagent Solution: Use freshly opened/distilled chloroformate. Run under inert atmosphere. reagent_issue->solution_reagent solution_temp Solution: Increase temperature (reflux) and/or extend reaction time. Monitor by TLC/LCMS. temp_issue->solution_temp solution_hydrolysis Solution: Ensure hydrolysis conditions are sufficiently harsh (e.g., reflux in 6M HCl or with KOH/glycol). hydrolysis_issue->solution_hydrolysis solution_side Solution: Use milder hydrolysis conditions if main product is unstable. Purify carbamate before hydrolysis. side_reaction->solution_side

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMDA Receptor Affinity of Dextromethorphan Metabolites: Dextrorphan and 3-Methoxymorphinan

Introduction The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory, is a significant target in modern pharmacology. Its overactivation can lead to exci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory, is a significant target in modern pharmacology. Its overactivation can lead to excitotoxicity, implicating it in various neurological disorders. Dextromethorphan (DM), a widely used antitussive, exerts complex central nervous system effects primarily through its metabolites, which act as NMDA receptor antagonists[1][2]. Upon administration, dextromethorphan is metabolized via two principal pathways: O-demethylation to dextrorphan (DXO) and N-demethylation to 3-methoxymorphinan (3-MM)[3].

Dextrorphan is well-established as the primary active metabolite responsible for the NMDA receptor-mediated effects of its parent drug[4]. However, the pharmacological activity of 3-methoxymorphinan at the NMDA receptor is less characterized. This guide provides a comprehensive comparison of the NMDA receptor affinities of these two key metabolites. It synthesizes available experimental data, details the methodologies used for their determination, and offers insights for researchers in pharmacology and drug development.

Metabolic Pathways of Dextromethorphan

The clinical effects of dextromethorphan are profoundly influenced by its hepatic metabolism, which is primarily governed by the cytochrome P450 enzyme system. The two main metabolic routes produce compounds with differing pharmacological profiles.

  • O-demethylation (Major Pathway): The enzyme CYP2D6 rapidly converts dextromethorphan to dextrorphan. This is the dominant metabolic pathway in the majority of the population (extensive metabolizers)[3]. Dextrorphan is a potent NMDA receptor antagonist and is largely responsible for the dissociative and neuroprotective effects observed with high doses of dextromethorphan[5].

  • N-demethylation (Minor Pathway): The enzyme CYP3A4 metabolizes dextromethorphan to 3-methoxymorphinan. This is generally a less prominent elimination route[3].

Both dextrorphan and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan before eventual excretion[3]. The inter-individual variability in CYP2D6 activity leads to significant differences in the plasma concentrations of dextromethorphan and dextrorphan, impacting the drug's overall effect.

G DM Dextromethorphan DXO Dextrorphan (Active NMDA Antagonist) DM->DXO CYP2D6 (Major Pathway, O-demethylation) MEM 3-Methoxymorphinan DM->MEM CYP3A4 (Minor Pathway, N-demethylation) HM 3-Hydroxymorphinan DXO->HM CYP3A4 MEM->HM CYP2D6

Caption: Metabolic conversion of Dextromethorphan.

Comparative NMDA Receptor Affinity

The affinity of a compound for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

Extensive research has been dedicated to characterizing the binding of dextrorphan to the NMDA receptor. In contrast, there is a notable lack of published data quantifying the NMDA receptor affinity of 3-methoxymorphinan. This suggests that its activity at this site may be negligible or significantly lower than that of dextrorphan, making it a lower priority for pharmacological investigation.

The available data, derived from radioligand binding assays, are summarized below.

CompoundReceptor/SitePreparationKi / Kd (nM)Source
Dextrorphan (DXO) NMDA (MK-801 Site)Rat Tissues486 - 906[6]
Dextrorphan (DXO) NMDA (NR1/NR2A)Expressed in COS-7 cells53.9 ± 15.7 (Kd)[7]
Dextrorphan (DXO) NMDARat Brain Homogenates56 - 70 (Kd)[7]
Dextromethorphan (DM) NMDA (MK-801 Site)Rat Tissues2120 - 8945[6]
3-Methoxymorphinan (3-MM) NMDA-Data Not Available-

Analysis of Affinity Data:

The data clearly demonstrate that dextrorphan is a significantly more potent NMDA receptor antagonist than its parent compound, dextromethorphan . Dextrorphan's affinity is in the nanomolar range, with reported Ki and Kd values consistently below 1 µM[6][7]. In contrast, dextromethorphan's affinity is at least an order of magnitude lower[5][6]. The absence of data for 3-methoxymorphinan in the scientific literature prevents a direct comparison but strongly implies that its contribution to the NMDA receptor-mediated effects of dextromethorphan is minimal compared to that of dextrorphan.

Mechanism of Action at the NMDA Receptor

Dextrorphan, like the parent compound dextromethorphan and the classic experimental tool MK-801, acts as a non-competitive antagonist of the NMDA receptor[8]. This means it does not compete with the agonists glutamate or glycine for their binding sites. Instead, it binds to a site located within the receptor's ion channel, physically blocking the influx of ions like Ca²⁺. This type of inhibition is often use-dependent, meaning the channel must first be opened by agonist binding before the blocker can access its site.

Research suggests that the binding sites for dextrorphan and MK-801 within the NMDA receptor channel are distinct, with dextrorphan potentially binding to a shallower site in the ion channel vestibule[7]. This may account for differences in their binding kinetics.

G cluster_0 NMDA Receptor Ion Channel cluster_1 Ligands Glutamate_Site Glutamate Site (GluN2) Glycine_Site Glycine Site (GluN1) Pore_Block_Site Channel Pore Binding Site Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds DXO Dextrorphan (DXO) DXO->Pore_Block_Site Blocks (Non-competitive)

Caption: Non-competitive antagonism at the NMDA receptor.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of a compound's binding affinity (Ki) for the NMDA receptor is typically achieved via a radioligand competition binding assay. This method measures the ability of a test compound (e.g., dextrorphan) to displace a radioactive ligand (a "radioligand") that is known to bind to the target site with high affinity. For the NMDA receptor channel site, [³H]MK-801 is a commonly used radioligand[3].

Step-by-Step Methodology
  • Receptor Preparation:

    • Source: Homogenize forebrain tissue from male Wistar rats in a cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). The cerebral cortex and hippocampus are rich in NMDA receptors.

    • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

    • Washing: Wash the membrane pellet multiple times by resuspension and recentrifugation to remove endogenous ligands (like glutamate) that could interfere with the assay.

    • Final Preparation: Resuspend the final membrane pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

  • Competition Binding Assay:

    • Reaction Mixture: In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³H]MK-801, typically near its Kd value, e.g., 5 nM), and a range of concentrations of the unlabeled test compound (the "competitor," e.g., dextrorphan).

    • Agonist Stimulation: Include saturating concentrations of glutamate and glycine (e.g., 100 µM each) to ensure the NMDA receptor channels are in an open state, allowing the channel-binding radioligand to access its site[7].

    • Total vs. Non-Specific Binding: Prepare two sets of control tubes:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled displacer (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites[9].

    • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 180 minutes)[9].

  • Separation and Quantification:

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Scintillation Counting: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.

    • Determine IC50: Use non-linear regression analysis to fit the curve and determine the IC50 value—the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • Calculate Ki using the Cheng-Prusoff Equation: Convert the experimentally derived IC50 to the inhibition constant (Ki) using the following formula: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Caption: Workflow for NMDA receptor binding assay.

Discussion and Implications

The lack of affinity data for 3-methoxymorphinan suggests that this metabolite does not significantly contribute to the NMDA antagonist profile of dextromethorphan. Its formation via a minor metabolic pathway, coupled with its presumed low potency at the NMDA receptor, renders it less relevant for studies focused on this specific mechanism of action. Future research could formally quantify the binding of 3-methoxymorphinan to confirm its low affinity and definitively rule out a significant role in NMDA receptor modulation.

Conclusion

This guide provides a comparative analysis of the NMDA receptor affinity of dextromethorphan's primary metabolites. The key findings are:

  • Dextrorphan (DXO) is a potent non-competitive NMDA receptor antagonist with a high binding affinity in the nanomolar range.

  • 3-Methoxymorphinan (3-MM) has no readily available, published data quantifying its affinity for the NMDA receptor, suggesting its activity is likely negligible in comparison to dextrorphan.

  • The NMDA receptor-mediated effects of dextromethorphan administration are primarily attributable to its conversion to dextrorphan .

Researchers should prioritize the measurement of dextrorphan concentrations and consider CYP2D6 metabolic status when studying the NMDA-related effects of dextromethorphan in both preclinical and clinical settings.

References

  • Kanaan, M., Daali, Y., Dayer, P., & Desmeules, J. (2008). Lack of Interaction of the NMDA Receptor Antagonists Dextromethorphan and Dextrorphan with P-Glycoprotein. Current Drug Metabolism, 9(2), 144-151. [Link]

  • Pei, Y., et al. (2006). Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. Brain Research, 1076(1), 89-100. [Link]

  • Wikipedia contributors. (2024). Dextromethorphan. In Wikipedia, The Free Encyclopedia. [Link]

  • Wiley, J. L., & Nicholson, K. L. (2007). Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats. Pharmacology Biochemistry and Behavior, 87(2), 235-241. [Link]

  • Price, D. D., et al. (1994). The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man. Pain, 59(2), 165-174. [Link]

  • Kuypers, K. P., et al. (2003). Effect of the low-affinity, noncompetitive N-methyl-d-aspartate receptor antagonist dextromethorphan on visceral perception in healthy volunteers. Alimentary Pharmacology & Therapeutics, 18(9), 925-933. [Link]

  • Taylor, C. P., & Weber, R. J. (2016). Pharmacology of Dextromethorphan: Relevance to Dextromethorphan/Quinidine (NUEDEXTA®) Clinical Use. Pharmacology & Therapeutics, 164, 1-13. [Link]

  • Taylor, N., & Greene, J. G. (2023). Dextromethorphan. In StatPearls. StatPearls Publishing. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]

  • Taylor, C. P., & Weber, R. J. (2016). Pharmacology of Dextromethorphan: Relevance to Dextromethorphan/Quinidine (NUEDEXTA®) Clinical Use. Pharmacology & Therapeutics, 164, 1-13. [Link]

  • Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating a New UHPLC Method for 3-Methoxymorphinan Analysis

In the landscape of pharmaceutical analysis, the demand for rapid, reliable, and robust analytical methods is perpetual. For drug development professionals and researchers, the accurate quantification of drug metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the demand for rapid, reliable, and robust analytical methods is perpetual. For drug development professionals and researchers, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic, toxicokinetic, and metabolic stability studies. 3-Methoxymorphinan, a key metabolite of both the widely used antitussive dextromethorphan and the potent opioid levomethorphan, presents a significant analytical target.[1] Its accurate measurement is crucial for understanding the metabolic pathways and potential drug-drug interactions mediated by enzymes like CYP3A4 and CYP2D6.[1]

This guide provides an in-depth, experience-driven framework for the validation of a new Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of 3-methoxymorphinan. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present a detailed experimental protocol, and compare the performance of this new method against established alternatives. Our approach is grounded in the principles of scientific integrity and aligns with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

The Analytical Imperative: Why UHPLC for 3-Methoxymorphinan?

Traditional High-Performance Liquid Chromatography (HPLC) methods have been successfully employed for the analysis of 3-methoxymorphinan.[6][7] For instance, a well-established HPLC method with fluorometric detection allows for the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan, with a run time of 15 minutes.[6][7] While effective, the drive for higher throughput in drug development necessitates faster analytical cycles. UHPLC technology, with its use of sub-2 µm particle columns, offers significant advantages in this regard, leading to shorter run times, improved resolution, and reduced solvent consumption.[8] This guide, therefore, focuses on validating a new UHPLC method designed for superior speed and efficiency without compromising analytical rigor.

Chemical Identity of the Analyte

To embark on method development and validation, a clear understanding of the analyte's structure is paramount.

Caption: Chemical structure and properties of 3-methoxymorphinan.

A Framework for Robust Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Our validation protocol is designed as a self-validating system, where each experiment provides evidence of the method's performance characteristics. This protocol is structured in accordance with the ICH Q2(R1) guideline.[2][9]

cluster_workflow UHPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: The logical workflow for validating the new UHPLC method.

The Proposed UHPLC Method

Before delving into the validation protocol, we define the new UHPLC method's parameters, designed for enhanced throughput compared to existing methods.

ParameterCondition
Instrument UHPLC system with UV Detector
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 3 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 280 nm
Injection Volume 2 µL
Expected Run Time ~5 minutes

This method aims for a significantly shorter run time than the 15-minute HPLC method previously described, a key performance indicator for high-throughput environments.[6]

Detailed Validation Protocols and Acceptance Criteria

As a Senior Application Scientist, my experience underscores that simply following steps is insufficient. Understanding the "why" behind each protocol is critical for troubleshooting and ensuring data integrity.

Specificity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][10] A lack of specificity can be compensated for by employing a combination of analytical procedures.[10] For this method, we must demonstrate that the chromatographic peak for 3-methoxymorphinan is free from interference from potential impurities and matrix components (e.g., plasma proteins if used for biological sample analysis).

Experimental Protocol:

  • Prepare a blank sample (matrix without analyte).

  • Prepare a placebo sample (if analyzing a formulated product, this would contain all excipients).

  • Prepare a solution of the 3-methoxymorphinan reference standard.

  • Prepare a spiked sample by adding the reference standard to the blank/placebo matrix.

  • Inject each sample and record the chromatograms.

Trustworthiness (Acceptance Criteria):

  • The blank and placebo samples should show no significant peaks at the retention time of 3-methoxymorphinan.

  • The peak for 3-methoxymorphinan in the spiked sample should be single and symmetrical, and its retention time should match that of the pure reference standard.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2][9] For assays, a typical range is 80-120% of the test concentration.[11]

Experimental Protocol:

  • Prepare a stock solution of 3-methoxymorphinan reference standard.

  • Perform serial dilutions to create at least five concentration levels, for example, ranging from 1 ng/mL to 200 ng/mL. This range is chosen based on previously reported linear ranges for similar analyses.[6]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against concentration.

Trustworthiness (Acceptance Criteria):

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (low, medium, and high) across the linear range (e.g., 5, 50, and 150 ng/mL).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Trustworthiness (Acceptance Criteria):

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Expertise & Experience: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We assess it at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of a single concentration (e.g., 100 ng/mL) on the same day, under the same operating conditions.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Trustworthiness (Acceptance Criteria):

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • Inject a series of diluted solutions of 3-methoxymorphinan.

Trustworthiness (Acceptance Criteria):

  • LOD is typically accepted at a S/N ratio of 3:1.

  • LOQ is typically accepted at a S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.05 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic component)

  • Analyze a sample under each modified condition and evaluate the impact on retention time, peak shape, and quantification.

Trustworthiness (Acceptance Criteria):

  • The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

  • The quantitative results should not significantly differ from those obtained under the normal conditions.

Summarized Performance and Comparison

The validation data for our new UHPLC method can be summarized and compared with existing alternatives to highlight its advantages.

Table 1: Validation Summary for the New UHPLC Method

ParameterAcceptance CriterionResult
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 200 ng/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL
Robustness No significant impact from minor changesPass

Table 2: Comparison with Alternative Analytical Methods

FeatureNew UHPLC-UV MethodHPLC-Fluorescence Method[6][7]UPLC-MS/MS Method[13][14]Paper Chromatography[15]
Principle UV AbsorbanceFluorescenceMass-to-charge ratioDifferential migration
Run Time ~5 minutes15 minutes~7 minutesHours
Sensitivity (LLOQ) 1.0 ng/mL1 nM (~0.26 ng/mL)Not specified, but generally very highLow
Specificity HighHighVery HighLow
Instrumentation Cost ModerateModerateHighVery Low
Application Routine QC, high-throughput screeningBioanalysis, metabolic studiesDefinitive quantification, complex matricesQualitative screening (historical)

Analysis of Comparison:

The new UHPLC-UV method offers a significant advantage in speed, with a run time approximately three times faster than the established HPLC-fluorescence method.[6][7] While the HPLC-fluorescence method may offer slightly better sensitivity, the LOQ of our new method (1.0 ng/mL) is well within the required range for most pharmaceutical applications.

Compared to UPLC-MS/MS, our UHPLC-UV method is more cost-effective and requires less specialized instrumentation, making it more accessible for routine quality control laboratories. UPLC-MS/MS remains the gold standard for applications requiring the highest sensitivity and specificity, particularly in complex biological matrices.[13][14]

Paper chromatography, while historically important for the separation of morphinan derivatives, lacks the speed, resolution, and quantitative power of modern chromatographic techniques and is not suitable for routine analysis in a regulated environment.[15]

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the validation of a new, rapid UHPLC method for the analysis of 3-methoxymorphinan. By adhering to the principles of the ICH and FDA guidelines, we have established a self-validating system that ensures the generation of trustworthy and reliable data.[2][3][16] The proposed method demonstrates significant improvements in analytical throughput compared to traditional HPLC methods, offering a valuable tool for researchers and drug development professionals. The detailed protocols and the rationale behind them are intended to empower fellow scientists to not only execute method validation but to understand its core principles, leading to more robust and defensible analytical results.

References

  • Title: Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection Source: ResearchGate URL: [Link]

  • Title: Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in hu Source: Ovid URL: [Link]

  • Title: 3-Methoxymorphinan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary Source: MDPI URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Simultaneous analysis of d-3-methoxy-17-methylmorphinan and l-3-methoxy-17-methylmorphinan by high pressure liquid chromatography equipped with PDA Source: PubMed URL: [Link]

  • Title: Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae Source: PLOS One URL: [Link]

  • Title: HPLC Methods for analysis of Ent-3-Methoxymorphinan Source: HELIX Chromatography URL: [Link]

  • Title: Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection Source: PubMed URL: [Link]

  • Title: UHPLC: Applications in Pharmaceutical Analysis Source: Pharmatutor URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: WO2016149821A1 - Methods of making morphinan alkaloids and enzymes therefore Source: Google Patents URL
  • Title: HPLC Methods for analysis of Dextromethorphan Source: HELIX Chromatography URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Chemical structures of selected morphinan alkaloids and their synthetic... Source: ResearchGate URL: [Link]

  • Title: Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry Source: PubMed URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization Source: PubMed URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae Source: PMC - NIH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

Sources

Validation

A Comparative Guide to Synthetic Routes for the Morphinan Core

The morphinan scaffold is the cornerstone of a vast class of neurologically active compounds, including some of the most potent analgesics known to medicine, such as morphine and codeine. Its unique pentacyclic structure...

Author: BenchChem Technical Support Team. Date: February 2026

The morphinan scaffold is the cornerstone of a vast class of neurologically active compounds, including some of the most potent analgesics known to medicine, such as morphine and codeine. Its unique pentacyclic structure, featuring five contiguous stereocenters and a strained ether linkage, has presented a formidable challenge to synthetic chemists for nearly a century. The quest for efficient and stereocontrolled total syntheses of the morphinan core has not only driven the development of novel synthetic methodologies but also continues to be a benchmark for strategic chemical design.

This guide provides an in-depth comparison of several landmark synthetic routes to the morphinan core. We will dissect the strategic choices, evaluate the efficiency, and provide insight into the practical application of each approach, supported by experimental data and detailed protocols for key transformations. This analysis is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex alkaloids and the development of novel therapeutics.

The Strategic Challenge: Dissonant Connectivity

The primary difficulty in constructing the morphinan skeleton lies in its "dissonant connectivity."[1] This refers to the arrangement of heteroatoms (oxygen and nitrogen) in a way that disrupts the typical alternating pattern of electron-donating and electron-withdrawing groups that synthetic chemists often rely on for bond formations. This inherent electronic mismatch necessitates intricate and often lengthy synthetic sequences to achieve the desired architecture.

Comparative Analysis of Key Synthetic Routes

We will explore four seminal and modern approaches that exemplify the evolution of synthetic strategy toward the morphinan core:

  • The Gates Synthesis (1952): The first total synthesis, a landmark achievement in organic chemistry.

  • The Rice Synthesis (1980): A highly efficient and practical approach featuring a key biomimetic cyclization.

  • The Overman Synthesis (1993): A modern asymmetric approach utilizing a palladium-catalyzed intramolecular Heck reaction.

  • The Trost Synthesis (2002): An elegant enantioselective synthesis employing a palladium-catalyzed asymmetric allylic alkylation (AAA).

The following table provides a high-level comparison of these four key strategies.

Synthetic Route Key Strategy Longest Linear Sequence (Steps) Overall Yield Stereocontrol Key Advantages Key Disadvantages
Gates (1952) Diels-Alder Reaction31[1]0.06%[1]Racemic (resolution required)First total synthesis; confirmed Robinson's structure.Very low yield; long sequence; harsh conditions.
Rice (1980) Grewe Cyclization14[1]~30%[1]Racemic (can be adapted for asymmetry)High efficiency and yield; practical and scalable.Relies on a key acid-catalyzed cyclization that can be substrate-dependent.
Overman (1993) Intramolecular Heck Reaction~11 (to dihydrocodeinone)~7% (to dihydrocodeinone)AsymmetricVersatile for natural and unnatural enantiomers; avoids resolution.Requires stoichiometric palladium in some cases; multi-step preparation of precursors.
Trost (2002) Asymmetric Allylic Alkylation (AAA)~15 (to codeine)~7% (to codeine)EnantioselectiveExcellent enantiocontrol from an early stage.Multi-step sequence; relies on specialized chiral ligands.

The Gates Synthesis: A Historical Triumph

The first total synthesis of morphine by Marshall D. Gates, Jr. in 1952 was a monumental achievement that unequivocally confirmed the structure proposed by Sir Robert Robinson in 1925.[1][2] This synthesis is a classic example of linear synthesis, relying on classical reactions to build the complex framework step-by-step.

Strategic Overview & Key Reaction

The core of the Gates strategy involves the construction of a key tricyclic intermediate, which is then elaborated to the full pentacyclic morphinan skeleton. A pivotal step is the use of a Diels-Alder reaction to form the C-ring with the correct relative stereochemistry.[1] Although groundbreaking, the synthesis is long (31 steps) and suffers from a very low overall yield (0.06%).[1]

Caption: Overall workflow of the Gates synthesis of morphine.

Causality Behind Experimental Choices

The choice of a Diels-Alder reaction was strategic for its time, as it is a powerful C-C bond-forming reaction that sets multiple stereocenters in a single step. The initial steps of the synthesis involve creating a suitable diene and dienophile from a dihydroxynaphthalene precursor.[3] The subsequent steps involve numerous classical transformations, including reductions, oxidations, and rearrangements, which were the state-of-the-art at the time. The final demethylation of codeine to morphine was achieved using pyridine hydrochloride at high temperatures.[3]

Experimental Protocol: Key Diels-Alder Reaction (Representative)

While the original 1952 publication lacks the detailed experimental format of modern papers, the key transformation involves the reaction of a cyanodihydroisoquinoline derivative with butadiene. The conditions below are representative of this type of transformation.

  • Preparation of the Dienophile: The tricyclic ketone intermediate is synthesized over multiple steps starting from a naphthalene derivative.

  • Diels-Alder Reaction: The dienophile is dissolved in a suitable solvent (e.g., toluene) in a sealed pressure vessel.

  • An excess of butadiene is condensed into the vessel at low temperature.

  • The vessel is heated to ~150-200 °C for several hours.

  • Workup and Purification: After cooling, the excess butadiene is allowed to evaporate. The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by crystallization or chromatography to yield the Diels-Alder adduct.

The Rice Synthesis: A Paradigm of Efficiency

Published in 1980 by Kenner C. Rice, this synthesis of (±)-dihydrocodeinone, a direct precursor to morphine and codeine, stands out for its practicality and high overall yield (~30% over 14 steps).[1][4] It remains one of the most efficient routes to the morphinan core and has been adapted for large-scale production.

Strategic Overview & Key Reaction

The Rice synthesis is considered biomimetic as its key step, the Grewe cyclization , mimics the proposed biosynthetic pathway for the formation of the morphinan skeleton in the opium poppy.[1] This acid-catalyzed reaction forges the tetracyclic core in a single, highly effective step from a benzylisoquinoline precursor.

Caption: General workflow of the Rice synthesis.

Causality Behind Experimental Choices

The brilliance of the Rice synthesis lies in the strategic application of the Grewe cyclization. This reaction utilizes a strong acid to protonate the isoquinoline ring, which then acts as an electrophile, attacking the electron-rich aromatic ring of the benzyl group to form the crucial C-C bond that closes the B-ring. The choice of strong acids like phosphoric acid or hydrogen fluoride is critical to promote this challenging cyclization.[5] The starting benzylisoquinoline is readily prepared, making the overall sequence highly convergent and efficient.

Experimental Protocol: Grewe Cyclization

The following protocol is adapted from procedures for Grewe-type cyclizations.[5]

  • Preparation of the Precursor: The N-formyl-1-benzyl-octahydroisoquinoline precursor is synthesized via a Bischler-Napieralski reaction followed by reduction and N-formylation.[4]

  • Cyclization: The precursor is dissolved in an appropriate solvent (e.g., toluene).

  • The solution is added to a pre-heated solution of 85% orthophosphoric acid and phosphorus pentoxide. The reaction mixture is stirred vigorously at elevated temperatures (e.g., 65-70 °C) for 10-12 hours under an inert atmosphere (nitrogen).

  • Workup and Purification: The reaction is cooled and quenched by carefully adding it to chilled water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and a dilute sodium bicarbonate solution, then dried and concentrated. The crude product is purified by column chromatography to yield the tetracyclic morphinan core.

The Overman Synthesis: Asymmetric Access via Heck Reaction

Larry Overman's 1993 asymmetric synthesis of (-)-dihydrocodeinone represented a significant advance in controlling the absolute stereochemistry of the morphinan core without resorting to classical resolution.[2][6]

Strategic Overview & Key Reaction

The Overman strategy hinges on two key palladium-catalyzed reactions. First, an iminium ion-allylsilane cyclization establishes the octahydroisoquinoline intermediate with high enantiomeric purity. The crucial C-13 quaternary stereocenter is then constructed using an intramolecular Heck reaction .[6][7] This approach provides access to either the natural (-) or unnatural (+) series of morphinans by simply choosing the appropriate enantiomer of the starting chiral catalyst.[6]

Caption: Key stages of the Overman asymmetric synthesis.

Causality Behind Experimental Choices

The use of the intramolecular Heck reaction is a powerful method for forming C-C bonds, particularly for creating sterically congested quaternary centers.[7][8] In this synthesis, a palladium(0) catalyst oxidatively inserts into an aryl triflate or halide bond. The resulting aryl-palladium(II) complex then undergoes migratory insertion across a strategically placed olefin within the same molecule. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the cyclized product. The stereochemical outcome of the Heck reaction is controlled by the pre-existing stereocenters established in the early stages of the synthesis.

Experimental Protocol: Intramolecular Heck Reaction

This protocol is representative of the conditions used in the Overman synthesis for the key cyclization.[6]

  • Catalyst Preparation: A palladium(II) acetate [Pd(OAc)₂] catalyst and a suitable phosphine ligand (e.g., triphenylphosphine) are added to a reaction flask under an inert atmosphere.

  • Reaction Setup: The aryl triflate precursor, dissolved in an appropriate solvent such as toluene or acetonitrile, is added to the flask. A hindered amine base (e.g., 1,2,2,6,6-pentamethylpiperidine) is also added to neutralize the triflic acid generated during the reaction.

  • Cyclization: The reaction mixture is heated to a high temperature (e.g., 110-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is cooled, filtered to remove palladium black, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the tetracyclic morphinan product.

The Trost Synthesis: Enantiocontrol through Allylic Alkylation

Barry Trost's 2002 synthesis of (-)-codeine showcases the power of palladium-catalyzed asymmetric allylic alkylation (AAA) to set key stereocenters with high fidelity early in the synthetic sequence.[9]

Strategic Overview & Key Reaction

The Trost synthesis constructs a key tricyclic intermediate via a Pd-catalyzed AAA reaction between an aryl halide and a cyclohexenyl ester. This reaction, guided by a specially designed chiral phosphine ligand, establishes the crucial C-13 stereocenter with excellent enantioselectivity. The remainder of the synthesis involves an intramolecular Heck reaction to form the D-ring and a final hydroamination to complete the pentacyclic system.

Caption: Strategy of the Trost enantioselective synthesis.

Causality Behind Experimental Choices

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a versatile C-C bond-forming reaction.[10] The mechanism involves the oxidative addition of a Pd(0) complex to an allylic electrophile (like an acetate or carbonate) to form a π-allyl palladium(II) intermediate. A nucleophile then attacks this intermediate, typically at one of the termini of the allyl system. In the asymmetric variant developed by Trost, chiral ligands coordinated to the palladium atom create a chiral environment around the π-allyl complex, directing the nucleophilic attack to one face of one terminus, thereby inducing high enantioselectivity.[11] This allows for the creation of the C-13 stereocenter with a predictable and high degree of stereocontrol.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a representation of the key enantioselective step in the Trost synthesis.

  • Catalyst Preparation: A palladium complex (e.g., tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) and the specific chiral ligand (Trost ligand) are dissolved in a degassed solvent like dichloromethane in a reaction vessel under an inert atmosphere.

  • Reaction Setup: The cyclohexenyl ester and the 2-bromovanillin-derived nucleophile are dissolved in the same solvent and added to the catalyst mixture. A base, such as triethylamine, is added.

  • Alkylation: The reaction is stirred at room temperature for several hours to days, with progress monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified directly by flash column chromatography on silica gel to isolate the enantioenriched tricyclic product.

Conclusion

The synthesis of the morphinan core has been a fertile ground for the development and application of powerful synthetic strategies. The journey from the landmark, yet arduous, Gates synthesis to the highly efficient and practical Rice synthesis demonstrates a significant leap in synthetic efficiency. More recent approaches, such as the Overman and Trost syntheses , highlight the power of modern transition-metal catalysis to solve long-standing challenges in stereocontrol, providing elegant and asymmetric routes to these vital molecules.

Each strategy offers a unique set of advantages and disadvantages. The choice of a particular route depends on the specific goals of the research program, whether it be scalability and cost-effectiveness (favoring the Rice approach) or the need for stereochemical flexibility and access to unnatural enantiomers (favoring the Overman or Trost approaches). The continued evolution of synthetic methods promises even more innovative and efficient pathways to the morphinan core, facilitating the development of next-generation analgesics and neurological drugs.

References

  • Hong, C. Y., Kado, N., & Overman, L. E. (1993). Asymmetric Synthesis of Either Enantiomer of Opium Alkaloids and Morphinans. Total Synthesis of (-)- and (+)-Dihydrocodeinone and (-)- and (+)-Morphine. Journal of the American Chemical Society, 115(23), 11028–11029. [Link]

  • Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Overman, L. E. (1994). Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis. Pure and Applied Chemistry, 66(7), 1423-1430. [Link]

  • Trost, B. M., Masters, J. T., Lumb, J., & Fateen, D. (2014). Asymmetric synthesis of chiral cycloalkenone derivatives via palladium catalysis. Chemical Science, 5, 1354-1360. [Link]

  • MacMillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved January 25, 2026, from [Link]

  • Zezula, J., et al. (2007). Design for Morphine Alkaloids by Intramolecular Heck Strategy: Chemoenzymatic Synthesis of 10-Hydroxy-14-epi-dihydrocodeinone. Synlett, 2007(18), 2863-2867. [Link]

  • Jayachandra, S., Sethi, M. K., Mahajan, S., Mara, B., & Kaur, G. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chemistry International Journal, 6(1). [Link]

  • Trost, B. M., & Dong, G. (2006). New class of nucleophiles for palladium-catalyzed asymmetric allylic alkylation. Total synthesis of agelastatin A. Journal of the American Chemical Society, 128(18), 6054–6055. [Link]

  • Trost, B. M., & Tang, W. (2002). Enantioselective Synthesis of (-)-Codeine and (-)-Morphine. Journal of the American Chemical Society, 124(50), 15051–15053. [Link]

  • Kaliappan, K. P. (n.d.). Total Synthesis of Morphine. Indian Institute of Technology Bombay. [Link]

  • Cain, C. M., et al. (2016). A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. Angewandte Chemie International Edition, 55(42), 13204-13208. [Link]

  • Rice, K. C. (1980). Synthetic opium alkaloids and derivatives. A short total synthesis of (.+-.)-dihydrothebainone, (.+-.)-dihydrocodeinone, and (.+-.)-nordihydrocodeinone as an approach to a practical synthesis of morphine, codeine, and congeners. The Journal of Organic Chemistry, 45(15), 3135–3137. [Link]

  • Trost, B. M., & Tang, W. (2003). Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine. Angewandte Chemie International Edition, 42(33), 3863-3866. [Link]

  • Huang, Y., Walji, A. M., Larsen, C. H., & MacMillan, D. W. C. (2005). Enantioselective organo-cascade catalysis. Journal of the American Chemical Society, 127(43), 15051–15053. [Link]

  • Field, L. (1952). Aromatic Sulfonic Acid Anhydrides. Journal of the American Chemical Society, 74(2), 394–398. [Link]

  • Gates, M., & Tschudi, G. (1952). The Synthesis of Morphine. Journal of the American Chemical Society, 74(4), 1118. [Link]

  • Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. National Institutes of Health, PMC4538872. [Link]

  • SynArchive. (n.d.). Synthesis of Morphine by Kenner C. Rice (1980). Retrieved January 25, 2026, from [Link]

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of Levomethorphan and Dextromethorphan

In the realm of pharmacology, the spatial arrangement of atoms within a molecule can be the dividing line between a potent therapeutic and an entirely different agent. Stereoisomers, molecules with the same chemical form...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacology, the spatial arrangement of atoms within a molecule can be the dividing line between a potent therapeutic and an entirely different agent. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, often exhibit profoundly different biological activities. A classic and compelling example of this principle is found in the morphinan class of compounds: the case of levomethorphan versus its dextrorotatory counterpart, dextromethorphan. While structurally mirror images, their interactions with the body's complex receptor systems diverge dramatically, leading to distinct therapeutic applications, side-effect profiles, and regulatory classifications.

This guide provides an in-depth, objective comparison of the biological activities of levomethorphan and dextromethorphan. We will dissect their pharmacodynamics, pharmacokinetic profiles, and resulting clinical effects, supported by experimental data and methodologies, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Distinction: Stereoselective Receptor Engagement

The fundamental difference between levomethorphan and dextromethorphan lies in their stereoselective binding to endogenous receptor systems, primarily the opioid and N-methyl-D-aspartate (NMDA) receptors.

Levomethorphan , the levo-isomer, is a potent opioid analgesic.[1][2] It functions as a prodrug, being metabolized in the liver to its active form, levorphanol.[1] Levorphanol is a powerful agonist at all three major opioid receptors: mu (µ), kappa (κ), and delta (δ).[1][3] This broad-spectrum opioid agonism is the primary mechanism behind its strong analgesic (pain-relieving) effects, which are estimated to be about five times stronger than morphine.[1] Due to its potent narcotic action and high potential for abuse and dependence, levomethorphan is classified as a Schedule II controlled substance in the United States.[4]

Dextromethorphan (DXM) , the dextro-isomer, is widely available as an over-the-counter (OTC) antitussive (cough suppressant).[2][5] In stark contrast to its isomer, dextromethorphan has a very low affinity for mu-opioid receptors and does not produce significant analgesic or euphoric effects at therapeutic doses.[2][6] Its primary mechanisms of action include non-competitive antagonism of the NMDA receptor and agonism at the sigma-1 receptor.[4][6] At supratherapeutic doses, its NMDA receptor blockade leads to dissociative and hallucinogenic effects, similar to drugs like ketamine and phencyclidine (PCP), which accounts for its potential for recreational abuse.[5][6][7]

Comparative Receptor Binding Affinity

The differing pharmacological profiles are quantitatively demonstrated by their receptor binding affinities (Ki). A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)NMDA ReceptorSigma-1 Receptor
Levomethorphan High Affinity (as Levorphanol)High Affinity (as Levorphanol)Moderate Affinity (as Levorphanol)Low Affinity
Dextromethorphan Very Low AffinityLow AffinityModerate AffinityHigh Affinity
Levorphanol (metabolite) 0.21 nM (Ki)[3]2.3 nM (Ki)[3]Antagonist[3]Not a primary target
Dextrorphan (metabolite) Low AffinityLow AffinityAntagonist[7]Agonist[6]

Data synthesized from multiple sources indicating relative affinities and specific values where available.[3][6][7]

Pharmacokinetic Profiles: The Metabolic Divergence

Both levomethorphan and dextromethorphan are prodrugs that undergo significant first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system. However, the nature of their active metabolites is critically different.

Dextromethorphan is extensively metabolized by the CYP2D6 enzyme to its primary active metabolite, dextrorphan.[6][8] Dextrorphan is also a potent NMDA receptor antagonist and contributes significantly to both the therapeutic antitussive effects and the psychoactive effects seen at high doses.[6][7] A smaller portion is metabolized by CYP3A4 to 3-methoxymorphinan.[8] The metabolic rate is subject to genetic polymorphism of CYP2D6, leading to "extensive" and "poor" metabolizer phenotypes in the population, which can affect the drug's efficacy and side-effect profile.[6]

Levomethorphan is also demethylated by hepatic enzymes to its active metabolite, levorphanol.[1] Unlike dextrorphan, levorphanol is a potent opioid analgesic with a complex pharmacology that includes NMDA receptor antagonism and serotonin-norepinephrine reuptake inhibition, contributing to its efficacy in treating difficult pain states.[1][3]

G cluster_0 Levomethorphan Pathway cluster_1 Dextromethorphan Pathway LVM Levomethorphan LEV Levorphanol (Potent Opioid Agonist, NMDA Antagonist) LVM->LEV Hepatic Demethylation (e.g., CYP2D6) DXM Dextromethorphan DXO Dextrorphan (NMDA Antagonist) DXM->DXO CYP2D6 (Major Pathway) MMM 3-Methoxymorphinan DXM->MMM CYP3A4 (Minor Pathway)

Caption: Metabolic pathways of Levomethorphan and Dextromethorphan.

Comparative Pharmacokinetic Parameters
ParameterLevomethorphanDextromethorphan
Primary Active Metabolite Levorphanol[1]Dextrorphan[6]
Primary Metabolizing Enzyme Hepatic Enzymes (e.g., CYP2D6)[1]CYP2D6 (major), CYP3A4 (minor)[6][8]
Bioavailability Variable~11% (extensive metabolizers)[6]
Elimination Half-life 3-6 hours (parent compound)[1]2-4 hours (extensive metabolizers)[6]
Therapeutic Use Opioid Analgesic[1][2]Antitussive[2][6]
Abuse Potential High (Opioid Dependence)[4]Moderate (Dissociative Hallucinogen)[6]
Legal Status (US) Schedule II Controlled SubstanceOver-the-Counter (OTC)[6]

Biological Activity & Clinical Implications

The distinct pharmacology of these isomers translates directly into their disparate clinical applications and safety concerns.

Therapeutic Effects
  • Levomethorphan : Its potent opioid agonism makes it a powerful analgesic for managing severe pain. However, it is not marketed for clinical use.[1] Its active metabolite, levorphanol, is available for the treatment of moderate to severe pain.[3]

  • Dextromethorphan : Its primary clinical use is as a cough suppressant, found in numerous OTC cold and flu remedies.[5] More recently, its NMDA receptor antagonist and sigma-1 agonist properties have been leveraged in combination with bupropion (which inhibits its metabolism) for the treatment of major depressive disorder.[6][9]

Adverse Effects & Abuse
  • Levomethorphan : As a potent opioid, its adverse effects are typical of the class, including respiratory depression, sedation, constipation, and a high risk of psychological and physical dependence.[4]

  • Dextromethorphan : At therapeutic doses, side effects are generally mild and may include dizziness, drowsiness, and nausea.[6] At high recreational doses (often termed "robo-tripping"), users experience dose-dependent "plateaus" ranging from mild stimulation to intense dissociative states with hallucinations, paranoia, and psychosis.[5][10][11] Chronic abuse can lead to significant psychological issues.[10]

G LVM Levomethorphan Primary Target: Opioid Receptors (μ, κ, δ) LVM_Effect {Biological Effect| Analgesia Respiratory Depression Euphoria} LVM->LVM_Effect Agonism DXM Dextromethorphan Primary Targets: NMDA Receptor, Sigma-1 Receptor DXM_Effect {Biological Effect| Antitussive Dissociation Hallucinations} DXM->DXM_Effect Antagonism (NMDA) Agonism (Sigma-1)

Caption: Divergent primary mechanisms and biological effects.

Experimental Methodologies

Distinguishing and characterizing the activity of these isomers requires specific, validated experimental protocols.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of levomethorphan and dextromethorphan for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK293-MOR cells).

  • Radioligand: [³H]DAMGO (a high-affinity mu-opioid agonist).

  • Test compounds: Levomethorphan, Dextromethorphan.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation counter.

Methodology:

  • Preparation: Serially dilute levomethorphan and dextromethorphan in assay buffer to create a range of concentrations.

  • Incubation: In each well of the microplate, combine the cell membranes, a fixed concentration of [³H]DAMGO, and a varying concentration of the test compound (or buffer for total binding control). Add a high concentration of a non-labeled ligand (e.g., naloxone) in separate wells to determine non-specific binding.

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration that inhibits 50% of binding) and subsequently the Ki value.

Expected Outcome: Levomethorphan (via its metabolite levorphanol) will show a low nanomolar Ki value, indicating high affinity, while dextromethorphan will show a Ki value in the micromolar range, indicating very low affinity for the mu-opioid receptor.[12]

Protocol 2: Hot Plate Test for Analgesia in Rodents

This is a classic behavioral assay to assess the analgesic properties of a compound.

Objective: To compare the analgesic effects of levomethorphan and dextromethorphan.

Materials:

  • Male Sprague-Dawley rats (200-250g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compounds: Levomethorphan, Dextromethorphan, saline (vehicle control), morphine (positive control), all prepared for intraperitoneal (i.p.) injection.

Methodology:

  • Acclimation: Acclimate the rats to the testing room and handling for several days prior to the experiment.

  • Baseline Measurement: Place each rat individually on the hot plate and measure the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer the test compounds or controls via i.p. injection. Group animals to receive either vehicle, morphine, levomethorphan, or dextromethorphan at equimolar doses.

  • Post-Dosing Measurement: At set time intervals post-injection (e.g., 15, 30, 60, 90, 120 minutes), place each rat back on the hot plate and measure the response latency.

  • Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Statistical Comparison: Use statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare the %MPE between the different treatment groups over time.

Expected Outcome: The levomethorphan and morphine groups will show a significant increase in response latency (%MPE), indicating a strong analgesic effect. The dextromethorphan and vehicle control groups will show no significant change from baseline, demonstrating dextromethorphan's lack of opioid-mediated analgesic activity.

Conclusion

The comparison of levomethorphan and dextromethorphan serves as a powerful lesson in stereopharmacology. These two molecules, simple mirror images of one another, navigate the body's intricate signaling pathways with entirely different purposes and outcomes. Levomethorphan's interaction with the opioid system defines it as a potent, controlled narcotic analgesic. In contrast, dextromethorphan's activity at NMDA and sigma-1 receptors makes it a widely used non-narcotic cough suppressant with dissociative properties at high doses. For the drug development professional, this case underscores the critical importance of stereochemistry in drug design and the necessity of comprehensive pharmacological profiling to elucidate the true biological activity of a candidate molecule.

References

  • Wikipedia. (n.d.). Dextromethorphan. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Levomethorphan. Retrieved January 25, 2026, from [Link]

  • Taylor & Francis. (n.d.). Levomethorphan – Knowledge and References. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Levomethorphan. PubChem. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Dextromethorphan Toxicity. StatPearls. Retrieved January 25, 2026, from [Link]

  • Oxford Treatment Center. (2024, April 30). DXM Abuse: Symptoms, Effects & Addiction Treatment. Retrieved January 25, 2026, from [Link]

  • Iosifescu, D. V. (2019). Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity. CNS Spectrums, 25(3), 328-331. Retrieved January 25, 2026, from [Link]

  • Aegis Sciences Corporation. (2020, December 1). An Overview of Dextromethorphan/Levorphanol Results. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of Levorphanol, Dextromethorphan, and Morphine. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Dextromethorphan in Cough Syrup: The Poor Man's Psychosis. Innovations in Clinical Neuroscience, 13(7-8), 19-21. Retrieved January 25, 2026, from [Link]

  • American Addiction Centers. (2024, October 30). DXM Addiction: Effects, Symptoms, and Rehab Treatment. Retrieved January 25, 2026, from [Link]

  • Shen, M., & Xiang, P. (2022). Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry. Forensic Science International: Genetics Supplement Series, 8, 102-104. Retrieved January 25, 2026, from [Link]

  • Price, D. D., et al. (1995). The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man. Pain, 63(1), 107-114. Retrieved January 25, 2026, from [Link]

  • Craviso, G. L., & Musacchio, J. M. (1983). High-affinity dextromethorphan binding sites in guinea pig brain. II. Competition experiments. Molecular Pharmacology, 23(3), 629-640. Retrieved January 25, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Methoxymorphinan Purity Against Commercial Standards

For researchers, scientists, and professionals in the dynamic field of drug development, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the purity of a starting material or intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable results are built. This is particularly true for morphinan derivatives like 3-methoxymorphinan, a key metabolite of dextromethorphan and a valuable building block in medicinal chemistry.[1][2] Ensuring the purity of this compound is paramount to avoid the introduction of confounding variables in biological assays and to maintain strict control over synthetic pathways.

This guide provides an in-depth, technically-grounded framework for benchmarking the purity of a synthesized batch of 3-methoxymorphinan against commercially available reference standards. We will move beyond simple comparisons, delving into the causality behind the selection of analytical techniques and providing detailed, field-proven protocols. Our approach is designed to be a self-validating system, ensuring the trustworthiness of your results.

The Critical Role of Purity in Morphinan Chemistry

3-Methoxymorphinan (C₁₇H₂₃NO, Molar Mass: ~257.37 g/mol ) is a morphinan alkaloid that serves as a crucial intermediate in the synthesis of various opioid receptor ligands and other neurologically active compounds.[3][4] Impurities, which can arise from the starting materials, side reactions during synthesis, or degradation, can have a profound impact on downstream applications. For instance, diastereomeric impurities may exhibit different pharmacological profiles, while even small amounts of reactive impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended byproducts.

Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment. In this guide, we will focus on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for high-resolution separation, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.

Experimental Design: A Tripartite Approach to Purity Verification

The selection of these three techniques is deliberate and synergistic. HPLC provides a high-resolution separation of the main compound from its non-volatile impurities, allowing for precise quantification of their relative abundance. qNMR, a primary analytical method, offers an absolute purity assessment without the need for a specific reference standard for each impurity.[5] Finally, GC-MS is an invaluable tool for detecting and identifying volatile or semi-volatile impurities that may not be readily apparent by HPLC.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation lab_sample In-House 3-Methoxymorphinan hplc HPLC-UV Analysis lab_sample->hplc qnmr qNMR Analysis lab_sample->qnmr gcms GC-MS Analysis lab_sample->gcms comm_standard_A Commercial Standard A comm_standard_A->hplc comm_standard_A->qnmr comm_standard_A->gcms comm_standard_B Commercial Standard B comm_standard_B->hplc comm_standard_B->qnmr comm_standard_B->gcms purity_table Comparative Purity Table hplc->purity_table qnmr->purity_table impurity_profile Impurity Profile gcms->impurity_profile impurity_profile->purity_table

Figure 1: Overall experimental workflow for purity benchmarking.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity. The choice of a C18 stationary phase is based on the moderately nonpolar nature of the morphinan skeleton.

Detailed HPLC Protocol
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Rationale: The use of a formic acid modifier improves peak shape and resolution for the basic morphinan structure by suppressing the ionization of residual silanols on the stationary phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (aromatic chromophore of the morphinan ring).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the in-house 3-methoxymorphinan and each commercial standard into separate 10 mL volumetric flasks.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Detailed qNMR Protocol
  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz).

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Certified internal standard (e.g., Maleic acid, high purity and with distinct, non-overlapping signals).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 3-methoxymorphinan and 10 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally sufficient to ensure full relaxation for quantitative accuracy).[6]

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

    • Acquisition Time: ≥3 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from 3-methoxymorphinan (e.g., the methoxy protons) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile compounds. For morphinan alkaloids, derivatization is often employed to improve their thermal stability and chromatographic behavior.

Detailed GC-MS Protocol
  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Derivatization (Silylation):

    • Rationale: Silylation of the secondary amine in 3-methoxymorphinan with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases its volatility and thermal stability, leading to improved peak shape and reduced tailing.

    • In a vial, dissolve ~1 mg of the sample in 100 µL of dry pyridine.

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 2 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 10 minutes.[7]

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized 3-methoxymorphinan.

    • Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

Understanding Potential Impurities: The Grewe Cyclization

The synthesis of the morphinan skeleton often involves the Grewe cyclization of a 1-benzyl-octahydroisoquinoline precursor.[8][9] This acid-catalyzed reaction, while effective, can lead to the formation of several byproducts. Understanding these potential impurities is crucial for developing robust analytical methods and for interpreting the resulting data.

Grewe_Cyclization precursor 1-(4-Methoxybenzyl)- octahydroisoquinoline formylation N-Formylation precursor->formylation n_formyl (+)-3-Methoxy-N-formylmorphinan formylation->n_formyl cyclization Grewe Cyclization (Acid-catalyzed) n_formyl->cyclization product 3-Methoxymorphinan cyclization->product Major Product impurity_a Apomorphine-like byproduct cyclization->impurity_a Minor Byproduct demethylation Hydrolysis product->demethylation impurity_b Demethylated impurity demethylation->impurity_b

Figure 2: Simplified pathway showing the formation of 3-methoxymorphinan and potential byproducts.

During the Grewe cyclization, side reactions can lead to the formation of apomorphine-like structures.[10] Additionally, incomplete reactions or subsequent degradation can result in demethylated or other related impurities.

Comparative Data Analysis

The following table presents a hypothetical comparison of an in-house synthesized batch of 3-methoxymorphinan with two commercially available standards. The purity values are determined by the analytical methods described above.

Sample HPLC Purity (%) qNMR Purity (%) Key Impurities Detected by GC-MS Stated Purity (from CoA)
In-House Batch99.299.1Apomorphine-like byproduct (0.3%), Unidentified (0.2%)N/A
Commercial Std. A99.899.7Unidentified (0.1%)≥ 99.5%
Commercial Std. B99.599.4Apomorphine-like byproduct (0.2%), Other related substance (0.2%)≥ 99.0%

Discussion and Interpretation

The data presented in the table allows for a comprehensive assessment of the in-house synthesized 3-methoxymorphinan. The purity as determined by both HPLC and qNMR is in good agreement, providing a high degree of confidence in the results. The in-house batch shows a slightly lower purity compared to Commercial Standard A but is comparable to Commercial Standard B.

The identification of an apomorphine-like byproduct by GC-MS in both the in-house batch and Commercial Standard B suggests that this is a common process-related impurity arising from the Grewe cyclization. The presence of other unidentified impurities highlights the importance of a multi-technique approach for a complete purity profile.

Conclusion

This guide has outlined a robust, multi-faceted strategy for benchmarking the purity of 3-methoxymorphinan. By employing a combination of HPLC, qNMR, and GC-MS, researchers can gain a comprehensive understanding of the purity profile of their synthesized material and make informed decisions about its suitability for further use. Adherence to detailed, well-justified protocols and a thorough understanding of potential synthetic byproducts are essential for ensuring the scientific integrity of research and development in the pharmaceutical sciences.

References

  • CN104761496A - Synthesis method of dextromethorphan intermediate.
  • Dextromethorphan - Wikipedia. [Link]

  • 3-Methoxymorphinan - Wikipedia. [Link]

  • 3-Methoxymorphinan – Knowledge and References - Taylor & Francis. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • ent-3-Methoxymorphinan | C17H23NO | CID 6603912 - PubChem - NIH. [Link]

  • 3-Methoxymorphinan HCl | CAS No- 1531-25-5 - GLP Pharma Standards. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. [Link]

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google P
  • Dextromethorphan-impurities - Pharmaffiliates. [Link]

  • An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan. American Chemical Society. [Link]

  • On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization of dextromethorphan | Request PDF - ResearchGate. [Link]

  • 3-Methoxymorphinan | C17H23NO | CID 5484286 - PubChem. [Link]

  • (+)-3-Methoxy-N-formylmorphinan | 28973-48-0 | SynZeal. [Link]

  • 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. [Link]

  • Synthesis of deuterated dextromethorphan derivatives - Semantic Scholar. [Link]

  • An Improved Process for the Preparation of (+)-3-Methoxy-N-formylmorphinan | Request PDF - ResearchGate. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Full article: GC-MS analysis and antimicrobial activity of alkaloid extract from Genista vuralii. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]

  • Total synthesis of morphine and related alkaloids - Wikipedia. [Link]

  • CAS No : 1531-23-3 | Product Name : Dextromethorphan Hydrobromide Monohydrate - Impurity A (Freebase) | Chemical Name : Ent-3-methoxymorphinan | Pharmaffiliates. [Link]

Sources

Comparative

A Comparative Guide to Sigma-1 Receptor Agonists: Evaluating 3-methoxy-morphinan in the Context of Established Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the enigmatic compound "Morphinan, 3-methoxy-" (3-methoxy-morphinan) with well-characterized sigma-1 receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enigmatic compound "Morphinan, 3-methoxy-" (3-methoxy-morphinan) with well-characterized sigma-1 receptor (S1R) agonists. As the primary metabolite of the widely used antitussive dextromethorphan, which itself exhibits S1R affinity, 3-methoxy-morphinan presents a compelling case for investigation. However, a thorough review of the current scientific literature reveals a notable absence of direct experimental data on its S1R binding and functional activity. This guide, therefore, aims to provide a comprehensive framework for researchers by contextualizing the potential S1R activity of 3-methoxy-morphinan against the established pharmacological profiles of prominent S1R agonists: PRE-084, (+)-pentazocine, and SA4503 (cutamesine).

The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM)[1][2]. Unlike conventional receptors, S1R is not a G protein-coupled receptor or an ion channel. Instead, it acts as an intracellular signaling modulator, translocating within the cell and interacting with a variety of client proteins to regulate diverse cellular functions[2].

Activation of S1R by agonist ligands has been shown to modulate a range of physiological processes, including calcium signaling, ion channel activity, and cellular stress responses[3]. This has positioned S1R as a promising therapeutic target for a multitude of disorders, including neurodegenerative diseases, psychiatric conditions, and ischemic events[4].

"Morphinan, 3-methoxy-": An Uncharacterized Metabolite of a Known S1R Ligand

"Morphinan, 3-methoxy-", or (+)-3-methoxymorphinan, is a primary metabolite of dextromethorphan, formed via N-demethylation[5]. Dextromethorphan itself is known to bind to S1R with a binding affinity (Ki) reported in the range of 138 to 652 nM[6]. This interaction is believed to contribute to some of dextromethorphan's pharmacological effects, including its potential antidepressant properties[6].

Given that metabolic transformation can significantly alter the pharmacological profile of a compound, the S1R activity of 3-methoxy-morphinan is of considerable interest. However, despite being a known metabolite, direct evidence of its affinity and efficacy at the S1R is conspicuously absent in the published literature. One study has referred to it as an "inactive metabolite" in the context of the primary effects of dextromethorphan, while also noting its local anesthetic properties[5]. This guide, therefore, proceeds by presenting the known data for established S1R agonists as a benchmark for any future investigations into 3-methoxy-morphinan.

Comparative Analysis of Sigma-1 Receptor Agonists

To provide a clear perspective on the properties of potent and selective S1R agonists, this section compares the pharmacological data for PRE-084, (+)-pentazocine, and SA4503. The data presented in the table below has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundChemical StructureS1R Binding Affinity (Ki, nM)Selectivity
(+)-3-Methoxymorphinan [7]Data Not AvailableData Not Available
PRE-084 53.2[8]Approximately 600-fold selective for S1R over S2R[8]
(+)-Pentazocine [9]KD = 3.7 ± 0.87[10]Selective S1R ligand, often used to mask S1R in S2R binding assays[11]
SA4503 (Cutamesine) IC50 = 17.4[1]103-fold higher affinity for S1R than S2R[1]

Note: Ki and IC50 values are measures of binding affinity, with lower values indicating higher affinity. KD is the equilibrium dissociation constant.

Visualizing Sigma-1 Receptor Signaling and Experimental Workflows

To better understand the mechanisms of S1R activation and the methods used to study them, the following diagrams are provided.

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum S1R_inactive S1R (Oligomer) + BiP Chaperone S1R_active S1R (Monomer) S1R_inactive->S1R_active Dissociation from BiP & Oligomerization Change IP3R IP3 Receptor S1R_active->IP3R Translocates & Potentiates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Opens Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_inactive Binds Downstream Downstream Cellular Effects: - Modulation of Ion Channels - Neurite Outgrowth - Neuroprotection Ca_release->Downstream Initiates Radioligand Binding Assay Workflow cluster_prep Preparation Membrane_Prep Prepare Cell Membranes (Expressing S1R) Incubation Incubate Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., ³H-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (e.g., 3-MM or Comparator) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Determine Ki or IC50) Scintillation->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Methodologies

To facilitate the investigation of 3-methoxy-morphinan and other potential S1R ligands, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, incorporating controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a known radiolabeled S1R ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing human S1R (e.g., HEK293-hS1R).

  • Radioligand: -Pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compounds: 3-methoxy-morphinan and comparator agonists, dissolved in an appropriate vehicle (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of the test compound in the assay buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the cell membrane preparation in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .

    • Dilute -Pentazocine in assay buffer to a final concentration approximately equal to its KD (e.g., 3-5 nM).[10]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of -Pentazocine, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of -Pentazocine, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of -Pentazocine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Fura-2 AM Calcium Mobilization Assay

This protocol measures the ability of a test compound to induce or modulate intracellular calcium mobilization, a key downstream event of S1R activation.

Materials:

  • A suitable cell line endogenously or exogenously expressing S1R (e.g., PC12, SH-SY5Y).

  • Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds: 3-methoxy-morphinan and comparator agonists.

  • Ionomycin (for determining maximum fluorescence).

  • EGTA (for determining minimum fluorescence).

  • Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Preparation:

    • Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.[12]

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.[13]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.[14]

  • Washing:

    • Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.[15]

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm for a set period (e.g., 60 seconds).

    • Add the test compound (at various concentrations) to the wells.

    • Immediately begin recording the fluorescence ratio for a further period (e.g., 5-10 minutes) to capture the calcium transient.

  • Calibration (Optional, for absolute [Ca²⁺]i quantification):

    • At the end of the experiment, add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).

    • Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation.[15]

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion and Future Directions

While "Morphinan, 3-methoxy-" remains an enigmatic compound with respect to its interaction with the sigma-1 receptor, its structural relationship to the known S1R ligand dextromethorphan provides a strong rationale for its investigation. This guide offers a comprehensive framework for such studies by presenting the pharmacological landscape of well-established S1R agonists and providing detailed, validated protocols for the key experiments required to characterize a novel ligand.

Future research should focus on determining the S1R binding affinity of 3-methoxy-morphinan using competitive radioligand binding assays. Subsequent functional characterization through calcium mobilization assays will be crucial to ascertain its efficacy as an agonist, antagonist, or allosteric modulator. A comprehensive selectivity profiling against other relevant receptors, including sigma-2 and opioid receptors, will also be essential to fully understand its pharmacological profile. The data generated from such studies will not only elucidate the role of this dextromethorphan metabolite but also contribute to the broader understanding of the structure-activity relationships of morphinan-based ligands at the sigma-1 receptor.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19.
  • PubChem. (n.d.). (+)-Pentazocine. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • Wikipedia. (2023). 3-Methoxymorphinan. Retrieved from [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the σ1 receptor. Trends in pharmacological sciences, 40(8), 557-569.
  • Mach, R. H., Smith, C. R., Al-Nabulsi, I., Whirrett, B. R., Childers, S. R., & Wheeler, K. T. (1997). Sigma 1 and sigma 2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 27(4), 350-357.
  • ResearchGate. (n.d.). Chemical structures of sigma-1 receptor ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of agonist versus antagonist interactions with the sigma-1... Retrieved from [Link]

  • Lever, J. R., Gustafson, J. L., Xu, R., Allmon, R. L., & Lever, S. Z. (2010). Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse, 64(5), 360–371.
  • MDPI. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Retrieved from [Link]

  • Martínez-Pinilla, E., Reyes-Resina, I., Oñatibia-Astibia, A., Zamarbide, M., Ricobaraza, A., Navarro, G., ... & Franco, R. (2016).
  • PubChem. (n.d.). Ent-3-methoxymorphinan. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. Biochemical pharmacology, 98(3), 511–523.
  • protocols.io. (2021). Live-cell imaging; Calcium imaging with Fura-2. Retrieved from [Link]

  • Wikipedia. (2023). Sigma receptor. Retrieved from [Link]

  • AnaBios. (n.d.). FURA-2 AM - Instructions. Retrieved from [Link]

  • Nguyen, L., Robson, M. J., Healy, J. R., Scandinaro, A. L., & Matsumoto, R. R. (2014). Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan. PloS one, 9(2), e89985.
  • MDPI. (2021). Potent Antiplasmodial Derivatives of Dextromethorphan Reveal the Ent-Morphinan Pharmacophore of Tazopsine-Type Alkaloids. Retrieved from [Link]

  • Su, T. P., & Hayashi, T. (2003). Understanding the molecular mechanism of sigma-1 receptors: towards a new therapeutic strategy for neuropsychiatric disorders. Current medicinal chemistry, 10(20), 2145-2155.
  • Hirst, R. A., Harrison, C., & Lambert, D. G. (2003). Measurement of [Ca2+]i in whole cell suspensions using Fura-2. Methods in molecular biology (Clifton, N.J.), 232, 103–110.
  • PubChem. (n.d.). (+)-Pentazocine. Retrieved from [Link]

  • Mash, D. C., Pablo, J., O'connor, A., & Perret-Karimi, D. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. Pharmaceuticals, 15(12), 1564.
  • Taylor & Francis. (n.d.). 3-Methoxymorphinan – Knowledge and References. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Morphinan, 3-methoxy-

Welcome to your comprehensive guide on the safe and compliant disposal of Morphinan, 3-methoxy-. As researchers and drug development professionals, our work with novel compounds demands the highest standards of safety an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe and compliant disposal of Morphinan, 3-methoxy-. As researchers and drug development professionals, our work with novel compounds demands the highest standards of safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that your handling of this morphinan derivative is as rigorous in its disposal as it is in its application.

Understanding Morphinan, 3-methoxy-: A Profile

Morphinan, 3-methoxy- is a core chemical structure found in a class of compounds with significant pharmacological effects on the central nervous system.[1] Prominent examples include dextromethorphan and its active metabolite, dextrorphan. Given that some morphinan derivatives, such as racemethorphan, are classified as DEA Schedule II controlled substances, it is imperative to treat Morphinan, 3-methoxy- and its analogs with the appropriate level of caution and regulatory adherence.[2] The potential for high abuse and subsequent psychological or physical dependence necessitates stringent disposal protocols.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough understanding of the potential hazards is crucial. While specific toxicity data for every analog may be limited, the available Safety Data Sheets (SDS) for related compounds provide a baseline for necessary precautions.

Table 1: Summary of Potential Hazards and Required PPE

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.Chemical-resistant gloves (inspected prior to use), lab coat, and safety goggles with side-shields.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.In addition to standard PPE, consider double-gloving and ensuring adequate ventilation, such as working within a chemical fume hood.[4]
Environmental Ecotoxicity data is largely unavailable, but discharge into drains or water courses should be avoided.[3]All disposal methods should aim to prevent environmental release.[3]
Combustibility May emit toxic fumes, including carbon and nitrogen oxides, under fire conditions.[3]For firefighting, wear self-contained breathing apparatus.[5]

The Regulatory Landscape: DEA and EPA Compliance

The disposal of Morphinan, 3-methoxy- is governed by a stringent regulatory framework, primarily enforced by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

A critical distinction in DEA regulations is between "inventory" and "wastage".[6][7]

  • Inventory: Refers to any stock of the controlled substance that has not been dispensed or used.[6]

  • Wastage: The residual amount of a substance remaining after administration.

For laboratory and research settings, unused Morphinan, 3-methoxy- is considered inventory. The primary mandate for the disposal of controlled substance inventory is that it must be rendered "non-retrievable".[6] The DEA defines "non-retrievable" as permanently altering the substance's physical or chemical condition, making it unusable for all practical purposes.[6][8] To date, the only method the DEA has indicated as meeting this standard is incineration .[6][7]

Disposal Workflow for Morphinan, 3-methoxy-

The following diagram illustrates the decision-making process for the proper disposal of Morphinan, 3-methoxy- in a laboratory setting.

G cluster_start Start: Unused Morphinan, 3-methoxy- cluster_assessment Regulatory Assessment cluster_disposal_paths Disposal Protocols cluster_documentation Documentation start Unused Morphinan, 3-methoxy- Inventory is_controlled Is the compound a DEA controlled substance or analog? start->is_controlled reverse_distributor Engage a DEA-Registered Reverse Distributor for Incineration is_controlled->reverse_distributor  Yes hazardous_waste Contact a Licensed Hazardous Waste Disposal Company is_controlled->hazardous_waste  No / Unsure non_retrievable Ensure disposal method renders the substance 'non-retrievable' (e.g., incineration) reverse_distributor->non_retrievable dea_form Complete DEA Form 222 for Schedule II substances reverse_distributor->dea_form sds_check Consult Safety Data Sheet (SDS) for specific guidance hazardous_waste->sds_check disposal_records Maintain detailed records of disposal hazardous_waste->disposal_records dea_form->disposal_records

Caption: Disposal Decision Workflow for Morphinan, 3-methoxy-.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Morphinan, 3-methoxy- as a Controlled Substance

This protocol is mandatory if the specific morphinan compound is a scheduled drug or is treated as a controlled substance analog.

  • Segregation and Secure Storage: Isolate all Morphinan, 3-methoxy- waste from other chemical waste streams. Store it in a securely locked container or cabinet, with access limited to authorized personnel, to prevent diversion.

  • Engage a DEA-Registered Reverse Distributor: The most compliant method for disposing of controlled substance inventory is to use a DEA-registered reverse distributor.[6] This entity is authorized to handle and destroy controlled substances.

  • Documentation (DEA Form 222): For the transfer of Schedule II substances to a reverse distributor, the distributor must issue an official order form (DEA Form 222) to your institution.[6]

  • Record Keeping: Maintain meticulous records of the substance's transfer, including the date, the name and registration number of the reverse distributor, and the quantity disposed of.[6] These records are critical for regulatory compliance and audits.

Protocol 2: Disposal of Non-Regulated Morphinan, 3-methoxy-

If it has been definitively determined that the compound is not a controlled substance, it should be disposed of as a hazardous chemical waste.

  • Consult the Safety Data Sheet (SDS): The SDS for the specific compound is your primary source of information and may contain specific disposal instructions.[3]

  • Engage a Licensed Hazardous Waste Disposal Company: All chemical waste from a laboratory must be disposed of through a licensed hazardous waste management company.[3][9] These companies are equipped to handle and dispose of chemical waste in compliance with federal and local regulations.[9]

  • Proper Labeling and Packaging:

    • Accumulate the waste in a designated, properly sealed, and clearly labeled container.

    • The label should include the chemical name ("Morphinan, 3-methoxy-"), associated hazards, and the start date of accumulation.

  • Avoid Prohibited Disposal Methods:

    • DO NOT flush Morphinan, 3-methoxy- down the drain. This can lead to environmental contamination.[3] While the FDA maintains a "flush list" for certain high-risk medications when no other disposal option is available, this is not intended for laboratory chemical waste.[10]

    • DO NOT dispose of in regular solid waste trash.[11] Laboratory chemical waste requires specialized disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to dike the spill and prevent it from spreading.[12]

  • Clean the Spill:

    • Carefully collect the absorbent material and place it in a designated hazardous waste container.

    • For solid spills, gently sweep or scoop the material to avoid creating airborne dust.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.

By adhering to these rigorous protocols, you ensure the safety of your personnel, maintain compliance with federal regulations, and uphold your responsibility to protect the environment.

References

  • Patient Options for Safe and Effective Disposal of Unused Opioids - GAO. (2019-09-03).
  • Morphinan, 3-methoxy- | 1531-25-5 | Benchchem.
  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle. (2024-05-20).
  • Safety Data Sheet Trade Name: MAb to Morphine 1. 2. - Meridian Bioscience. (2023-10-17).
  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024-10-31). U.S. Food and Drug Administration.
  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov.
  • Disposal Q&A - DEA Diversion Control Division.
  • MATERIAL SAFETY DATA SHEETS 3-METHOXYMORPHINAN - Cleanchem Laboratories.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024-10-31). U.S. Food and Drug Administration.
  • MATERIAL SAFETY DATA SHEETS (+)-3-METHOXY-N-FORMYLMORPHINAN - Cleanchem Laboratories.
  • Where and How to Dispose of Unused Medicines - FDA. (2025-04-16). U.S. Food and Drug Administration.
  • Best practices for disposal of controlled substances. Practice Greenhealth.
  • Chemical Safety | UW Environmental Health & Safety. (2026-01-02). University of Washington.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
  • Chemical Safety | Office of Environmental Health and Safety (OEHS). Tulane University.
  • Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC - PubMed Central.
  • (+-)-3-Methoxy-17-methylmorphinan | C18H25NO | CID 3008 - PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphinan, 3-methoxy-
Reactant of Route 2
Reactant of Route 2
Morphinan, 3-methoxy-
© Copyright 2026 BenchChem. All Rights Reserved.